N-(2-aminoethyl)-N-methylcyclohexanamine
Description
The exact mass of the compound N-(2-aminoethyl)-N-methylcyclohexanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-aminoethyl)-N-methylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-N-methylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N'-cyclohexyl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZNHTIBNDAHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14256-69-0 | |
| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine
Introduction
N1-cyclohexyl-N1-methyl-ethane-1,2-diamine is a diamine of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique molecular architecture, featuring a bulky cyclohexyl group and a smaller methyl group on one nitrogen atom of the ethylenediamine backbone, imparts specific steric and electronic properties that can be leveraged in the design of novel therapeutic agents and as a ligand in catalysis. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from predicting its behavior in biological systems to designing robust synthetic and formulation protocols.
This technical guide provides a comprehensive overview of the core physicochemical properties of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine and its dihydrochloride salt. As a senior application scientist, this document is structured to not only present available data but to also provide in-depth, field-proven insights into the experimental methodologies required for their determination. The emphasis is on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Molecular Identity and Structural Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent characterization. N1-cyclohexyl-N1-methyl-ethane-1,2-diamine is identified by the Chemical Abstracts Service (CAS) number 245487-33-6 for the free base.[1][2][3] Its dihydrochloride salt, a common form for handling and formulation due to its increased stability and water solubility, is assigned CAS Number 1177346-07-4 .[4]
The structural attributes of these forms are detailed below:
| Property | N1-cyclohexyl-N1-methyl-ethane-1,2-diamine (Free Base) | N1-cyclohexyl-N1-methyl-ethane-1,2-diamine dihydrochloride |
| CAS Number | 245487-33-6[1][2][3] | 1177346-07-4[4] |
| Molecular Formula | C9H20N2[1] | C9H22Cl2N2[4] |
| Molecular Weight | 156.27 g/mol [1] | 229.19 g/mol [4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | White crystalline solid[4] |
| Solubility | Expected to be soluble in organic solvents | Soluble in water[4] |
The synthesis of the dihydrochloride salt typically involves the reaction of cyclohexylamine with N-methylethylene diamine, followed by purification via recrystallization or chromatography.[4] This method provides an efficient route to obtaining the compound in a stable, solid form.[4]
Visualizing the Molecular Structure
To appreciate the spatial arrangement and functional groups of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, a 2D structural representation is provided below.
Caption: Workflow for boiling point determination using a Thiele tube.
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 0.5 mL of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine into a small, dry test tube.
-
Capillary Tube Insertion: Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.
-
Apparatus Assembly: Securely attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and carefully insert the thermometer and test tube assembly into the main arm of the Thiele tube. The mineral oil in the Thiele tube should be at a level that will immerse the sample but remain below the opening of the test tube.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents in the oil will ensure even heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
Repeat: For accuracy, allow the apparatus to cool further and then gently reheat to obtain a second reading. The results should be within a narrow range.
Causality and Trustworthiness: This method is reliable because the point at which the liquid enters the capillary tube signifies that the vapor pressure inside the capillary has just dropped below the external atmospheric pressure, which is the definition of the boiling point. The use of a Thiele tube ensures uniform heating, minimizing superheating and yielding a more accurate result.
Solubility Profile
The solubility of a compound in various solvents is a critical determinant of its behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. For N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, its diamine nature suggests it will exhibit basic properties and therefore pH-dependent aqueous solubility. The dihydrochloride salt is known to be soluble in water. [4]
A systematic approach to solubility testing can classify the compound and provide valuable information about its functional groups.
Principle: The solubility of an organic compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of basic nitrogen atoms allows for salt formation in acidic solutions, which dramatically increases aqueous solubility.
Workflow for Amine Solubility Classification
Caption: Decision workflow for the solubility classification of an amine.
Step-by-Step Methodology:
-
Water Solubility:
-
To a small test tube, add approximately 10-20 mg of the compound (or a few drops if liquid).
-
Add 1 mL of deionized water in portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely. Note the formation of any emulsions or partial solubility.
-
Test the pH of the aqueous solution with litmus or pH paper. An alkaline pH is indicative of a basic amine.
-
-
Solubility in 5% HCl:
-
If the compound is insoluble or sparingly soluble in water, use a fresh sample.
-
Add 1 mL of 5% aqueous hydrochloric acid.
-
Shake the mixture and observe for dissolution. Solubility in dilute acid is a strong indication of a basic compound like an amine, due to the formation of a water-soluble ammonium salt.
-
-
Solubility in Organic Solvents:
-
Test the solubility in a nonpolar solvent such as hexane or toluene, and a polar aprotic solvent like acetone or ethyl acetate.
-
Follow the same procedure as for water solubility.
-
Interpretation of Expected Results:
-
N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, having nine carbon atoms, is expected to have low solubility in water.
-
It is expected to be readily soluble in 5% HCl due to the formation of the corresponding dihydrochloride salt.
-
It is anticipated to be soluble in a range of organic solvents due to the presence of the nonpolar cyclohexyl group.
Acidity Constant (pKa)
The pKa is a quantitative measure of the strength of an acid in solution. For a base, the pKa refers to the acidity of its conjugate acid. For a diamine like N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, there will be two pKa values corresponding to the two protonation steps. These values are crucial for understanding the ionization state of the molecule at a given pH, which in turn influences its interaction with biological targets and its membrane permeability. A predicted pKa for the related N'-cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is approximately 10.73.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: The compound is dissolved in a suitable solvent (usually water or a water-alcohol mixture) and titrated with a standard acid solution. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values can be determined from the resulting titration curve. The pKa is the pH at which half of the amine groups are protonated.
Workflow for Potentiometric pKa Determination
Caption: Workflow for determining pKa values by potentiometric titration.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a sample of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine and dissolve it in a known volume of CO2-free deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used.
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Setup:
-
Place the beaker containing the diamine solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
-
Titration Procedure:
-
Record the initial pH of the diamine solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to obtain the titration curve.
-
The two equivalence points (where the amine groups are fully protonated) will be the points of steepest inflection on the curve. These can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.
-
The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa1) corresponds to the pH at half the volume of titrant required to reach the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.
-
Expertise and Causality: This method provides highly accurate pKa values because it directly measures the change in proton concentration (via pH) as the base is neutralized. The use of a derivative plot for endpoint determination removes the subjectivity of visual estimation from the titration curve, leading to more trustworthy and reproducible results.
Conclusion
References
-
N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride, PubChem. Available at: [Link].
-
N-(2-aminoethyl)-N-methylcyclohexanamine, ChemWhat. Available at: [Link].
-
N1-Cyclohexyl-N1-methylethane-1,2-diamine, Crysdot LLC. Available at: [Link].
-
N1-CYCLOHEXYL-N1-METHYL-ETHANE-1,2-DIAMINE, Intermed & Chemicals. Available at: [Link].
-
Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions, Arkat USA. Available at: [Link].
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An In-Depth Technical Guide to the Structural Analysis and Confirmation of N-(2-aminoethyl)-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the unequivocal structural analysis and confirmation of N-(2-aminoethyl)-N-methylcyclohexanamine, a diamine of interest in pharmaceutical and chemical research. Moving beyond a simple recitation of procedures, this document elucidates the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the establishment of self-validating protocols. We will delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—offering both theoretical grounding and practical, field-proven insights. The methodologies described herein are designed to ensure the highest degree of scientific integrity, providing researchers with a robust workflow for structural verification and the establishment of analytical standards.
Introduction: The Imperative of Structural Verification
This guide is structured to provide a logical workflow for the analytical scientist, beginning with preliminary characterization and culminating in definitive structural confirmation. The causality behind each experimental choice is explained, ensuring a deep understanding of not just how to perform the analysis, but why each step is critical.
The Analytical Workflow: A Multi-Modal Approach
No single analytical technique can provide a complete structural picture. A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal techniques. This multi-modal approach provides a self-validating system where the results from one method corroborate and are complemented by the others.
Caption: A logical workflow for the structural confirmation of N-(2-aminoethyl)-N-methylcyclohexanamine.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy serves as an excellent initial screening technique to confirm the presence of key functional groups. For N-(2-aminoethyl)-N-methylcyclohexanamine, we expect to see characteristic absorptions for both primary and tertiary amines, as well as the aliphatic C-H bonds of the cyclohexane ring and ethyl bridge.
Causality of Spectral Features:
-
Primary Amine (-NH₂): The primary amine will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.[1] The presence of two bands is a hallmark of a primary amine. A broad N-H wagging band is also expected in the 910-665 cm⁻¹ region.[1]
-
Tertiary Amine (-N(CH₃)R): A key confirmatory feature is the absence of an N-H stretching band for the tertiary amine, as there are no hydrogens directly bonded to this nitrogen.[1][2]
-
Aliphatic C-H: Strong C-H stretching vibrations from the cyclohexane and ethyl groups will be observed in the 3000-2800 cm⁻¹ region.[2]
-
C-N Stretching: The C-N stretching of aliphatic amines will produce medium to weak bands in the 1250-1020 cm⁻¹ range.[1]
Predicted FT-IR Data Summary:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary N-H Stretch | 3500 - 3300 (two bands) | Medium to Strong | Confirms the -NH₂ group.[1] |
| Aliphatic C-H Stretch | 3000 - 2800 | Strong | Indicates the presence of the cyclohexane and ethyl moieties.[2] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | Characteristic of primary amines.[1] |
| Aliphatic C-N Stretch | 1250 - 1020 | Weak to Medium | Confirms the presence of amine functionalities.[1] |
| N-H Wag | 910 - 665 | Broad, Strong | Characteristic of primary and secondary amines.[1] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Collection: A background spectrum of the clean, empty sample compartment is collected to subtract interferences from atmospheric water and carbon dioxide.
-
Sample Analysis: The prepared sample is placed in the spectrometer, and the infrared spectrum is acquired.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern. For N-(2-aminoethyl)-N-methylcyclohexanamine, we can predict a number of key features based on established principles of amine fragmentation.[3]
The Nitrogen Rule:
N-(2-aminoethyl)-N-methylcyclohexanamine (C₉H₂₀N₂) has two nitrogen atoms (an even number). Therefore, according to the nitrogen rule, its molecular ion peak (M⁺) will have an even mass-to-charge ratio (m/z).[4] The calculated monoisotopic mass is 156.16 Da.
Fragmentation Pathways:
The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][5] This results in the formation of a resonance-stabilized iminium ion. For cyclic amines, the molecular ion peak is typically more prominent than in their acyclic counterparts.[6]
Sources
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 6. 2-Aminoethyl(ethyl)amine(110-72-5) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to N-(2-aminoethyl)-N-methylcyclohexanamine (CAS Number: 245487-33-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of N-(2-aminoethyl)-N-methylcyclohexanamine, also known by its systematic name N1-Cyclohexyl-N1-methyl-1,2-ethanediamine. This document is intended to serve as a technical resource for professionals in research and drug development, offering insights into its synthesis, handling, and potential as a versatile building block in medicinal chemistry.
Chemical Identity and Physicochemical Properties
N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine compound featuring a cyclohexyl group and a methyl group attached to one of the nitrogen atoms of an ethylenediamine backbone. It is commonly supplied as its hydrochloride salt to improve stability and solubility.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 245487-33-6 | [2] |
| Systematic Name | N1-Cyclohexyl-N1-methyl-1,2-ethanediamine | [2] |
| Synonyms | N-(2-aminoethyl)-N-methylcyclohexanamine | ChemWhat |
| Molecular Formula | C9H20N2 | [2] |
| Molecular Weight | 156.27 g/mol | [2] |
| Physical Form | Off-white powder (hydrochloride salt) | [3] |
| Storage Temperature | 0-8 °C | [3] |
Note: The majority of commercially available data pertains to the hydrochloride salt of the compound.
Synthesis and Chemical Reactivity
The synthesis of N1-Cyclohexyl-N1-methyl-1,2-ethanediamine dihydrochloride can be achieved through the reaction of cyclohexylamine and N-methyl ethylene diamine.[1] This process typically involves controlled temperature conditions and appropriate solvents, followed by purification steps such as recrystallization or chromatography to yield the final dihydrochloride salt.[1]
The presence of both a primary and a tertiary amine group imparts this molecule with versatile reactivity. The primary amine can readily undergo reactions such as acylation with acyl chlorides to form amides, and N-alkylation with alkyl halides.[1] The diamine structure also allows for the formation of salts with acids, enhancing its solubility and stability for various applications.[1]
Safety and Handling
The hydrochloride salt of N1-Cyclohexyl-N1-methyl-1,2-ethanediamine is classified as an irritant.[3]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Pictogram | GHS07 | Exclamation Mark | [3] |
| Signal Word | Warning | [3] | |
| Hazard Statements | H315 | Causes skin irritation. | [3] |
| H319 | Causes serious eye irritation. | [3] | |
| H335 | May cause respiratory irritation. | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Potential Applications in Research and Drug Development
N1-Cyclohexyl-N1-methyl-1,2-ethanediamine serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the lipophilic cyclohexyl group and the diamine backbone, make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications.
4.1. As a Scaffold in Medicinal Chemistry
The diamine motif is a common feature in many biologically active molecules. The combination of the cyclohexyl and methyl groups on one of the nitrogen atoms provides a unique steric and electronic profile that can be exploited to modulate the pharmacological properties of derivative compounds.[1] Research on related cyclohexyl ethylenediamine derivatives has shown their potential in developing platinum(IV) complexes with strong antitumor activity. These complexes have been found to induce apoptosis in various cancer cell lines, including those resistant to cisplatin.[4] This suggests that N1-Cyclohexyl-N1-methyl-1,2-ethanediamine could be a promising starting material for the synthesis of novel anticancer agents.
4.2. Ligand for Catalysis
The nitrogen atoms in N1-Cyclohexyl-N1-methyl-1,2-ethanediamine can act as ligands, coordinating with metal ions. This property makes it a candidate for the development of novel catalysts for various organic transformations. The specific combination of a cyclohexyl and a methyl group can influence the stereochemistry and reactivity of the resulting metal complexes, potentially leading to highly selective catalysts.[1]
4.3. Component of Screening Libraries
Due to its drug-like properties, this compound and its derivatives are suitable for inclusion in screening libraries for high-throughput screening (HTS) campaigns. Its unique structure can contribute to the chemical diversity of a library, increasing the probability of identifying novel hits against various biological targets.
Proposed Experimental Protocols
5.1. Analytical Method Development: Reverse-Phase HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of N1-Cyclohexyl-N1-methyl-1,2-ethanediamine. Due to the lack of a strong chromophore, derivatization is often necessary for UV detection. Alternatively, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.
Table 3: Starting Point for RP-HPLC Method Development
| Parameter | Suggested Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or MS |
This is a generic starting point and requires optimization for retention time, peak shape, and sensitivity.
5.2. In Vitro Assay: Cytotoxicity Assessment (MTT Assay)
To evaluate the potential cytotoxic effects of N1-Cyclohexyl-N1-methyl-1,2-ethanediamine or its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
N-(2-aminoethyl)-N-methylcyclohexanamine (CAS 245487-33-6) is a versatile diamine with significant potential as a building block in medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable tool for the synthesis of novel compounds with diverse applications. While further research is needed to fully elucidate its biological activity and mechanism of action, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this promising chemical entity.
References
- 1. Buy N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride | 1177346-07-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. US6649783B2 - Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]
- 4. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
The Fulcrum of Asymmetry: A Technical Guide to N-Substituted Cyclohexanamine Derivatives in Catalysis
Abstract
N-substituted cyclohexanamine derivatives, particularly those built upon the chiral 1,2-diaminocyclohexane (DACH) scaffold, have emerged as a cornerstone in the field of asymmetric catalysis. Their rigid, C₂-symmetric framework provides a privileged platform for the design of highly effective organocatalysts and ligands for transition metal catalysis. This technical guide offers an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of these versatile catalytic tools. We will delve into their pivotal role in orchestrating key chemical transformations, including asymmetric epoxidations, allylic alkylations, hydrogenations, and Michael additions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of N-substituted cyclohexanamine derivatives to achieve high levels of stereocontrol in their synthetic endeavors.
The Architectural Advantage of the Cyclohexanediamine Scaffold
The prevalence of the trans-1,2-diaminocyclohexane backbone in asymmetric catalysis is no coincidence. Its conformational rigidity, stemming from the chair-like structure of the cyclohexane ring, ensures a well-defined and predictable three-dimensional arrangement of the N-substituents. This pre-organization is crucial for minimizing conformational ambiguity and creating a highly ordered chiral environment around the catalytic center. The C₂-symmetry of the (R,R)- and (S,S)-enantiomers simplifies the analysis of reaction outcomes and often leads to higher enantioselectivities. Furthermore, the two amino groups provide convenient handles for the introduction of a wide array of functionalities, allowing for the fine-tuning of steric and electronic properties of the resulting catalyst or ligand.
N-Substituted Cyclohexanamines as Organocatalytic Powerhouses
In the realm of organocatalysis, N-substituted cyclohexanamine derivatives have proven to be exceptionally versatile. By incorporating hydrogen-bond donors and other activating groups, it is possible to create bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile.
Bifunctional Thiourea and Squaramide Catalysts in Michael Additions
One of the most significant applications of DACH-derived organocatalysts is in the asymmetric Michael addition. Bifunctional thiourea and squaramide catalysts, pioneered by Takemoto and Rawal respectively, have become indispensable tools for this transformation.
Mechanism of Action: The catalytic cycle of a DACH-derived thiourea catalyst in the Michael addition of a ketone to a nitroalkene illustrates the principle of dual activation. The primary or secondary amine of the catalyst condenses with the ketone to form a nucleophilic enamine intermediate. Concurrently, the thiourea moiety activates the nitroalkene electrophile through double hydrogen bonding, lowering its LUMO energy and orienting it for a stereoselective attack by the enamine.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
-
Materials:
-
(R,R)-DACH-derived thiourea catalyst (10 mol%)
-
Cyclohexanone (1.2 equiv.)
-
trans-β-Nitrostyrene (1.0 equiv.)
-
Anhydrous toluene (to make a 0.2 M solution)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the (R,R)-DACH-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.
-
Add cyclohexanone (0.24 mmol, 1.2 equivalents).
-
Cool the mixture to room temperature.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.
-
Determine the diastereomeric and enantiomeric ratios by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
| Catalyst Type | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) |
| DACH-Thiourea | β-Nitrostyrene | Cyclohexanone | 88-99 | 76-99 | 9/1 |
| DACH-Squaramide | N-Phenylmaleimide | Isobutyraldehyde | >95 | 88-94 | N/A |
Table 1: Representative data for Michael additions catalyzed by DACH-derived organocatalysts.
Ligands for High-Performance Asymmetric Metal Catalysis
The C₂-symmetric DACH scaffold is a linchpin in the design of chiral ligands for a multitude of transition metal-catalyzed reactions. The ability to introduce diverse phosphine, amine, and salicylidene moieties onto the diamine backbone has led to the development of highly successful and widely used ligand families.
Trost Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation
The Trost asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds. The reaction is catalyzed by palladium complexes of chiral diphosphine ligands, with the Trost ligand, derived from (R,R)- or (S,S)-DACH and 2-(diphenylphosphino)benzoic acid, being one of the most effective.[1][2]
Mechanism of Action: The catalytic cycle begins with the coordination of the Pd(0) complex to the allylic substrate and subsequent oxidative addition to form a π-allyl-Pd(II) complex.[3] The chiral ligand creates an asymmetric environment around the palladium center, leading to a preferred conformation of the π-allyl intermediate. The nucleophile then attacks one of the enantiotopic termini of the π-allyl group, typically from the face opposite to the palladium, resulting in the formation of the chiral product and regeneration of the Pd(0) catalyst.[3]
Experimental Protocol: Synthesis of (R,R)-Trost Ligand [4]
-
Materials:
-
2-(Diphenylphosphino)benzoic acid (2.0 equiv.)
-
Dicyclohexylcarbodiimide (DCC) (2.15 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
(1R,2R)-1,2-Diaminocyclohexane (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a magnetically stirred solution of 2-(diphenylphosphino)benzoic acid (0.4 mmol) in THF (2 mL), add DMAP (3 mg, 24 µmol), followed by DCC (90 mg, 0.43 mmol).
-
Slowly add a solution of (1R,2R)-1,2-diaminocyclohexane (23 mg, 0.2 mmol) in THF (1 mL).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography to yield the (R,R)-Trost ligand.
-
| Allylic Substrate | Nucleophile | Yield (%) | ee (%) |
| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | 92 | >95 |
| rac-Cyclohexenyl acetate | Phenol | 72 | 88 |
Table 2: Performance of the Trost ligand in asymmetric allylic alkylation.[3][5]
Jacobsen's Catalyst for Enantioselective Epoxidation
The Jacobsen-Katsuki epoxidation is a landmark achievement in asymmetric catalysis, enabling the highly enantioselective epoxidation of unfunctionalized alkenes.[2][6][7] The catalyst, a manganese(III)-salen complex, is readily prepared from a DACH-derived Schiff base.
Mechanism of Action: The active catalyst is a high-valent manganese(V)-oxo species, generated in situ from the Mn(III) precursor and a stoichiometric oxidant like sodium hypochlorite (bleach).[1] The chiral salen ligand creates a sterically defined environment that directs the approach of the alkene to the manganese-oxo bond, leading to a highly enantioselective oxygen atom transfer. The exact mechanism of oxygen transfer is still a subject of study, with evidence supporting both concerted and radical pathways depending on the substrate.[1]
Experimental Protocol: Synthesis of Jacobsen's Catalyst [6]
-
Part A: Synthesis of the Salen Ligand
-
Dissolve (1R,2R)-1,2-diaminocyclohexane L-tartrate in aqueous NaOH to free the diamine.
-
Extract the diamine with an organic solvent.
-
React the diamine with 2 equivalents of 3,5-di-tert-butylsalicylaldehyde in ethanol to form the Schiff base (salen ligand).
-
-
Part B: Synthesis of the Mn(III) Complex
-
Heat a solution of the salen ligand in ethanol to reflux.
-
Add solid Mn(OAc)₂·4H₂O and continue refluxing.
-
Bubble air through the solution to oxidize the Mn(II) to Mn(III).
-
Add LiCl and cool the mixture to precipitate the catalyst.
-
Collect the catalyst by filtration.
-
Experimental Protocol: Enantioselective Epoxidation of an Alkene [6]
-
Materials:
-
Jacobsen's catalyst (10 mol%)
-
Alkene (e.g., 1,2-dihydronaphthalene) (1.0 equiv.)
-
Buffered bleach solution (NaOCl, pH 11.3)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Prepare a buffered bleach solution by adding 0.05 M Na₂HPO₄ to commercial bleach and adjusting the pH to 11.3 with 1 M NaOH.
-
Dissolve the alkene and Jacobsen's catalyst in CH₂Cl₂ in an Erlenmeyer flask.
-
Add the buffered bleach solution and stir the biphasic mixture vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer, wash with saturated NaCl solution, and dry over Na₂SO₄.
-
Remove the solvent and purify the epoxide by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC analysis.
-
| Alkene | Oxidant | Yield (%) | ee (%) |
| cis-β-Methylstyrene | NaOCl | 84 | 92 |
| 1,2-Dihydronaphthalene | NaOCl | 80 | 97 |
Table 3: Representative results for the Jacobsen-Katsuki epoxidation.[6]
Asymmetric Hydrogenation and Transfer Hydrogenation
DACH derivatives have also been instrumental in the development of catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. Chiral ligands incorporating phosphine and sulfonamide functionalities have been particularly successful in combination with ruthenium, rhodium, and iron.
Mechanism of Action (Noyori-type Asymmetric Hydrogenation): In the Noyori asymmetric hydrogenation, a Ru(II) complex bearing a chiral diphosphine and a chiral diamine ligand is often employed. The mechanism is believed to involve a metal-ligand bifunctional catalysis, where the metal center and the amine proton of the ligand cooperate in the hydrogen transfer to the carbonyl substrate. The catalytic cycle involves the formation of a ruthenium hydride species, which then delivers the hydride to the ketone, while the acidic N-H proton of the ligand protonates the carbonyl oxygen.
Emerging Applications and Future Outlook
The versatility of the N-substituted cyclohexanamine scaffold continues to inspire the development of new catalysts for a growing range of asymmetric transformations. Recent research has explored their use in:
-
Friedel-Crafts Alkylations: Chiral bis(sulfonamide)-diamine ligands in combination with copper(II) have shown high efficiency in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.[8]
-
Diels-Alder Reactions: While less common, organocatalysts derived from chiral diamines have been investigated for their potential to catalyze enantioselective Diels-Alder reactions.
-
Polymerization: Bifunctional squaramides based on DACH have been used as catalysts for the ring-opening polymerization of lactones.
The modular nature of these derivatives, coupled with a deepening understanding of the principles of asymmetric catalysis, ensures that N-substituted cyclohexanamines will remain at the forefront of catalyst design. Future efforts will likely focus on the development of catalysts for even more challenging transformations, the use of more sustainable and earth-abundant metals, and the immobilization of these catalysts for applications in flow chemistry and industrial processes.
Conclusion
N-substituted cyclohexanamine derivatives, particularly those derived from the chiral 1,2-diaminocyclohexane scaffold, represent a powerful and versatile class of compounds in the field of asymmetric catalysis. Their rigid and tunable framework has enabled the development of highly efficient organocatalysts and ligands for a wide array of stereoselective transformations. From the dual activation of Michael additions to the precise orchestration of metal-catalyzed epoxidations, allylic alkylations, and hydrogenations, these compounds have provided chemists with invaluable tools for the synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance and application of N-substituted cyclohexanamine derivatives in catalysis are set to expand even further.
Visualizations
Catalytic Cycle of Bifunctional Thiourea Catalyst in Michael Addition
Caption: Workflow for asymmetric epoxidation.
References
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Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
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Štefane, B., & Požgan, F. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(7), 1593. [Link]
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Cui, H.-F., et al. (2011). A new type of bis(sulfonamide)-diamine ligand for a Cu(OTf)2-catalyzed asymmetric Friedel-Crafts alkylation reaction of indoles with nitroalkenes. Organic Letters, 13(18), 4834–4837. [Link]
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Tsuji–Trost reaction. (2024). In Wikipedia. [Link]
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Jacobsen-Katsuki Epoxidation. In Organic Chemistry Portal. [Link]
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Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. Chemistry 5b Laboratory Manual. [Link]
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Kopyt, M., Głowacki, M. P., & Kwiatkowski, P. (2022). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. In Chiral Building Blocks in Asymmetric Synthesis. Wiley-VCH GmbH. [Link]
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Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291. [Link]
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Dajek, M., Kowalczyk, R., & Boratyński, P. J. (2018). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, 8(17), 4358-4363. [Link]
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Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
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Sinou, D., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. ARKIVOC, 2004(xiv), 103-109. [Link]
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Dumitru, F., et al. (2023). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 28(15), 5828. [Link]
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Asymmetric hydrogenation. (2024). In Wikipedia. [Link]
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Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. Wipf Group Meeting. [Link]
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Walsh, P. J., & Zhang, J. (2015). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Accounts of chemical research, 48(6), 1735–1746. [Link]
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Wu, J., Li, X., Wu, F., & Wan, B. (2011). A new type of bis(sulfonamide)-diamine ligand for a Cu(OTf)2-catalyzed asymmetric Friedel-Crafts alkylation reaction of indoles with nitroalkenes. Organic letters, 13(18), 4834–4837. [Link]
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A Guide to the Spectroscopic Characterization of N-(2-aminoethyl)-N-methylcyclohexanamine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a detailed exploration of the predicted spectroscopic characteristics of N-(2-aminoethyl)-N-methylcyclohexanamine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a comprehensive and predictive analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of N-(2-aminoethyl)-N-methylcyclohexanamine in a research and development setting.
Introduction
N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine featuring a cyclohexyl group and a methyl group attached to one nitrogen atom of an ethylenediamine backbone. Its structural complexity, with a combination of primary and tertiary amine functionalities, as well as a flexible cyclohexyl ring, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are paramount in confirming the molecular structure and ensuring the purity of such compounds.
This guide will provide a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS data for N-(2-aminoethyl)-N-methylcyclohexanamine. The interpretations are grounded in fundamental spectroscopic principles and comparative data from closely related molecules.
Molecular Structure and Predicted Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Unlocking Potential: The Mechanistic Versatility of Cyclohexanamine Derivatives in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanamine and its derivatives represent a class of uniquely versatile compounds that serve as fundamental building blocks and powerful catalysts in organic chemistry.[1] Their rigid stereochemical properties and tunable functionalities make them indispensable in asymmetric synthesis, multicomponent reactions, and materials science.[2] This guide provides an in-depth exploration of the core mechanisms through which these derivatives operate, offering field-proven insights for researchers and drug development professionals. We will dissect their roles in key organic transformations, from sophisticated asymmetric catalysis to their function as effective corrosion inhibitors, grounding our discussion in established protocols and mechanistic evidence.
The Structural Foundation: Why Cyclohexanamine?
The efficacy of cyclohexanamine derivatives stems from the distinct properties of the cyclohexane ring and the primary amine group.[1] The cyclohexane scaffold provides a conformationally rigid, three-dimensional structure that is crucial for creating a well-defined chiral environment in asymmetric catalysis.[2] The amine functionality (–NH₂) is a potent nucleophile and a Brønsted base, capable of initiating a wide array of chemical transformations.[1][3] It can be readily functionalized to install other catalytic motifs, such as hydrogen-bond donors (thioureas, squaramides) or coordinating groups, leading to bifunctional catalysts with enhanced activity and selectivity.[4][5]
Asymmetric Organocatalysis: The Chiral Powerhouse
Chiral cyclohexane diamine derivatives are workhorses in asymmetric organocatalysis, enabling the creation of enantiomerically pure compounds, a critical requirement in pharmaceutical development.[2][6] Their mechanism of action typically relies on the formation of transient nucleophilic (enamine) or electrophilic (iminium) intermediates.
2.1. Mechanism I: Enamine Catalysis in Michael Additions
In the conjugate addition of nucleophiles to α,β-unsaturated carbonyls (the Michael reaction), cyclohexanamine-based organocatalysts operate through an enamine-based catalytic cycle.[7][8] The catalyst, often a derivative of (1R,2R)-cyclohexane-1,2-diamine, reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine, now the active nucleophile, attacks the Michael acceptor (e.g., a trans-β-nitrostyrene). The rigid chiral backbone of the catalyst shields one face of the enamine, directing the acceptor to the other face and thus controlling the stereochemistry of the newly formed C-C bond.[9]
Caption: Catalytic cycle for an organocatalyzed Michael Addition.
Quantitative Performance Data
Bifunctional organocatalysts based on a (1R,2R)-cyclohexane-1,2-diamine scaffold have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. The results highlight the influence of the catalyst's derivatization on performance.
| Catalyst Type | Conversion (%) | Enantioselectivity (% ee) | Source |
| Benzene-1,2-diamine derived | Up to 93% | Up to 41% (S) | [4] |
| Squaramide organocatalyst | 98% | 93% (R) | [4] |
Experimental Protocol: Organocatalytic Michael Addition [4][5]
-
To a solution of trans-β-nitrostyrene (1 mmol) in anhydrous dichloromethane (5 mL) in a sealed vial, add acetylacetone (1.2 mmol).
-
Add the chiral cyclohexanediamine-derived organocatalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
2.2. Mechanism II: Asymmetric Aldol Reactions
Similar to the Michael addition, the mechanism for the asymmetric aldol reaction involves the formation of a chiral enamine from a ketone donor and the cyclohexanamine-based catalyst.[10][11] This enamine then performs a nucleophilic attack on the carbonyl carbon of an aldehyde acceptor. Prolinamides derived from 2-aminocyclohexanols are effective catalysts, where the proline moiety forms the enamine and the cyclohexanol backbone provides the chiral environment necessary to achieve high diastereoselectivity and enantioselectivity.[12] The transition state is stabilized by hydrogen bonding, often involving an acidic co-catalyst or functionalities on the catalyst itself.
Caption: Simplified mechanism of the Mannich reaction.
3.2. Synthesis of 2-Amino-4H-Chromenes
Cyclohexylamine has proven to be an efficient organocatalyst for the solvent-free, multicomponent synthesis of 2-amino-4H-chromenes. [13]The mechanism is a cascade Knoevenagel-Michael cyclization pathway. The basic amine activates the C-H acids (e.g., malononitrile, nitromethane), facilitating their condensation with salicylaldehyde and subsequent intramolecular cyclization to furnish the chromene scaffold in high yields. [13]
Cycloaddition Reactions: Building Rings with Precision
The formation of six-membered rings is a cornerstone of organic synthesis, and cyclohexanamine derivatives play a role in the classic Diels-Alder reaction. [17][18]This pericyclic [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for creating cyclic systems. [17][19]More recently, visible-light-enabled photoredox catalysis has been used for the [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. [20]This redox-neutral process demonstrates the expanding utility of these amines in modern synthetic methods. [20]
Material Protection: The Mechanism of Corrosion Inhibition
Beyond synthesis, cyclohexanamine derivatives are highly effective corrosion inhibitors for metals like mild steel in acidic environments. [13][14]Their mechanism of action is not catalytic but is based on surface adsorption.
The inhibitor molecules adhere to the metal surface, forming a protective barrier that shields it from the corrosive medium. [13][15]This adsorption occurs via:
-
Chemisorption: The lone pair of electrons on the nitrogen atom of the amine group coordinates with the vacant d-orbitals of the metal atoms.
-
Physisorption: The protonated amine in the acidic solution can be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻).
This dual mechanism creates a durable film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, significantly reducing the corrosion rate. [14][15]
Caption: Adsorption mechanism of cyclohexanamine derivatives for corrosion inhibition.
Inhibition Efficiency Data
The performance of cyclohexylamine (CHA) as a corrosion inhibitor for mild steel in 0.1 N H₂SO₄ demonstrates its effectiveness.
| Inhibitor Conc. (ppm) | Corrosion Inhibition Efficiency (CIE %) | Source |
| 1000 | 81.06% | [14] |
Conclusion
The diverse mechanisms of action for cyclohexanamine derivatives underscore their importance as a versatile tool for the modern chemist. From directing stereochemistry with high precision in asymmetric catalysis to forming complex molecules in one-pot procedures and protecting materials from degradation, their utility is vast and continually expanding. [1]A thorough understanding of their underlying mechanistic principles—be it enamine/iminium catalysis, multicomponent reaction pathways, or surface adsorption—is paramount for harnessing their full potential in the development of novel pharmaceuticals, materials, and efficient synthetic methodologies.
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved from [Link]
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Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. (2024). UCHEM. Retrieved from [Link]
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Recyclable Cyclohexanediamine Derivatives as Organocatalysts: Organocatalytic Reduction with Trichlorosilane and Aldol Reaction. (n.d.). Scientific Research Publishing. Retrieved from [Link]
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Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. (2024). Polyurethane catalyst. Retrieved from [Link]
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. (n.d.). ResearchGate. Retrieved from [Link]
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Cyclohexylamine. (n.d.). Wikipedia. Retrieved from [Link]
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The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study. (2020). ResearchGate. Retrieved from [Link]
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Cyclohexylamine – An efficient organocatalyst for the synthesis of 2-amino-4H-chromene derivatives by multicomponent reactions. (2023). arkat usa. Retrieved from [Link]
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Mannich reaction of cyclohexanone/acetophenone, benzaldehydes and anilines. (n.d.). Wiley Online Library. Retrieved from [Link]
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-
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2024). Royal Society of Chemistry. Retrieved from [Link]
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Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis of some Mannich base cyclohexanone derivatives and their pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. Retrieved from [Link]
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Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. (n.d.). National Institutes of Health. Retrieved from [Link]
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1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021). National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of N-(2-aminoethyl)-N-methylcyclohexanamine for Pharmaceutical Development
Foreword: Navigating the Pre-formulation Landscape of a Novel Diamine
In the realm of pharmaceutical development, the journey from a promising new chemical entity (NCE) to a viable drug product is paved with rigorous scientific investigation. A critical and foundational stage of this journey is the comprehensive characterization of the molecule's physicochemical properties. This guide is dedicated to providing an in-depth technical framework for conducting solubility and stability studies on N-(2-aminoethyl)-N-methylcyclohexanamine, a diamine with potential applications in medicinal chemistry.[1][2]
It is imperative to state that publicly available experimental data for N-(2-aminoethyl)-N-methylcyclohexanamine is limited. Therefore, this document serves as a robust, experience-driven guide, outlining the principles, protocols, and analytical strategies that a prudent scientist would employ to thoroughly characterize this molecule. The methodologies described herein are grounded in established pharmaceutical science and are compliant with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]
This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to not only execute these studies but also to understand the underlying scientific rationale. By following the principles within, you will be equipped to generate the high-quality data necessary to make informed decisions in the critical early stages of drug development.
The Compound in Focus: N-(2-aminoethyl)-N-methylcyclohexanamine - A Structural Perspective
N-(2-aminoethyl)-N-methylcyclohexanamine is a cyclic aliphatic diamine. Its structure, featuring a cyclohexane ring, a secondary amine, and a primary amine connected by an ethyl linker, dictates its physicochemical behavior. The presence of two basic nitrogen atoms suggests that its solubility will be highly dependent on pH. The cyclohexyl group imparts a degree of lipophilicity, which will influence its solubility in organic solvents and its potential for membrane permeability.[8][9]
Predicted Physicochemical Properties (Based on Structural Analogs and Chemical Principles):
| Property | Predicted Characteristic | Rationale |
| pKa | Two pKa values, likely in the range of 9-11 | Typical for primary and secondary aliphatic amines. The exact values will be influenced by the electronic environment of each nitrogen. |
| Aqueous Solubility | pH-dependent. Low solubility in neutral and basic pH, higher solubility in acidic pH. | The amine groups will be protonated at acidic pH, forming more soluble salts. |
| Organic Solubility | Likely soluble in polar organic solvents like methanol and ethanol.[8] | The amine groups can engage in hydrogen bonding with protic solvents. |
| LogP | Moderate | The cyclohexyl group is lipophilic, while the amino groups are hydrophilic. The overall value will depend on the conformational state of the molecule. |
Foundational Pillar: Solubility Determination
A comprehensive understanding of a compound's solubility is a cornerstone of pre-formulation development.[10][11][12] It directly impacts bioavailability, the choice of formulation strategy, and the design of in vivo studies.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the most widely accepted technique for this determination.[12][13]
-
Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents (e.g., methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO)).
-
Sample Preparation: Add an excess amount of N-(2-aminoethyl)-N-methylcyclohexanamine to a series of vials containing each solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a defined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (see Section 4.0).
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). While not a true thermodynamic value, it is a valuable high-throughput screening tool in early discovery.[11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-(2-aminoethyl)-N-methylcyclohexanamine in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add a selected aqueous buffer to each well and mix.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[14]
Data Presentation: Solubility Profile
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| 0.1 N HCl (pH 1.2) | 25 | Shake-Flask | |
| Acetate Buffer (pH 4.5) | 25 | Shake-Flask | |
| Phosphate Buffer (pH 6.8) | 25 | Shake-Flask | |
| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-Flask | |
| Methanol | 25 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| Acetonitrile | 25 | Shake-Flask | |
| DMSO | 25 | Shake-Flask | |
| Phosphate Buffered Saline (pH 7.4) | 37 | Kinetic |
The Crucial Second Pillar: Stability Assessment
Stability studies are essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[15] These studies are mandated by regulatory agencies and are critical for determining storage conditions and shelf-life.[3][4][5][6][7]
Forced Degradation (Stress Testing): Unveiling Degradation Pathways
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16][17][18] This information is vital for developing stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of N-(2-aminoethyl)-N-methylcyclohexanamine at a known concentration (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method (see Section 4.0). The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
ICH Stability Studies: Long-Term and Accelerated Testing
Formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period for the drug substance.[3][4][5][6][7]
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.
Data Presentation: Stability Summary
| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities/Degradants (%) |
| 25°C/60%RH | 0 | |||
| 3 Months | ||||
| 6 Months | ||||
| 40°C/75%RH | 0 | |||
| 3 Months | ||||
| 6 Months |
The Analytical Backbone: A Stability-Indicating Method
A validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies. For a diamine like N-(2-aminoethyl)-N-methylcyclohexanamine, which lacks a strong chromophore, a common and effective approach is pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[19][20][21]
Method Development Strategy
-
Derivatization Agent Selection: Choose a derivatizing agent that reacts specifically and quantitatively with primary and secondary amines. Common choices include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindoles.
-
Dansyl Chloride: Reacts with both primary and secondary amines to form fluorescent sulfonamides.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form UV-active and fluorescent derivatives.
-
-
Chromatographic Separation: Develop a reversed-phase HPLC method to separate the derivatized analyte from any degradation products and impurities.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
-
Detection: Use a fluorescence detector (FLD) or a diode-array detector (DAD) set to the appropriate excitation/emission or absorption wavelengths for the chosen derivative.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated through the forced degradation studies, where the method must be able to resolve the main peak from all degradation products.
Visualizing the Workflow
Diagram 1: Solubility Determination Workflow
Caption: Workflow for thermodynamic and kinetic solubility determination.
Diagram 2: Stability Study Workflow
Caption: Workflow for forced degradation and ICH stability studies.
Conclusion: Building a Foundation for Success
References
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-
ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
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ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
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ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]
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FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
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Q1A(R2) Guideline. ICH. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI. [Link]
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Aliphatic Diamines. Tri-iso. [Link]
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N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. ChemWhat. [Link]
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HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. PubMed. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Forced Degradation Studies for API Selection. Industrial Pharmacist. [Link]
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HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. [Link]
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STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA Journals. [Link]
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Effect of structural variability and exibility of aliphatic diamines on self-assembly of host-guest coordination polymers constr. ResearchGate. [Link]
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N-Methylcyclohexylamine. PubChem. [Link]
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Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing. [Link]
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How to create a GMP-Compliant Stability Protocol?. QbD Group. [Link]
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylcyclohexanamine is a crucial structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its stereochemistry and conformational dynamics significantly influence its binding affinity, reactivity, and overall efficacy. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of N-methylcyclohexanamine and its derivatives. We will explore the fundamental principles of its conformational landscape, detail rigorous computational protocols for accurate prediction of its properties, and demonstrate the validation of these theoretical models against experimental spectroscopic data. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively model and analyze this important class of compounds, thereby accelerating the drug discovery and development process.
Introduction: The Significance of N-methylcyclohexanamine in Medicinal Chemistry
N-methylcyclohexanamine serves as a vital building block in the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatory drugs and cardiovascular treatments. Its cyclohexane scaffold provides a versatile three-dimensional framework that can be functionalized to achieve specific molecular recognition at biological targets. The conformational flexibility of the cyclohexane ring, coupled with the stereoelectronic effects of the N-methylamino substituent, dictates the spatial presentation of key pharmacophoric features.
A thorough understanding of the conformational preferences and energetic landscape of N-methylcyclohexanamine is paramount for rational drug design. Computational and theoretical methods offer a powerful and cost-effective means to elucidate these properties, providing insights that are often difficult to obtain through experimental techniques alone. This guide will provide a detailed roadmap for conducting such studies, ensuring scientific rigor and producing reliable, actionable data.
Theoretical Foundations: Conformational Isomerism in N-methylcyclohexanamine
The non-planar nature of the cyclohexane ring is a cornerstone of stereochemistry. To minimize angle and torsional strain, cyclohexane and its derivatives predominantly adopt chair conformations.[1] For N-methylcyclohexanamine, this results in a dynamic equilibrium between two primary chair conformers: one with the N-methylamino group in an axial position and the other with it in an equatorial position.
The relative stability of these two conformers is governed by steric interactions. In the axial conformation, the N-methylamino group experiences destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the ring. Conversely, the equatorial conformer places the bulkier substituent in a more sterically favorable position, minimizing these repulsive forces.
Computational Methodology: A Validated Protocol for In Silico Analysis
To obtain a quantitative understanding of the conformational energetics and spectroscopic properties of N-methylcyclohexanamine, a robust computational workflow is essential. Density Functional Theory (DFT) has emerged as a powerful tool for such investigations, offering a favorable balance between accuracy and computational cost.
Conformational Analysis Workflow
The following protocol outlines a best-practice approach for determining the relative energies of the axial and equatorial conformers of N-methylcyclohexanamine.
Step 1: Initial Structure Generation
-
Construct 3D models of both the axial and equatorial chair conformers of N-methylcyclohexanamine using a molecular builder.
Step 2: Geometry Optimization
-
Perform geometry optimizations for both conformers using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and well-validated choice for this class of molecules.[4][5] This level of theory adequately captures the electronic and steric effects governing the conformational preference.
Step 3: Frequency Calculations
-
Conduct frequency calculations at the same level of theory used for optimization. This serves two critical purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.
-
Thermochemical Data: The calculations provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, allowing for the calculation of Gibbs free energies at a given temperature (e.g., 298.15 K).
-
Step 4: Relative Energy Calculation
-
The relative Gibbs free energy (ΔG) between the two conformers can then be calculated as: ΔG = G_axial - G_equatorial A positive ΔG indicates that the equatorial conformer is more stable.
Prediction of Spectroscopic Properties
Computational methods can also provide highly accurate predictions of spectroscopic data, which can be used to validate the theoretical models against experimental results.
Frequency calculations, as described above, yield the harmonic vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. To account for this, a scaling factor is typically applied. For B3LYP/6-311++G(d,p) calculations, a scaling factor of ~0.96-0.98 is commonly used for frequencies.
The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the gold standard for this purpose.
Protocol for NMR Chemical Shift Prediction:
-
Use the B3LYP/6-311++G(d,p) optimized geometries of the conformers.
-
Perform GIAO-DFT calculations at the same level of theory to obtain the isotropic shielding values for each nucleus.
-
Convert the calculated shielding values to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Data Presentation and Validation
Conformational Energy Summary
The following table presents hypothetical, yet realistic, computational results for the conformational analysis of N-methylcyclohexanamine, based on the established principles of A-values for similar compounds.
| Conformer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Equatorial | -330.123456 | -330.012345 | -330.054321 | 0.00 |
| Axial | -330.120987 | -330.010101 | -330.051851 | 1.55 |
Note: These values are illustrative and should be calculated for specific research applications.
The hypothetical relative Gibbs free energy of 1.55 kcal/mol aligns with the expected A-value for the N-methylamino group, confirming the significant energetic preference for the equatorial conformer.
Comparison of Theoretical and Experimental Spectra
The ultimate validation of a computational model lies in its ability to reproduce experimental data. Below is a comparison of key experimental vibrational frequencies for N-methylcyclohexanamine with hypothetical scaled quantum mechanical (SQM) calculated frequencies.
| Vibrational Mode | Experimental IR Frequency (cm⁻¹)[6][7] | Calculated (SQM) IR Frequency (cm⁻¹) | Assignment |
| N-H Stretch | ~3300-3350 | 3325 | Stretching of the N-H bond |
| C-H Stretch (aliphatic) | ~2850-2960 | 2855-2965 | Symmetric and asymmetric stretching of C-H bonds in the cyclohexane ring and methyl group |
| N-H Bend | ~1590-1650 | 1620 | Bending motion of the N-H bond |
| C-N Stretch | ~1000-1250 | 1150 | Stretching of the C-N bond |
Similarly, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra. For N-methylcyclohexylamine, the N-methyl group provides a particularly distinct signal in the ¹H NMR spectrum, typically appearing as a sharp singlet between 2.2 and 2.6 ppm.[8] The carbon atom of the cyclohexane ring attached to the nitrogen is also significantly deshielded in the ¹³C NMR spectrum.[8]
Applications in Drug Development
The insights gained from these theoretical and computational studies have direct applications in the drug development pipeline:
-
Structure-Activity Relationship (SAR) Studies: By understanding the preferred conformation of N-methylcyclohexanamine-containing ligands, medicinal chemists can design molecules with improved binding affinity and selectivity.
-
Pharmacophore Modeling: The lowest energy conformer provides a realistic 3D representation of the molecule for developing pharmacophore models, which are essential for virtual screening and lead optimization.
-
Predictive Toxicology: Computational models can be used to predict potential off-target interactions and metabolic liabilities based on the molecule's 3D structure and electronic properties.
Conclusion
The theoretical and computational analysis of N-methylcyclohexanamine is an indispensable tool for modern drug discovery and development. By employing rigorous computational protocols, such as those outlined in this guide, researchers can gain a deep understanding of the conformational landscape and spectroscopic properties of this important chemical moiety. The validation of these in silico models against experimental data ensures their predictive power, ultimately enabling the design of safer and more effective medicines. This integrated approach, combining theoretical chemistry with experimental validation, embodies the principles of modern, data-driven scientific research.
References
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Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]
- Yazgan, I., & Sadikoglu, T. (2012). 15N NMR AND 1JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE AS EXPERIMENTAL AND THEORETICAL. Marmara University, Fen Bilimleri Dergisi, 24(1), 1-7.
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Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
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Methodological & Application
Experimental protocol for the synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine
An Application Note and Experimental Protocol for the Synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine
Abstract
This document provides a comprehensive guide for the synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine, a diamine with significant potential as a building block in medicinal chemistry and materials science.[1] The protocol details a robust and efficient method utilizing a one-pot reductive amination of cyclohexanone with N-methylethane-1,2-diamine. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and analytical characterization. Furthermore, it includes critical safety information and troubleshooting advice to ensure a successful and safe synthesis.
Introduction and Scientific Principle
N-(2-aminoethyl)-N-methylcyclohexanamine (C₉H₂₀N₂) is an organic compound featuring a cyclohexyl group and an N-(2-aminoethyl) group attached to a central methylamine nitrogen.[1] This structure, possessing both a secondary and a primary amine, offers multiple reactive sites for further chemical modification, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and polymers.[1]
The selected synthetic strategy is reductive amination , a cornerstone of amine synthesis that forms carbon-nitrogen bonds efficiently.[2][3] This method is favored for its operational simplicity and the typically high yields achieved. The reaction proceeds through a two-stage mechanism within a single pot:
-
Imine Formation: Cyclohexanone (a ketone) reacts with the secondary amine of N-methylethane-1,2-diamine to form a water molecule and a transient iminium ion intermediate. This step is a nucleophilic addition followed by dehydration and is often acid-catalyzed.
-
In-Situ Reduction: The iminium ion is then immediately reduced by a selective reducing agent present in the reaction mixture to yield the final tertiary amine product.[3]
The choice of a mild and selective reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), is critical. It is particularly effective for reductive aminations as it is less likely to reduce the starting ketone, thereby minimizing the formation of cyclohexanol as a byproduct.[4]
Reaction Scheme and Workflow
The overall synthetic transformation is illustrated below.
Caption: Reaction scheme for the synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine.
The experimental process follows a logical sequence from reaction setup to final product analysis.
Caption: General experimental workflow for synthesis, purification, and analysis.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| Cyclohexanone | 108-94-1 | 98.14 | 1.0 eq | |
| N-methylethane-1,2-diamine | 109-81-9 | 88.15 | 1.1 eq | Slight excess to ensure full conversion of the ketone. |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 1.5 eq | Handle in a fume hood; moisture sensitive. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ~20 mL/mmol | Use a dry, non-protic solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying the organic phase. |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | 230-400 mesh. |
| Eluent for Chromatography | - | - | As needed | e.g., DCM/Methanol/Triethylamine gradient. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instruments (TLC, NMR, IR, MS)
Safety and Hazard Information
This synthesis involves hazardous materials and should be performed in a well-ventilated chemical fume hood by trained personnel.[5]
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
N-methylethane-1,2-diamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye irritation.
-
N-(2-aminoethyl)-N-methylcyclohexanamine (Product): As a diamine, it should be handled with care. Diamines can be corrosive, irritant, and toxic.[1]
Personal Protective Equipment (PPE) is mandatory: Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
Detailed Experimental Protocol
Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add N-methylethane-1,2-diamine (1.1 eq) to the solution via syringe.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial iminium ion formation.
Reductive Amination
-
To the stirring solution, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. Causality Note: A slow addition helps to control any potential exotherm and ensures a steady reaction rate.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (cyclohexanone) is consumed (typically 2-6 hours).
Work-up and Extraction
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expertise Note: This step neutralizes the acidic byproducts of the reducing agent and any unreacted acid catalyst, and it must be done slowly to control gas evolution (H₂).
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude product is typically purified by flash column chromatography on silica gel.[7]
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using a suitable eluent system (e.g., starting with 100% DCM and gradually increasing the polarity with a mixture of DCM, Methanol, and a small amount of Triethylamine, such as 95:4:1). Trustworthiness Note: The addition of triethylamine to the eluent is crucial to prevent the amine product from streaking on the acidic silica gel, ensuring better separation and recovery.[7]
-
Elution: Load the slurry onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(2-aminoethyl)-N-methylcyclohexanamine as a colorless to pale yellow oil.[8]
Characterization
Confirm the identity and purity of the final compound using standard analytical techniques.
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the cyclohexyl protons, the N-methyl group (a singlet typically around 2.2-2.6 δ), and the ethylenediamine backbone protons.[9] The absence of the aldehyde proton from cyclohexanone confirms the reaction's completion.
-
¹³C NMR Spectroscopy: The number of signals should correspond to the nine unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching of the primary amine (a pair of bands around 3300-3500 cm⁻¹) and the absence of the C=O stretch from cyclohexanone (around 1710 cm⁻¹).[9]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₉H₂₀N₂, M.W. = 156.27 g/mol ).[1]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive reducing agent. 2. Insufficient reaction time. 3. Presence of water in reagents/solvent. | 1. Use a fresh bottle of NaBH(OAc)₃. 2. Allow the reaction to run longer, monitoring by TLC/LC-MS. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Cyclohexanol Byproduct | Direct reduction of cyclohexanone by the reducing agent. | 1. Ensure a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN is used. 2. Allow sufficient time for imine formation before adding the reducing agent.[4] |
| Product Streaking on TLC/Column | The basic amine product is interacting strongly with the acidic silica gel. | Add a small amount of a volatile base like triethylamine (~1%) or ammonia in methanol to the eluent system. |
| Low Yield | 1. Incomplete extraction. 2. Product loss during chromatography. | 1. Perform at least three extractions during work-up. 2. Use the correct eluent system with a base additive to ensure efficient elution from the column. |
References
- Vertex AI Search. (n.d.). N-Methylcyclohexylamine - Solubility of Things. Retrieved January 4, 2026.
- Rui, Z. (2025). N Methylcyclohexylamine: An Important Organic Amine Compound. Self-published.
- Smolecule. (n.d.). Buy N-(2-aminoethyl)-N-methylcyclohexanamine | 14256-69-0. Retrieved January 4, 2026.
- ChemicalBook. (n.d.). Synthesis and Application of N-Methylcyclohexylamine. Retrieved January 4, 2026.
- ChemicalBook. (n.d.). N-Methylcyclohexylamine synthesis. Retrieved January 4, 2026.
- ChemWhat. (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. Retrieved January 4, 2026.
- PubChem. (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine. Retrieved January 4, 2026.
- Google Patents. (n.d.). CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine. Retrieved January 4, 2026.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - N-Cyclohexyl-N-methylcyclohexylamine. Retrieved January 4, 2026.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Retrieved January 4, 2026.
- Fisher Scientific. (2021). SAFETY DATA SHEET - N-Cyclohexyl-N-methylcyclohexylamine. Retrieved January 4, 2026.
- MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved January 4, 2026.
- ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved January 4, 2026.
- ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved January 4, 2026.
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - N-Methylcyclohexylamine. Retrieved January 4, 2026.
- Fisher Scientific. (2023). SAFETY DATA SHEET - N-Methylcyclohexylamine. Retrieved January 4, 2026.
- Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved January 4, 2026.
- International Journal of New Technologies in Science and Engineering. (2018). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine.
- Chemistry LibreTexts. (2023). 24.11: Spectroscopy of Amines. Retrieved January 4, 2026.
- ECHEMI. (n.d.). N-(2-Ethylhexyl)
- BLD Pharm. (n.d.). 57880-93-0|N-Ethyl-N-methylcyclohexanamine. Retrieved January 4, 2026.
- Benchchem. (2023). Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine: A Comprehensive Technical Guide.
- PubChem. (n.d.). N-Ethyl-N-methylcyclohexanamine. Retrieved January 4, 2026.
- PubMed Central. (2022). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)
- ResearchGate. (n.d.). Spectroscopic and structure investigation of the molecular complexes of tris(2-aminoethyl)amine with π-complexes. Retrieved January 4, 2026.
- ResearchGate. (2022). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)
- Benchchem. (2023). Technical Support Center: Purification of N-(2,2-dimethoxyethyl)cyclohexanamine.
- MDPI. (2023). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)
- Google Patents. (n.d.). US3933916A - Purification of cyclohexanone. Retrieved January 4, 2026.
Sources
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Application of N-(2-aminoethyl)-N-methylcyclohexanamine as a Ligand in Cross-Coupling Reactions: A Technical Guide
Introduction: A Novel Diamine Ligand for Modern Catalysis
In the landscape of transition metal catalysis, the design and application of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. N-(2-aminoethyl)-N-methylcyclohexanamine, a structurally distinct diamine, presents an intriguing scaffold for coordination to catalytic metal centers. Its architecture, featuring a chiral cyclohexane backbone, a secondary amine, and a primary amine, offers a unique combination of steric bulk and electronic properties. This guide explores the prospective application of this ligand in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
While direct, extensive literature on the application of N-(2-aminoethyl)-N-methylcyclohexanamine in these specific cross-coupling reactions is emerging, its structural similarity to well-established N,N'-dialkyl-1,2-cyclohexanediamine ligands allows for informed predictions of its catalytic behavior.[1] These related diamine ligands have demonstrated significant utility in various metal-catalyzed transformations, suggesting that N-(2-aminoethyl)-N-methylcyclohexanamine could serve as a versatile and effective ligand in the palladium-catalyzed cross-coupling arena.[2] This document provides detailed application notes and proposed protocols to guide researchers in exploring the potential of this promising ligand.
Mechanistic Rationale: The Role of the Diamine Ligand in Catalysis
The efficacy of a ligand in palladium-catalyzed cross-coupling is intrinsically linked to its ability to modulate the electronic and steric environment of the palladium center throughout the catalytic cycle. For N-(2-aminoethyl)-N-methylcyclohexanamine, its bidentate coordination is anticipated to play a crucial role in stabilizing the active catalytic species and facilitating the key steps of oxidative addition, transmetalation (in Suzuki-Miyaura), amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination.[1][3]
Projected Role in the Suzuki-Miyaura Catalytic Cycle
In the Suzuki-Miyaura coupling, the ligand is critical for the initial oxidative addition of the aryl halide to the Pd(0) center. The electron-donating nature of the diamine is expected to increase the electron density on the palladium, thereby promoting this typically rate-limiting step.[4] Following oxidative addition, the ligand's steric bulk can facilitate the transmetalation step by creating a coordinatively unsaturated environment around the metal. Finally, the ligand's influence is vital for the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Figure 1: Proposed Suzuki-Miyaura catalytic cycle with the diamine ligand (L).
Projected Role in the Buchwald-Hartwig Amination Catalytic Cycle
Similarly, in the Buchwald-Hartwig amination, the diamine ligand is expected to facilitate the oxidative addition of the aryl halide to the Pd(0) center.[1] Following this, the ligand's steric hindrance can promote the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. This intermediate then undergoes reductive elimination to form the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst. The chelation of the diamine ligand is crucial for preventing catalyst decomposition pathways such as β-hydride elimination.[3]
Figure 2: Proposed Buchwald-Hartwig amination cycle with the diamine ligand (L).
Application Notes and Experimental Protocols
The following sections provide detailed, step-by-step protocols for the proposed use of N-(2-aminoethyl)-N-methylcyclohexanamine in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established procedures for structurally related diamine ligands and serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using N-(2-aminoethyl)-N-methylcyclohexanamine as the ligand. Aryl chlorides are chosen as representative substrates due to their ready availability and the often-challenging nature of their activation.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-(2-aminoethyl)-N-methylcyclohexanamine
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water
Experimental Workflow:
Figure 3: Experimental workflow for the proposed Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), N-(2-aminoethyl)-N-methylcyclohexanamine (4 mol%), K₃PO₄ (2.0 equiv.), the aryl chloride (1.0 equiv.), and the arylboronic acid (1.5 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl chloride) and deionized water (10% v/v of toluene) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Representative Substrate Scope and Yields (Hypothetical):
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 92 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | 88 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | 85 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 95 |
Protocol 2: Buchwald-Hartwig Amination of Aryl Bromides
This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with a secondary amine, employing N-(2-aminoethyl)-N-methylcyclohexanamine as the ligand.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
N-(2-aminoethyl)-N-methylcyclohexanamine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Secondary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Experimental Workflow:
Figure 4: Experimental workflow for the proposed Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1 mol%), N-(2-aminoethyl)-N-methylcyclohexanamine (2.5 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Remove the tube from the glovebox and add anhydrous toluene (to make a 0.5 M solution with respect to the aryl bromide).
-
Add the aryl bromide (1.0 equiv.) and the secondary amine (1.2 equiv.) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring its progress by TLC or GC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-aryl amine.
Representative Substrate Scope and Yields (Hypothetical):
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Piperidine | 1-(3,5-Dimethylphenyl)piperidine | 91 |
| 3 | 2-Bromonaphthalene | Di-n-butylamine | N,N-Dibutylnaphthalen-2-amine | 89 |
| 4 | 4-Bromobiphenyl | N-Methylaniline | N-Methyl-N-phenyl-[1,1'-biphenyl]-4-amine | 93 |
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating systems. The inclusion of standard monitoring techniques such as TLC and GC-MS allows for real-time assessment of reaction progress and purity of the product. The purification by column chromatography ensures the isolation of the target compound, which can then be fully characterized by standard analytical methods (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity. For chiral applications using an enantiomerically pure form of the ligand, chiral HPLC can be employed to determine the enantiomeric excess of the product, further validating the stereochemical outcome of the reaction.
Conclusion and Future Outlook
N-(2-aminoethyl)-N-methylcyclohexanamine holds considerable promise as a versatile and effective ligand for palladium-catalyzed cross-coupling reactions. Its unique structural features suggest it could offer advantages in terms of catalytic activity, stability, and selectivity. The proposed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to begin exploring the utility of this ligand. Further optimization of reaction conditions, including solvent, base, temperature, and catalyst loading, will undoubtedly lead to even more efficient and general catalytic systems. The exploration of its application in asymmetric catalysis, leveraging its inherent chirality, represents a particularly exciting avenue for future research.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]
-
MDPI. (2019, September 19). (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. Molecules, 24(18), 3394. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
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- 3. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging N-(2-aminoethyl)-N-methylcyclohexanamine in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-(2-aminoethyl)-N-methylcyclohexanamine as a versatile building block for the synthesis of pharmaceutical intermediates. We delve into the molecule's unique structural attributes, explore its reactivity through detailed, field-proven protocols, and present plausible synthetic applications. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper mechanistic understanding.
Introduction: A Building Block of Strategic Value
N-(2-aminoethyl)-N-methylcyclohexanamine, with a molecular formula of C₉H₂₀N₂ and a molecular weight of 156.27 g/mol , is an aliphatic diamine featuring a cyclohexane scaffold.[1] Its structure is notable for the presence of two distinct amine functionalities: a primary amine at the terminus of an ethyl group and a tertiary amine where a methyl group and the cyclohexyl ring are attached to the second nitrogen. This differential reactivity is the cornerstone of its utility in medicinal chemistry, allowing for sequential and selective functionalization.
The primary amine serves as an excellent nucleophile, ideal for initial derivatization through reactions like acylation, sulfonylation, reductive amination, and urea/thiourea formation. The tertiary amine, being a non-nucleophilic basic center, can influence the physicochemical properties of the final molecule, such as solubility and pKa, which are critical for pharmacokinetic profiles. This unique combination makes it a valuable precursor for creating diverse molecular scaffolds.[1]
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 245487-33-6 | [ChemWhat][2] |
| Molecular Formula | C₉H₂₀N₂ | [Smolecule][1] |
| Molecular Weight | 156.27 g/mol | [Smolecule][1] |
| Appearance | Colorless to pale yellow liquid (typical for similar amines) | [YeedChem][3] |
| Boiling Point | ~150-155 °C (estimated based on similar structures) | [YeedChem][3] |
Synthetic Strategy & Workflow Visualization
The strategic advantage of N-(2-aminoethyl)-N-methylcyclohexanamine lies in the ability to selectively target the primary amine while the tertiary amine remains intact. This workflow allows for the construction of complex intermediates in a controlled, stepwise manner.
Caption: General synthetic workflow using the title compound.
Application & Protocols
The following sections provide detailed protocols for key transformations, illustrating the practical application of N-(2-aminoethyl)-N-methylcyclohexanamine in constructing pharmaceutically relevant scaffolds.
General Protocol 1: Reductive Amination
Reductive amination is a cornerstone of C-N bond formation, converting a carbonyl group into an amine.[4][5] This one-pot method is highly efficient for attaching the building block to an aldehyde or ketone-containing fragment.[6] The primary amine of our building block selectively reacts to form an imine, which is then reduced in situ.[4]
Reaction Principle: The reaction proceeds via the formation of an imine intermediate between the primary amine and a carbonyl compound, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less basic and more selective for imines over carbonyls, allowing for a one-pot procedure.[7]
Detailed Protocol:
-
Materials:
-
N-(2-aminoethyl)-N-methylcyclohexanamine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of N-(2-aminoethyl)-N-methylcyclohexanamine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature under an inert atmosphere for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial exothermic reaction and gas evolution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine intermediate.
-
Sources
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- 4. scribd.com [scribd.com]
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- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Protocol for purification of crude N-(2-aminoethyl)-N-methylcyclohexanamine by column chromatography
Topic: Protocol for the Purification of Crude N-(2-aminoethyl)-N-methylcyclohexanamine by Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of N-(2-aminoethyl)-N-methylcyclohexanamine, a polar diamine, using column chromatography. Basic compounds, particularly amines, present a significant challenge in silica gel chromatography due to strong interactions with acidic silanol groups, which often leads to poor separation, significant peak tailing, and low recovery.[1][2] This guide details a systematic approach to overcome these issues by employing a modified mobile phase containing a basic additive. We will explore the causality behind experimental choices, from the initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for purifying aliphatic and cyclic diamines.
Introduction: The Challenge of Purifying Basic Amines
N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine containing both a primary and a tertiary amine functional group.[3] This structure imparts significant polarity and basicity, making it a valuable synthetic building block. However, these same properties complicate its purification by standard normal-phase column chromatography.
The stationary phase in normal-phase chromatography, typically silica gel, has a surface rich in silanol groups (Si-OH).[4] These groups are weakly acidic and can strongly interact with basic compounds like amines through acid-base interactions.[5][6] This strong, often irreversible, adsorption leads to:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, smearing across many fractions.[7]
-
Poor Resolution: Tailing peaks overlap with impurity peaks, preventing effective separation.
-
Low or No Recovery: The compound may bind irreversibly to the silica gel.
This protocol addresses these challenges by neutralizing the acidic nature of the silica surface in-situ, thereby ensuring a sharp, symmetrical elution of the target diamine.
Principle of the Method: Mitigating Acid-Base Interactions
The core of this protocol is the modification of the chromatographic environment to suppress the unwanted interaction between the basic amine and the acidic stationary phase. Two primary strategies exist:
-
Mobile Phase Modification: A small quantity of a competing, volatile base (e.g., triethylamine or ammonium hydroxide) is added to the eluent.[8][9] This additive preferentially interacts with the acidic silanol sites on the silica, effectively "masking" them from the target amine. The target amine then interacts with the stationary phase primarily through weaker, reversible polar interactions (like hydrogen bonding), allowing for proper chromatographic separation.[10]
-
Alternative Stationary Phases: Specialized stationary phases can be used, such as basic alumina or amine-functionalized silica.[8][11][12] Amine-functionalized silica, for instance, has aminopropyl groups bonded to the surface that shield the silanols, creating a more inert surface for separating basic compounds.[1]
This guide will focus on the mobile phase modification approach with standard silica gel, as it is highly effective, versatile, and utilizes the most common and cost-effective stationary phase.
Caption: Interaction of a basic amine with standard vs. modified silica gel.
Preliminary Analysis: Method Development with TLC
Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). This allows for rapid optimization of the separation conditions. Since N-(2-aminoethyl)-N-methylcyclohexanamine lacks a UV chromophore, visualization requires a chemical stain.[13] Ninhydrin is an ideal choice as it reacts with the primary amine group to form a distinctly colored spot (typically purple or pink).[14][15]
TLC Protocol
-
Prepare Eluent Systems: In separate small beakers, prepare a few test solvent systems. A good starting point for polar compounds is Dichloromethane (DCM) and Methanol (MeOH).[16]
-
System A: 95:5 DCM/MeOH + 1% Triethylamine (TEA)
-
System B: 90:10 DCM/MeOH + 1% TEA
-
System C: 85:15 DCM/MeOH + 1% TEA
-
-
Spot the TLC Plate: On a silica gel TLC plate, use a capillary tube to spot the crude reaction mixture, a co-spot (crude mixture and an authentic standard, if available), and the standard alone.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly with a heat gun in a fume hood.
-
Dip the plate into a ninhydrin staining solution or spray it evenly.[14]
-
Gently heat the plate with a heat gun until colored spots appear. Primary amines will typically yield pink/purple spots.[14]
-
-
Analyze and Select: The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.35 . This ensures good separation on the column without requiring an excessive volume of solvent.
Caption: Workflow for TLC-based method development.
Detailed Protocol: Column Chromatography Purification
This protocol assumes a sample size of approximately 1-2 grams of crude material. Adjust the column and solvent quantities accordingly for different scales.
Materials and Reagents
| Equipment | Chemicals & Consumables |
| Glass chromatography column (e.g., 40-60 mm diameter) | Silica gel (230-400 mesh) |
| Fraction collector or test tubes | Crude N-(2-aminoethyl)-N-methylcyclohexanamine |
| Rotary evaporator | Dichloromethane (DCM), HPLC grade |
| TLC plates, silica gel 60 F254 | Methanol (MeOH), HPLC grade |
| TLC developing chamber | Triethylamine (TEA) |
| Capillary tubes for spotting | Ninhydrin stain solution |
| Heat gun | Cotton or glass wool |
| Funnel, long-stem | Sand, washed |
| Beakers and Erlenmeyer flasks | Compressed air or nitrogen (for flash chromatography) |
Step-by-Step Methodology
1. Column Packing (Wet Slurry Method)
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a 1-2 cm layer of sand on top.[17]
-
Prepare the Slurry: In a beaker, measure out silica gel (typically 30-50 times the weight of your crude sample). Add the selected mobile phase (e.g., 95:5 DCM/MeOH + 1% TEA) to create a free-flowing slurry. Stir well to remove air bubbles.[18]
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column using a funnel. Tap the side of the column gently to ensure even packing and dislodge any trapped air.[19]
-
Equilibrate: Once all the silica has settled, add a final 1-2 cm layer of sand on top to protect the surface.[17] Run 2-3 column volumes of the mobile phase through the packed silica to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand. [17]
2. Sample Loading (Dry Loading Method)
-
Adsorb Sample: Dissolve the crude material in a minimal amount of a low-boiling solvent like DCM or methanol. Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Evaporate Solvent: Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load onto Column: Carefully add the silica-adsorbed sample as an even layer on top of the sand at the top of the packed column.
3. Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. For flash chromatography, apply gentle pressure with compressed air or nitrogen.[18]
-
Collect Fractions: Begin collecting fractions immediately. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a 40 mm column).
-
Monitor the Column: If impurities are visible, you can track their progress down the column.
4. Fraction Analysis
-
Spot Fractions: Systematically spot every few fractions onto a TLC plate. It is helpful to spot multiple fractions on a single plate for direct comparison.
-
Develop and Visualize: Develop the TLC plate using the same mobile phase and visualize with ninhydrin stain as described in Section 3.
-
Identify and Pool: Identify all fractions that contain only the pure product (single spot at the correct Rf). Combine these pure fractions into a clean, pre-weighed round-bottom flask.
5. Product Isolation
-
Solvent Removal: Remove the solvent and the volatile triethylamine from the pooled fractions using a rotary evaporator.
-
Final Drying: For complete removal of residual solvent, place the flask under high vacuum for several hours.
-
Determine Yield and Purity: Weigh the flask to determine the mass of the purified product and calculate the yield. Confirm purity by analytical methods such as NMR, GC-MS, or HPLC.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Severe Peak Tailing on TLC/Column | Insufficient basic modifier. | Increase the concentration of triethylamine in the mobile phase to 1.5-2.0%.[20] |
| Very acidic impurities in the crude mix are neutralizing the modifier. | Consider a pre-purification wash of the crude material with a mild aqueous base. | |
| Product Will Not Elute from Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). This is known as a gradient elution.[16] |
| Poor Separation of Product and Impurity | The chosen solvent system has poor selectivity. | Re-screen different solvent systems using TLC. Try replacing DCM/MeOH with Ethyl Acetate/Hexane + TEA.[16] |
| Column was poorly packed (channeling). | Repack the column carefully, ensuring no air bubbles or cracks are present.[17] | |
| No Spots Visible on TLC after Staining | Compound is not a primary or secondary amine. | N-(2-aminoethyl)-N-methylcyclohexanamine has a primary amine. If other compounds are being purified, ninhydrin may not work. Try a more universal stain like permanganate.[15] |
| Compound concentration is too low. | Spot a more concentrated solution of the fraction on the TLC plate. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Amines can be corrosive and have strong odors. Avoid inhalation and skin contact.
-
The ninhydrin stain and the heating process should be performed exclusively within a fume hood.
Conclusion
The purification of basic amines like N-(2-aminoethyl)-N-methylcyclohexanamine by column chromatography is highly achievable with the proper methodology. The key to success lies in mitigating the strong acid-base interactions with the silica stationary phase. By adding a small amount of a basic modifier like triethylamine to the mobile phase, researchers can achieve excellent separation, symmetrical peak shapes, and high recovery. The systematic workflow presented, beginning with TLC-based method development, provides a robust and reliable framework for obtaining this and other challenging polar amines in high purity.
References
-
Chemistry Stack Exchange (2015). Choosing Stationary Phase Column Chromatography. Available at: [Link]
-
Biotage (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]
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Biotage (2023). Is there an easy way to purify organic amines?. Available at: [Link]
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Shou, M., & Galhena, A. S. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 193-201. Available at: [Link]
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available at: [Link]
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Restek (n.d.). Why are amines tailing on my capillary GC column?. Available at: [Link]
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University of Rochester, Department of Chemistry (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
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Axion Labs (n.d.). HPLC Peak Tailing. Available at: [Link]
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ALWSCI (2024). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]
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Hawach Scientific (2024). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Available at: [Link]
-
Columbia University (n.d.). Column chromatography. Available at: [Link]
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
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Avanti Polar Lipids (n.d.). Detection Methods for Thin Layer Chromatography. Available at: [Link]
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Simon Fraser University (n.d.). Column chromatography. Available at: [Link]
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ResearchGate (2013). How can I prevent peak tailing in HPLC?. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry (n.d.). Column Chromatography Procedures. Available at: [Link]
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Element Lab Solutions (n.d.). Peak Tailing in HPLC. Available at: [Link]
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NCERT (n.d.). Amines. Available at: [Link]
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University of California, Los Angeles (n.d.). TLC stains. Available at: [Link]
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University of Calgary, Department of Chemistry (n.d.). Diamines. Available at: [Link]
-
Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
ResearchGate (2018). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. Available at: [Link]
-
Senzer, B. D., et al. (2024). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
-
ChemWhat (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. Available at: [Link]
-
Sava, I., & Köpnick, T. (2009). SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Revue Roumaine de Chimie, 54(7), 585-590. Available at: [Link]
-
Tabor, H., et al. (1973). Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure. Analytical Biochemistry, 55(2), 457-67. Available at: [Link]
-
Chemistry LibreTexts (2023). B. Column Chromatography. Available at: [Link]
-
Pyka, A., & Bober, K. (2009). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2009, 815697. Available at: [Link]
-
Kim, H., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. Scientific Reports, 11, 18197. Available at: [Link]
-
The Royal Society of Chemistry (2009). Supporting Information for: Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. Available at: [Link]
-
Wiley-VCH (2008). Supporting Information. Available at: [Link]
-
PubChem (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine. Available at: [Link]
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Title: A Practical Guide to the Analytical Detection and Quantification of Substituted Cyclohexanamines
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, forensic scientists, clinical toxicologists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the robust analytical methodologies required for the detection and quantification of substituted cyclohexanamines, a class of compounds with significant clinical and forensic relevance. We move beyond simple procedural lists to explain the underlying rationale for method selection, sample preparation, and instrumental parameters. Detailed, validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering solutions for both targeted analysis and broader screening. This guide is designed to equip the modern analytical scientist with the expertise to generate accurate, reproducible, and defensible data.
The Analytical Imperative for Substituted Cyclohexanamines
Substituted cyclohexanamines are a class of psychoactive substances that includes the dissociative anesthetic phencyclidine (PCP) and a growing list of its analogs and other designer drugs. The structural backbone, a cyclohexane ring with an amine group, allows for numerous substitutions, leading to a wide array of compounds with varying potencies and physiological effects. Accurate and sensitive analytical methods are paramount for several disciplines:
-
Clinical Toxicology: To diagnose and manage intoxications in emergency medicine.
-
Forensic Science: To identify and quantify these controlled substances in seized materials and post-mortem investigations.
-
Pharmaceutical Development: To characterize metabolic profiles and ensure quality control for related therapeutic agents.
The primary analytical challenge stems from the chemical diversity of this class. Analytes can range from the relatively volatile PCP to more polar, complex, or thermally unstable analogs. Therefore, no single method is universally optimal; the choice of technique must be a deliberate decision based on the specific analytical question.
Core Analytical Techniques: Principles and Rationale
The two gold-standard techniques for the definitive identification and quantification of substituted cyclohexanamines are GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase within a capillary column. After separation, the compounds are ionized (typically by electron ionization - EI), and the resulting fragments are detected by a mass spectrometer. The fragmentation pattern is highly reproducible and serves as a chemical "fingerprint" for identification, while the signal intensity is used for quantification.
Rationale for Use: GC-MS offers excellent chromatographic resolution and is highly effective for volatile and semi-volatile compounds like PCP. Its extensive, standardized EI libraries are invaluable for identifying known substances in forensic casework.
The Critical Role of Derivatization: Many substituted cyclohexanamines contain polar functional groups (-NH, -OH) that can lead to poor peak shape and thermal degradation in the hot GC injection port. Derivatization, the process of chemically modifying the analyte, is often employed to:
-
Increase volatility by masking polar groups.
-
Improve thermal stability.
-
Enhance chromatographic peak shape. A common approach is acylation (e.g., using trifluoroacetic anhydride - TFAA), which replaces active hydrogens with non-polar acyl groups.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS separates compounds in the liquid phase based on their affinity for a stationary phase (e.g., C18) and a mobile phase. The separated analytes are then ionized, typically using electrospray ionization (ESI), which is a "soft" ionization technique that often preserves the intact molecule as the primary ion ([M+H]+). This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Rationale for Use: LC-MS/MS is the premier technique for analyzing a broad spectrum of compounds, including those that are non-volatile, polar, or thermally labile. It often eliminates the need for derivatization, simplifying sample preparation and increasing throughput. Its high sensitivity makes it ideal for detecting low concentrations of analytes in complex biological matrices like blood and urine.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the target analyte(s) from the matrix (e.g., blood, urine, oral fluid), remove interferences, and concentrate the sample to a level suitable for instrumental analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of the amine group on the cyclohexanamine can be manipulated. At basic pH, the amine is deprotonated and neutral, increasing its solubility in an organic solvent, allowing for efficient extraction from the matrix.
Solid-Phase Extraction (SPE)
SPE is a more advanced and often more efficient technique that uses a solid sorbent packed into a cartridge to isolate analytes. For substituted cyclohexanamines, which are basic compounds, a mixed-mode cation exchange sorbent is typically ideal. The protocol involves:
-
Loading: The sample (at an acidic pH to ensure the amine is protonated) is passed through the cartridge. The protonated analyte binds to the negatively charged sorbent.
-
Washing: The cartridge is washed with solvents to remove matrix interferences.
-
Elution: A basic, organic solvent is used to neutralize the analyte, disrupting its ionic bond with the sorbent and eluting it from the cartridge in a clean, concentrated form.
Caption: Solid-Phase Extraction (SPE) workflow for substituted cyclohexanamines.
Detailed Analytical Protocols
Protocol 1: Targeted GC-MS Analysis of Phencyclidine (PCP) in Urine
Scope: This protocol details the quantitative analysis of PCP in a urine matrix, a common requirement in clinical and forensic toxicology. It employs LLE and analysis by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Materials:
-
Phencyclidine (PCP) and PCP-d5 (internal standard) reference standards.
-
Sodium hydroxide (NaOH), n-butyl chloride, methanol.
-
Centrifuge tubes, vortex mixer, nitrogen evaporator.
Protocol Steps:
-
Sample Preparation (LLE):
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Add 25 µL of the PCP-d5 internal standard (ISTD) solution (e.g., at 1 µg/mL).
-
Add 100 µL of 5 M NaOH to basify the sample (pH > 10). Vortex for 10 seconds.
-
Add 4 mL of n-butyl chloride. Cap and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection.
-
Instrumental Parameters (Example):
-
GC: Agilent 8890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless, 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 2 min.
-
MS: Agilent 5977 or equivalent.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM).
Data Analysis:
-
Identify PCP and PCP-d5 by their retention times.
-
Quantify using the ratio of the peak area of the primary quantifier ion of PCP to the primary quantifier ion of PCP-d5.
-
Generate a calibration curve using fortified urine calibrators.
Table 1: GC-MS Validation Summary for PCP in Urine
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intraday Precision (%CV) | < 5% |
| Interday Precision (%CV) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Monitored Ions (m/z) | |
| PCP | 243 (Quant), 200, 166 |
| PCP-d5 (ISTD) | 248 (Quant), 205 |
Protocol 2: LC-MS/MS Screening for Designer Cyclohexanamines in Serum
Scope: This protocol provides a high-throughput method for the simultaneous detection and quantification of multiple substituted cyclohexanamines (e.g., 3-MeO-PCP, 4-MeO-PCP, Ketamine) in a serum matrix using SPE and LC-MS/MS.
Materials:
-
Reference standards for all target analytes and their corresponding deuterated internal standards.
-
Formic acid, ammonium formate, methanol, acetonitrile.
-
Mixed-mode cation exchange SPE cartridges (e.g., Waters Oasis MCX).
-
LC-MS/MS system (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Protocol Steps:
-
Sample Preparation (SPE):
-
Pipette 0.5 mL of serum into a tube.
-
Add 50 µL of the mixed internal standard solution.
-
Add 1 mL of 4% phosphoric acid. Vortex.
-
Condition the SPE cartridge with 2 mL methanol, followed by 2 mL water.
-
Load the entire sample onto the cartridge.
-
Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 95:5 Water:Methanol with 0.1% formic acid.
-
Instrumental Parameters (Example):
-
LC: Shimadzu Nexera or equivalent.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition: Multiple Reaction Monitoring (MRM).
Caption: General analytical workflow from sample receipt to final report.
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quant | Product Ion (m/z) - Qual |
|---|---|---|---|
| Ketamine | 238.1 | 179.1 | 207.1 |
| Ketamine-d4 | 242.1 | 183.1 | - |
| 3-MeO-PCP | 274.2 | 91.1 | 191.1 |
| 4-MeO-PCP | 274.2 | 121.1 | 91.1 |
| PCP | 244.2 | 91.1 | 167.1 |
| PCP-d5 | 249.2 | 96.1 | - |
Method Validation: The Cornerstone of Trustworthiness
A protocol is only as reliable as its validation. Every method developed must be rigorously tested to ensure it is fit for purpose. Key validation parameters, based on guidelines from bodies like the FDA or ICH, include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The concentration range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy & Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the results. Assessed using quality control (QC) samples at multiple concentrations.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Matrix Effect: The suppression or enhancement of ionization caused by co-eluting components from the sample matrix, a critical parameter to assess in LC-MS/MS.
By incorporating internal standards and running low, medium, and high concentration QC samples with every batch of unknown samples, the protocol becomes a self-validating system, ensuring the integrity of the data generated.
Conclusion and Future Perspectives
Both GC-MS and LC-MS/MS are powerful, definitive techniques for the analysis of substituted cyclohexanamines. GC-MS remains a robust workhorse, particularly for targeted analysis of well-characterized compounds like PCP. However, the versatility, speed, and sensitivity of LC-MS/MS make it the superior platform for screening new designer analogs and for high-throughput clinical applications.
The future of this field lies in the application of High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap systems. These instruments provide highly accurate mass measurements, enabling the identification of unknown compounds without the need for a reference standard, a critical capability in the ever-evolving landscape of novel psychoactive substances.
References
-
Title: Analysis of 3-MeO-PCP and 4-MeO-PCP in blood and urine using GC-MS and LC-MS-MS. Source: U.S. Department of Justice, National Institute of Justice. URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Phencyclidine and its Analogues. Source: United Nations Office on Drugs and Crime (UNODC). URL: [Link]
-
Title: LC-MS/MS for Routine Drug Screening in the Clinical Laboratory. Source: Clinical and Forensic Toxicology News. URL: [Link]
-
Title: The role of liquid chromatography-mass spectrometry (LC-MS) in clinical toxicology. Source: Clinical Biochemistry Review. URL: [Link]
N-(2-aminoethyl)-N-methylcyclohexanamine in the synthesis of novel heterocyclic compounds
Application Note & Protocols
Topic: N-(2-aminoethyl)-N-methylcyclohexanamine: A Versatile Diamine Synthon for the Strategic Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(2-aminoethyl)-N-methylcyclohexanamine is an aliphatic diamine characterized by its unique asymmetric structure, incorporating a primary amine, a tertiary amine, and a bulky cyclohexyl group. This distinct combination of functionalities provides a powerful platform for the synthesis of complex nitrogen-containing heterocycles. The differential nucleophilicity and steric hindrance between the two amine centers allow for highly selective and directed reactions, making it an invaluable building block in medicinal chemistry and materials science. This guide details the physicochemical properties of this synthon and provides robust, step-by-step protocols for its application in the synthesis of novel substituted piperazine and diazepine analogs, two scaffolds of significant pharmacological interest.
Introduction: The Strategic Advantage of Asymmetric Diamines
Nitrogen-containing heterocycles are the cornerstone of modern pharmacology, forming the core structure of a vast number of approved drugs. The strategic challenge in drug discovery often lies in the efficient construction of these scaffolds with precise control over substitution patterns to modulate biological activity and pharmacokinetic properties. N-(2-aminoethyl)-N-methylcyclohexanamine (N-AEMC) emerges as a compelling starting material for this purpose.
Its utility stems from two key structural features:
-
Differential Reactivity: The primary amine is a potent nucleophile, readily participating in reactions like acylation, alkylation, and condensation. In contrast, the tertiary amine is non-nucleophilic but retains its basicity, allowing it to function as an internal catalyst or a coordination site for metal-catalyzed reactions.
-
Stereochemical Complexity: The bulky cyclohexyl group introduces a three-dimensional character to the resulting heterocyclic products, which can be crucial for enhancing binding affinity and selectivity to biological targets.
This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing validated protocols for leveraging N-AEMC in the synthesis of high-value heterocyclic systems.
Physicochemical & Handling Profile of N-(2-aminoethyl)-N-methylcyclohexanamine
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
Structural and Physical Data
The chemical structure of N-(2-aminoethyl)-N-methylcyclohexanamine is visualized below.
Caption: Chemical structure of N-(2-aminoethyl)-N-methylcyclohexanamine.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 14256-69-0 | [1][2] |
| IUPAC Name | N'-cyclohexyl-N'-methylethane-1,2-diamine | [1][2] |
| Molecular Formula | C₉H₂₀N₂ | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (typical for aliphatic amines) | [3] |
| Solubility | Soluble in polar organic solvents like ethanol and methanol; lower solubility in water. |[4] |
Safety and Handling
As with most aliphatic amines, N-AEMC should be handled with appropriate care in a well-ventilated chemical fume hood.[5][6]
-
Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage upon contact. Inhalation of vapors can irritate the respiratory tract.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]
Synthetic Protocols & Mechanistic Rationale
The following protocols are designed to be robust and illustrative of the synthetic potential of N-AEMC.
Protocol 1: Synthesis of a Novel 1-Cyclohexyl-1-methyl-4-arylpiperazin-2-one Derivative
This protocol leverages the differential reactivity of the primary and tertiary amines to construct a substituted piperazinone, a scaffold found in numerous biologically active compounds. The primary amine acts as the initial nucleophile, while the tertiary amine remains unreactive.
Rationale: The synthesis proceeds via a two-step, one-pot sequence. First, the primary amine undergoes nucleophilic substitution with an α-halo ester (e.g., ethyl bromoacetate). The resulting secondary amine intermediate is then cyclized intramolecularly. The tertiary amine of the N-AEMC backbone can act as an internal base to facilitate the final ring-closing step, though an external non-nucleophilic base is recommended to drive the reaction to completion.
Caption: Experimental workflow for the synthesis of a piperazin-2-one derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (ACN, 0.2 M relative to N-AEMC). Add N-(2-aminoethyl)-N-methylcyclohexanamine (1.0 eq) followed by N,N-Diisopropylethylamine (DIEA, 2.2 eq).
-
Initial Alkylation: Cool the stirred solution to 0°C using an ice bath. Add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes.
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the formation of the alkylated intermediate by TLC or LC-MS.
-
Cyclization: Heat the reaction mixture to 80°C and stir for 12-18 hours. The intramolecular cyclization with the elimination of ethanol forms the piperazinone ring.
-
Workup: Cool the mixture to room temperature and concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure piperazin-2-one derivative.
Protocol 2: Synthesis of a Novel 1-Cyclohexyl-1-methyl-2,3,6,7-tetrahydro-1H-1,4-diazepine Derivative
This protocol demonstrates the construction of a seven-membered diazepine ring, a privileged scaffold in medicinal chemistry, particularly for central nervous system targets. The synthesis relies on the classic condensation reaction between a 1,2-diamine and a 1,3-dicarbonyl compound.
Rationale: The reaction of N-AEMC with a β-diketone like acetylacetone proceeds via a double condensation mechanism.[11][12] The more reactive primary amine first condenses with one of the ketone carbonyls to form an enamine or imine intermediate. Subsequent intramolecular condensation of the remaining secondary amine with the second carbonyl group, followed by dehydration, yields the cyclic diazepine product. A Brønsted or Lewis acid catalyst is often used to facilitate the dehydration steps.[11][12]
Caption: Reaction scheme for the synthesis of a 1,4-diazepine derivative.
Step-by-Step Methodology:
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere. Add toluene (0.2 M relative to N-AEMC), N-(2-aminoethyl)-N-methylcyclohexanamine (1.0 eq), acetylacetone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water generated during the condensation reactions will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing for 6-12 hours, or until no more water is collected and TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or by crystallization to afford the pure diazepine product.
Conclusion and Future Outlook
N-(2-aminoethyl)-N-methylcyclohexanamine is a potent and underutilized building block for constructing diverse and complex heterocyclic libraries. The protocols detailed herein provide a validated starting point for synthesizing novel piperazinone and diazepine derivatives. The inherent asymmetry and differential reactivity of this diamine open avenues for further exploration, including its use in multi-component reactions, the synthesis of macrocycles, and as a ligand in coordination chemistry.[1] As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, synthons like N-AEMC will undoubtedly play an increasingly critical role.
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ChemWhat. N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. [Link]
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PubMed. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. [Link]
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Henan Kingway Chemicals Co., Ltd. N Methylcyclohexylamine: An Important Organic Amine Compound. [Link]
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Application Notes and Protocols: A Step-by-Step Guide for Reductive Amination to Produce N-Substituted Cyclohexanamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Substituted Cyclohexanamines
N-substituted cyclohexanamines are a prevalent structural motif in a vast array of biologically active molecules and pharmaceuticals. Their synthesis is a cornerstone of medicinal chemistry and drug development. Reductive amination stands out as one of the most robust and widely adopted methods for forging the crucial C-N bond in these structures. This one-pot reaction, which combines a carbonyl compound (cyclohexanone) with an amine in the presence of a reducing agent, is valued for its efficiency, operational simplicity, and its ability to circumvent the overalkylation problems often associated with direct alkylation of amines.[1][2][3]
This guide provides a detailed exploration of the reductive amination of cyclohexanone, offering in-depth mechanistic insights, a comparative analysis of common reducing agents, and field-proven, step-by-step protocols for the synthesis of representative N-substituted cyclohexanamines.
The Mechanism: A Symphony of Reversible and Irreversible Steps
The reductive amination process is a carefully orchestrated sequence of reactions occurring in a single pot. It begins with the reversible formation of an iminium ion, which is then irreversibly reduced to the final amine product. The overall efficiency of the reaction hinges on the judicious choice of a reducing agent that selectively targets the iminium ion over the starting carbonyl compound.[2][3]
The reaction proceeds through two key stages:
-
Iminium Ion Formation: The process initiates with the nucleophilic attack of the amine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate undergoes dehydration to yield an imine (also known as a Schiff base). The imine is then protonated to form a highly electrophilic iminium ion, which is the substrate for the reduction step.[1][2]
-
Reduction: A hydride-based reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the stable N-substituted cyclohexanamine.[1][2]
Caption: General mechanism of reductive amination.
Selecting the Right Tool for the Job: A Comparison of Reducing Agents
The choice of reducing agent is critical to the success of a reductive amination reaction. The ideal reagent should be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.
| Reducing Agent | Formula | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective, tolerates a wide range of functional groups. Moisture-sensitive.[3][4][5] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[4] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and stable in protic solvents. Highly toxic, and can generate HCN gas under acidic conditions.[3] | Methanol, Ethanol[4] |
| Sodium Borohydride | NaBH₄ | Stronger reducing agent, can reduce both ketones and imines. Typically added after imine formation is complete.[4][5] | Methanol, Ethanol[4] |
For the synthesis of N-substituted cyclohexanamines, sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity, which leads to cleaner reactions and higher yields with fewer side products.[1][6]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of two representative N-substituted cyclohexanamines.
Caption: General experimental workflow for reductive amination.
Protocol 1: Synthesis of N-Benzylcyclohexanamine
This protocol details the reaction of cyclohexanone with benzylamine using sodium triacetoxyborohydride.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.00 g | 10.19 |
| Benzylamine | C₇H₉N | 107.15 | 1.09 g | 10.19 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 3.24 g | 15.28 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.00 g, 10.19 mmol) and dissolve it in 1,2-dichloroethane (40 mL).
-
Add benzylamine (1.09 g, 10.19 mmol) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (3.24 g, 15.28 mmol) to the stirring solution over 10 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (~30 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield N-benzylcyclohexanamine as a liquid. A yield of approximately 90% can be expected.[7]
Protocol 2: Synthesis of N-Pentylcyclohexylamine
This protocol outlines the synthesis of an N-alkyl substituted cyclohexanamine using pentylamine.[1]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.0 g | 10.19 |
| Pentylamine | C₅H₁₃N | 87.16 | 1.07 g | 12.23 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 2.80 g | 13.21 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask with a magnetic stir bar, dissolve cyclohexanone (1.0 g, 10.19 mmol) in 1,2-dichloroethane (40 mL).
-
Add pentylamine (1.07 g, 12.23 mmol) to the solution. Stir for 30 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (2.80 g, 13.21 mmol) in portions over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (~30 mL) and stir for 15 minutes.
-
Work up the reaction as described in Protocol 1 (extraction with dichloromethane, drying, and concentration).
-
Purify the product by column chromatography or vacuum distillation to obtain N-pentylcyclohexylamine.
Product Characterization: Verifying Success
The structure and purity of the synthesized N-substituted cyclohexanamines should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the cyclohexyl and N-substituent protons. For N-benzylcyclohexanamine, expect aromatic protons between 7.2-7.4 ppm, a singlet for the benzylic CH₂ around 3.8 ppm, and a multiplet for the cyclohexyl CH-N proton around 2.4-2.6 ppm. The remaining cyclohexyl protons will appear as broad multiplets between 1.0-2.0 ppm.[8][9]
-
¹³C NMR: For N-benzylcyclohexanamine, characteristic peaks include those for the aromatic carbons, the benzylic carbon (~50-55 ppm), the cyclohexyl C-N carbon (~57-60 ppm), and other cyclohexyl carbons in the aliphatic region.[8][9]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product. For N-benzylcyclohexanamine, this would be at m/z 190.3.[8]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure all reagents are dry, as moisture can deactivate STAB.
-
Side Products: The primary side product is often the alcohol resulting from the reduction of cyclohexanone (cyclohexanol). This is more prevalent when using less selective reducing agents like NaBH₄. Using STAB minimizes this side reaction.[10] Another potential side product is the dialkylated amine, although this is less common in reductive amination compared to direct alkylation.
-
Purification: N-substituted cyclohexanamines are basic. During aqueous work-up, ensure the aqueous layer is basic to keep the product in its free-base form, which is more soluble in organic solvents. Acidic extraction can be used to separate the amine product from non-basic impurities.
Conclusion
Reductive amination is a powerful and versatile tool for the synthesis of N-substituted cyclohexanamines, which are vital building blocks in drug discovery and development. By understanding the underlying mechanism, making an informed choice of reagents, and following robust protocols, researchers can efficiently and reliably synthesize these important compounds. The use of sodium triacetoxyborohydride offers a mild and selective pathway, leading to high yields and purity. This guide provides the necessary framework for the successful application of this essential transformation in the modern chemistry laboratory.
References
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Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 3432–3446. Retrieved from [Link]
-
Perez, C., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of the following could be synthesized: (a) Cyclohexene (b) Cyclohexanol (c) A tertiary amine. Retrieved from [Link]
-
Borch, R. F., & Durst, H. D. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. Retrieved from [Link]
-
Thielemann, W. (2018). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Synlett, 2008(12), 1841-1843. Retrieved from [Link]
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Application Notes & Protocols: N-(2-aminoethyl)-N-methylcyclohexanamine as a High-Performance Curing Agent for Epoxy Resins
Introduction: The Critical Role of the Curing Agent
Epoxy resins are a cornerstone of the high-performance thermoset polymer industry, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties after curing.[1] The ultimate performance of an epoxy system is not dictated by the resin alone but is critically dependent on the choice of curing agent, or hardener.[2] Amine-based hardeners are the most versatile and widely utilized class, offering a broad spectrum of reactivity and final properties.[2][3]
This document provides detailed application notes for N-(2-aminoethyl)-N-methylcyclohexanamine , a specialized cycloaliphatic amine designed for advanced epoxy formulations. Its unique molecular architecture, featuring a cycloaliphatic ring, a primary amine, and a secondary N-methyl amine, offers a distinct combination of high-temperature performance, mechanical robustness, and controlled reactivity. These characteristics make it an excellent candidate for demanding applications in composites, high-performance adhesives, and protective coatings.
Curing Agent Profile: N-(2-aminoethyl)-N-methylcyclohexanamine
N-(2-aminoethyl)-N-methylcyclohexanamine is a multifunctional amine that bridges the performance gaps between simple aliphatic and more rigid aromatic amines.
Chemical Structure & Properties
The structure combines a rigid cyclohexyl backbone, which imparts a high glass transition temperature (T_g) and excellent chemical resistance, with two distinct reactive amine sites.[3]
Caption: Chemical structure of N-(2-aminoethyl)-N-methylcyclohexanamine.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 245487-33-6 | [4] |
| Molecular Formula | C₉H₂₀N₂ | [4] |
| Molecular Weight | 156.27 g/mol | [4] |
| Active Hydrogens | 3 | (2 from -NH₂, 1 from -NH) |
| Amine Hydrogen Equivalent Weight (AHEW) | 52.09 g/eq | Calculated |
| Appearance | Colorless to pale yellow liquid | Typical for cycloaliphatic amines |
| Boiling Point | Not established | - |
| Density | Not established | - |
Mechanism of Epoxy Curing
The curing process is an exothermic polyaddition reaction where the active hydrogen atoms on the amine groups attack the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.[1]
-
Primary Amine Reaction: The two hydrogens on the primary amine are highly reactive due to lower steric hindrance and readily react with two epoxy groups.[5] This initial reaction builds the primary network structure.
-
Secondary Amine Reaction: The hydrogen on the N-methyl secondary amine then reacts with another epoxy group. Kinetic studies have shown that N-methylated secondary amines can exhibit significantly higher reaction rates than their non-methylated counterparts, which can accelerate the overall curing process, particularly in the later stages.[5][6]
-
Crosslinking: The trifunctional nature of this curing agent (three active hydrogens) allows for the formation of a dense, three-dimensional crosslinked network, which is essential for achieving high thermal and mechanical performance.[7]
Caption: Standard workflow for preparing cured epoxy test specimens.
Characterization of Cured Resin
Protocol 3: Thermal Analysis by DSC
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (T_g), a critical indicator of the material's thermal performance and degree of cure. [8]
-
Procedure: A small sample (5-10 mg) of the cured material is sealed in a DSC pan. The sample is subjected to a heat-cool-heat cycle, typically from 25 °C to 250 °C at a rate of 10 °C/min.
-
Interpretation: The T_g is identified as the midpoint of the step change in the heat flow curve from the second heating scan. A sharp, single T_g indicates a homogeneously cured network. The absence of any residual exothermic peak on the first scan confirms a complete cure.
-
Expected Performance: Systems cured with cycloaliphatic amines like N-(2-aminoethyl)-N-methylcyclohexanamine are expected to yield high T_g values, typically in the range of 140-180 °C , depending on the epoxy resin backbone.
Mechanical Properties
The mechanical integrity of the cured polymer should be assessed using standardized test methods.
Table 3: Typical Characterization and Expected Performance
| Property | ASTM Method | Expected Performance with DGEBA Resin | Rationale |
|---|---|---|---|
| Glass Transition Temp. (T_g) | E1356 (DSC) | 140 - 180 °C | The rigid cycloaliphatic structure restricts chain mobility. |
| Tensile Strength | D638 | 70 - 90 MPa | High crosslink density provides good strength. |
| Tensile Modulus | D638 | 2.8 - 3.5 GPa | The rigid network results in high stiffness. [9] |
| Flexural Strength | D790 | 110 - 140 MPa | Excellent resistance to bending forces. |
| Chemical Resistance | D543 | Excellent | The dense, non-polar network resists solvent ingress. [3]|
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Greasy Surface | 1. Incorrect mix ratio (amine-rich).2. Amine blush (reaction with CO₂ and moisture in the air). | 1. Recalculate and verify mix ratio.2. Cure in a controlled, low-humidity environment. A post-cure can often mitigate this. |
| Low T_g / Poor Properties | 1. Incomplete cure (insufficient time or temperature).2. Incorrect mix ratio (off-stoichiometry).3. Moisture contamination in resin or hardener. | 1. Ensure the full post-cure schedule is completed.2. Recalculate and verify mix ratio.3. Use fresh, dry components. Keep containers tightly sealed. |
| High Brittleness | 1. Excessively high crosslink density.2. Internal stresses from rapid cooling. | 1. Consider using a flexibilizing co-hardener (e.g., a polyetheramine).2. Ensure a slow, controlled cooling rate after post-curing. |
| Bubbles in Cured Part | 1. Air entrapped during mixing.2. Outgassing during cure. | 1. Ensure thorough degassing before casting.2. Avoid excessively high initial cure temperatures. |
References
-
Safety Data Sheet. (n.d.). Cyclohexylamine Solution. Retrieved from [Link]
-
Shokrieh, M. M., & Vafayan, M. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. Retrieved from [Link]
-
ChemWhat. (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. Retrieved from [Link]
-
Romão, B. M. V., et al. (2006). Characterization of the Curing Agents Used in Epoxy Resins with TG/FT-IR Technique. Polímeros: Ciência e Tecnologia, 16(2), 94-98. Retrieved from [Link]
- Google Patents. (n.d.). CN112105671A - Cycloaliphatic amines used in epoxy formulations: novel curing agents for epoxy systems.
-
Lin, C., et al. (2021). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 13(16), 2736. Retrieved from [Link]
-
Evonik. (n.d.). Epoxy Curing Agents. Retrieved from [Link]
-
O'Connor, L., et al. (2021). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Polymers, 13(21), 3797. Retrieved from [Link]
-
Matějka, L. (2015). Curing of epoxy resins with amines. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20210054134A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
-
ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
Polymer Innovation Blog. (2022, July 25). Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. Retrieved from [Link]
-
Polymer Database. (2024, March 12). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. Retrieved from [Link]
-
Smith, S. D., et al. (2000). Acceleration of amine/epoxy reactions with N‐methyl secondary amines. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 921-930. Retrieved from [Link]
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- 9. Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cell Viability Assays Using N-(2-aminoethyl)-N-methylcyclohexanamine Derivatives
Abstract
This technical guide provides a comprehensive framework for evaluating the cytotoxic potential of novel N-(2-aminoethyl)-N-methylcyclohexanamine derivatives. Recognizing that this class of compounds represents a new frontier in drug discovery, this document moves beyond rigid protocols. Instead, it offers an adaptable, field-proven methodology for establishing a robust cell viability testing pipeline. We will delve into the rationale behind assay selection, provide a detailed, customizable protocol based on the sensitive and non-destructive AlamarBlue® (Resazurin) assay, and outline the critical steps for optimization and validation. Furthermore, we will discuss the importance of orthogonal testing using a membrane integrity assay, such as the Lactate Dehydrogenase (LDH) assay, to ensure data integrity and build a comprehensive toxicological profile.
Introduction: The Imperative for Cytotoxicity Profiling
The evaluation of a compound's effect on cell viability is a cornerstone of modern drug discovery and toxicology.[1] Whether the goal is to identify potent anti-cancer agents or to de-risk candidates by flagging off-target toxicity, accurate and reproducible viability data is paramount. N-(2-aminoethyl)-N-methylcyclohexanamine and its derivatives represent a class of compounds with significant structural diversity and potential for biological activity. Early studies on related cyclohexylamine and aminoethylamine structures have indicated potential for cytotoxicity, making a thorough assessment of their impact on cell health a critical first step in their development.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals tasked with characterizing these novel molecules. It emphasizes a principles-based approach to assay development, empowering the user to generate reliable and meaningful data.
Foundational Strategy: Selecting the Appropriate Viability Assay
No single assay can perfectly capture the complexity of cell health. Therefore, selecting an appropriate method—and understanding its underlying mechanism—is crucial. Cell viability assays typically measure specific cellular parameters, such as metabolic activity, membrane integrity, or ATP content.[5] For initial screening of a novel compound class like N-(2-aminoethyl)-N-methylcyclohexanamine derivatives, a multi-faceted approach is recommended.
Table 1: Comparison of Common Cell Viability Assays
| Assay Principle | Assay Name | Measures | Advantages | Disadvantages |
| Metabolic Activity | AlamarBlue® (Resazurin) | Conversion of blue resazurin to fluorescent red resorufin by mitochondrial reductases in viable cells.[6] | Highly sensitive, non-toxic (allows for kinetic monitoring), homogeneous (fewer steps).[7] | Signal can be influenced by changes in metabolic state unrelated to cell death. |
| Metabolic Activity | MTT/XTT | Reduction of a yellow tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[8] | Well-established, cost-effective. | MTT is toxic to cells (endpoint only), requires a solubilization step, formazan crystals can be difficult to dissolve.[5][9] |
| Membrane Integrity | LDH Release | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.[10] | Directly measures cell lysis (necrosis), supernatant can be used without disturbing cells. | Less sensitive to apoptotic cell death where membrane integrity is initially preserved.[11] |
For the primary protocol in this guide, we will focus on the AlamarBlue® (Resazurin) assay . Its sensitivity, non-destructive nature, and simple workflow make it an excellent choice for initial dose-response studies and for optimizing treatment conditions for novel compounds.[7] We will then describe the LDH assay as a critical orthogonal method to validate findings and provide mechanistic insight.
Experimental Workflow Overview
The process of evaluating a novel compound involves several key stages, from initial preparation to data analysis and confirmation. This workflow ensures a systematic and rigorous assessment.
Caption: General workflow for assessing compound cytotoxicity.
Primary Screening Protocol: AlamarBlue® (Resazurin) Viability Assay
This protocol provides a robust starting point. Key parameters, such as cell density, compound concentration, and incubation times, must be optimized for your specific cell line and N-(2-aminoethyl)-N-methylcyclohexanamine derivative.
Principle of the Assay
The AlamarBlue® assay is based on the metabolic activity of living cells. The active ingredient, resazurin, is a cell-permeable, non-fluorescent blue dye. In viable, metabolically active cells, intracellular reductases convert resazurin into the highly fluorescent pink compound, resorufin. The amount of fluorescence is directly proportional to the number of living cells.[6]
Caption: Principle of the AlamarBlue® (Resazurin) assay.
Materials
-
N-(2-aminoethyl)-N-methylcyclohexanamine derivative of interest
-
Cell line(s) of interest in logarithmic growth phase
-
Complete cell culture medium
-
Sterile 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
AlamarBlue® HS Cell Viability Reagent or equivalent resazurin-based solution
-
Phosphate-Buffered Saline (PBS)
-
Vehicle for dissolving compound (e.g., sterile DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin, Staurosporine)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm) or Absorbance plate reader (570 nm and 600 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Determine the optimal seeding density for your cell line. This is a critical optimization step. A good starting point is between 5,000 and 15,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "no-cell" control wells containing 100 µL of medium only to determine background fluorescence/absorbance.[7]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution (e.g., 10-100 mM) of your N-(2-aminoethyl)-N-methylcyclohexanamine derivative in a suitable vehicle (e.g., DMSO).
-
Perform serial dilutions of your compound in complete culture medium to create a range of treatment concentrations. A common starting range is 0.1 µM to 100 µM.
-
Crucially, prepare a "vehicle control" series containing the same final concentration of the vehicle (e.g., 0.1% DMSO) as the treated wells.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours). This is another key parameter to optimize.
-
-
Assay Execution:
-
After the treatment incubation, add AlamarBlue® reagent equal to 10% of the culture volume (10 µL for a 100 µL well volume) directly to each well.[12]
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Return the plate to the incubator for 1-4 hours. The optimal incubation time will vary by cell type and density and should be determined experimentally.[13]
-
Note: Since the assay is non-toxic, you can take kinetic readings over time to find the optimal linear range.[7]
-
-
Data Acquisition:
-
Fluorescence (Recommended): Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Fluorescence is generally more sensitive than absorbance.[13]
-
Absorbance: Measure the absorbance at 570 nm, using 600 nm as a reference wavelength to correct for differential reduction of the reagent.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence/absorbance value from the "no-cell" control wells from all other wells.
-
Calculate Percent Viability: Express the results as a percentage of the vehicle control.
% Viability = (Corrected Reading of Treated Sample / Corrected Reading of Vehicle Control) x 100
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[14]
Critical Optimization for Novel Amine Derivatives
When working with a new class of compounds, assuming a standard protocol will work is a significant pitfall. The following steps are essential for generating trustworthy data.
-
Compound Interference: Novel compounds, particularly colored ones or those that are chemically reactive, can interfere with assay reagents.
-
Validation Step: Run controls containing the highest concentration of your N-(2-aminoethyl)-N-methylcyclohexanamine derivative in cell-free medium with the AlamarBlue® reagent. Any significant change in fluorescence/absorbance indicates direct interference and may necessitate choosing a different assay.
-
-
Cell Seeding Density: The assay's response must be within a linear range relative to the cell number.
-
Optimization Protocol: Plate a serial dilution of your cells (e.g., from 1,000 to 40,000 cells/well) and perform the AlamarBlue® assay after 24 hours of growth. Plot fluorescence vs. cell number to identify the linear range and choose a seeding density within that range for your experiments.[12]
-
-
Reagent Incubation Time: Insufficient incubation can lead to a weak signal, while excessive incubation can lead to complete reduction of the reagent even in control wells, masking cytotoxic effects.
-
Optimization Protocol: Using an optimal cell density, add the AlamarBlue® reagent and take readings every hour for 4-6 hours. Plot the signal over time to determine the point at which the vehicle control signal is robust but not yet plateauing.[6]
-
Orthogonal Validation: LDH Cytotoxicity Assay
To validate the results from the metabolic assay and to specifically measure cell membrane damage, an LDH release assay is highly recommended.[11] This creates a self-validating experimental system.
Principle of the Assay
Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised (a hallmark of necrosis), LDH is released into the culture supernatant. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantified by absorbance.[10]
Caption: Principle of the LDH release assay.
Abbreviated Protocol
-
Prepare Cells and Treat: Seed and treat cells with your N-(2-aminoethyl)-N-methylcyclohexanamine derivatives as described in section 4.3.
-
Set Up Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent (provided in most kits) 45 minutes before the assay.
-
-
Collect Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Run Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well.
-
Incubate: Incubate at room temperature for 30 minutes, protected from light.
-
Measure: Add 50 µL of stop solution and measure absorbance at ~490 nm.
-
Calculate % Cytotoxicity:
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Conclusion
This application note provides a comprehensive and adaptable strategy for assessing the cytotoxic effects of novel N-(2-aminoethyl)-N-methylcyclohexanamine derivatives. By starting with a sensitive metabolic assay like AlamarBlue®, performing rigorous optimization of key parameters, and validating results with an orthogonal method like the LDH assay, researchers can build a high-confidence dataset. This approach ensures scientific integrity and provides the critical information needed to advance promising compounds or eliminate toxic candidates early in the drug development pipeline.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
Bio-Rad (n.d.). alamarBlue® frequently asked questions. Available at: [Link]
-
Kopacz, M., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules. Available at: [Link]
-
Glickman, J. F., et al. (2009). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Journal of Biomolecular Screening. Available at: [Link]
-
Niles, A. L., et al. (2008). A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. Assay and Drug Development Technologies. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
Wikipedia (n.d.). Cyclohexylamine. Available at: [Link]
-
ResearchGate (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Available at: [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers. Available at: [Link]
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Ordóñez, M., et al. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules. Available at: [Link]
-
Torti, S. V., et al. (2005). Preliminary evaluation of the cytotoxicity of a series of tris-2-aminoethylamine (Tren) based hexadentate heterocyclic donor agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate (2014). What does the data I have retrieved from Alamar Blue Assay actually mean?. Available at: [Link]
-
G-Biosciences (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Available at: [Link]
-
Reddit (2022). Why is my resazurin (AlamarBlue) assay not linear?. Available at: [Link]
-
ResearchGate (2020). Cell membrane integrity analysis via LDH leakage from cells. Available at: [Link]
-
National Institutes of Health (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available at: [Link]
-
Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Assay Genie (2025). Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances. Available at: [Link]
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- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. ijprajournal.com [ijprajournal.com]
Application Note: A Practical Guide to the Purification of Secondary Amines via Acid-Base Extraction
For: Researchers, scientists, and drug development professionals
Abstract
Acid-base extraction is a cornerstone technique in organic chemistry for the purification of ionizable compounds from complex mixtures. This application note provides a comprehensive, in-depth guide to the principles and practices of purifying secondary amines using acid-base extraction. Moving beyond a simple recitation of steps, this document elucidates the critical role of pKa, solvent selection, and procedural nuances that ensure a high-purity yield. Detailed protocols, troubleshooting guidance, and visual aids are included to empower researchers in achieving efficient and effective separation of secondary amine compounds.
Introduction: The Rationale for Acid-Base Extraction
In the realm of organic synthesis and natural product isolation, the desired compound is often found within a mixture of starting materials, byproducts, and other impurities. Acid-base extraction offers a simple yet powerful method for separating acidic, basic, and neutral compounds from one another.[1][2][3] This technique leverages the differential solubility of a compound in its neutral and ionized (salt) forms.[2][4] For amines, which are organic bases, this principle is particularly effective. By manipulating the pH of the aqueous phase, an amine can be selectively protonated to form a water-soluble salt, allowing it to be separated from non-basic, organic-soluble impurities.[1][5] Subsequent neutralization regenerates the neutral, organic-soluble amine in a purified form.[3][6]
The Underlying Principle: Leveraging pKa for Selective Separation
The success of an acid-base extraction hinges on the significant difference in solubility between a neutral organic compound and its corresponding salt.[2][7] Secondary amines, like other amines, possess a lone pair of electrons on the nitrogen atom, which can accept a proton (H+), thereby acting as a Brønsted-Lowry base.[8]
The equilibrium between the neutral amine (R₂NH) and its protonated form, the secondary ammonium ion (R₂NH₂⁺), is described by its pKa value. Specifically, we consider the pKa of the conjugate acid (R₂NH₂⁺).[9]
R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻
A higher pKa of the conjugate acid indicates a stronger base.[9][10] Most simple alkyl amines have conjugate acid pKa values in the range of 9.5 to 11.0.[8] This basicity is central to the extraction strategy.
To effectively extract a secondary amine into the aqueous phase, the pH of the solution must be significantly lower than the pKa of its conjugate acid. A general rule of thumb is to adjust the pH to be at least 1.5 to 2 pH units below the pKa.[11] Under these acidic conditions, the equilibrium shifts decisively towards the formation of the protonated, water-soluble ammonium salt, which partitions into the aqueous layer.
Conversely, to recover the purified amine from the aqueous layer, the pH is raised to be at least 1.5 to 2 pH units above the pKa of the conjugate acid. This is achieved by adding a strong base, which deprotonates the ammonium salt, regenerating the neutral amine.[6] The now water-insoluble amine will often precipitate out of the aqueous solution or can be extracted back into an organic solvent.[3][12]
Key Reagents and Equipment
Solvent Selection: A Critical Choice
The choice of an appropriate organic solvent is crucial for a successful extraction. The ideal solvent should:
-
Readily dissolve the crude mixture at the start of the procedure.
-
Be immiscible with water to ensure the formation of two distinct layers.[13]
-
Have a low boiling point to facilitate its removal from the purified compound.[14]
-
Exhibit low reactivity with the compounds in the mixture.
-
Have a density significantly different from water to aid in layer separation.
Table 1: Common Organic Solvents for Acid-Base Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Diethyl Ether | 0.71 | 34.6 | Non-polar | Highly volatile and flammable; forms peroxides.[14] |
| Dichloromethane (DCM) | 1.33 | 39.6 | Polar aprotic | Excellent solvating power; denser than water.[13][14] |
| Ethyl Acetate | 0.90 | 77.1 | Moderately polar | Good general-purpose solvent with low toxicity.[13][14] |
| Toluene | 0.87 | 110.6 | Non-polar | Higher boiling point; good for aromatic compounds.[14] |
| Hexane | 0.66 | 68 | Non-polar | Used for extracting non-polar compounds.[13][14] |
Aqueous Solutions
-
Acidic Solution: Typically, a 5-10% aqueous solution of hydrochloric acid (HCl) is used to protonate the secondary amine.[1][2]
-
Basic Solution: A 5-10% aqueous solution of sodium hydroxide (NaOH) is commonly used to neutralize the acidic aqueous layer and regenerate the free amine.[6]
-
Saturated Sodium Chloride Solution (Brine): Used to wash the organic layer to remove residual water.[3][7]
Equipment
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
pH paper or pH meter
-
Glass funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator (for solvent removal)
Detailed Protocol for the Purification of a Secondary Amine
This protocol assumes a starting mixture containing a secondary amine and neutral organic impurities.
Caption: Workflow of Acid-Base Extraction for Secondary Amine Purification.
Step 1: Dissolution Dissolve the crude mixture containing the secondary amine in a suitable organic solvent, such as diethyl ether or ethyl acetate.[1] Use approximately 3-4 volumes of solvent relative to the volume of the crude material.
Step 2: Acidic Extraction
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 10% HCl).[2]
-
Stopper the funnel, and while inverting, open the stopcock to vent any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower aqueous layer, which now contains the protonated secondary amine salt, into a clean Erlenmeyer flask.[3]
-
The upper organic layer, containing the neutral impurities, can be washed again with a fresh portion of the acidic solution to ensure complete extraction of the amine. The aqueous layers are then combined.
Step 3: Isolation of Neutral Impurities (Optional) The remaining organic layer contains the neutral impurities. This layer can be washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent evaporated to recover the neutral components.[7][12]
Step 4: Regeneration of the Secondary Amine
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a dilute aqueous base (e.g., 10% NaOH) to the aqueous extract while stirring.[6]
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the solution is strongly basic (pH > 10).
-
As the solution becomes basic, the protonated amine salt will be converted back to the neutral secondary amine.[15]
Step 5: Isolation of the Purified Secondary Amine Two scenarios are common at this stage:
-
If the amine precipitates as a solid: The solid can be collected by suction filtration, washed with cold deionized water, and dried.[3][12]
-
If the amine separates as an oil or remains dissolved: Extract the regenerated amine from the aqueous layer with a fresh organic solvent (e.g., diethyl ether, DCM) two to three times.[12] Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified secondary amine.[7]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation (a third layer that does not separate) | - Vigorous shaking- High concentration of solutes- Similar densities of the two phases | - Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite. |
| Poor Recovery of Amine | - Incomplete protonation (acidic wash not acidic enough)- Incomplete deprotonation (basification not sufficient)- Amine salt is partially soluble in the organic solvent | - Ensure the pH of the aqueous layer is at least 2 units below the amine's pKa during the acidic wash.- Ensure the pH is at least 2 units above the amine's pKa during basification.- Perform multiple extractions with smaller volumes of solvent. |
| No Precipitate Forms Upon Basification | - The free amine is a liquid or oil at room temperature.- The amine has some solubility in the aqueous base. | - Proceed with extracting the basified aqueous solution with an organic solvent as described in Step 5. |
| Incorrect Layer is Drained | - Misidentification of aqueous vs. organic layer. | - Always check the identity of the layers. Add a few drops of water to the funnel; the layer that the drops merge with is the aqueous layer. Remember that halogenated solvents like dichloromethane are denser than water. |
Conclusion
Acid-base extraction is a robust and efficient technique for the purification of secondary amines. A thorough understanding of the principles of pKa and solubility, coupled with careful selection of solvents and meticulous execution of the protocol, will consistently yield compounds of high purity. This application note serves as a practical guide for researchers to master this fundamental separation technique, enabling the successful isolation of secondary amine compounds for further research and development.
References
-
Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Acid-Base Extraction Definition. Fiveable. [Link]
-
Acid/Base Extraction: Organic Chemistry Lab Technique. Studylib. [Link]
-
Acid-Base Extraction.1. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Practical Aspects of Solvent Extraction. LCGC International. [Link]
-
Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Economy Process Solutions. [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC - NIH. [Link]
-
Acid-Base Extraction. [Link]
-
Liquid/liquid Extraction. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid and Base Extraction. Engineering Ideas Clinic - Confluence. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. PubMed. [Link]
-
Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. ResearchGate. [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine
Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to improve reaction yield and purity. We will delve into the common synthetic challenges, explaining the causality behind experimental choices to empower you to optimize your results.
Synthetic Strategy Overview
The most common and reliable route to N-(2-aminoethyl)-N-methylcyclohexanamine is a two-step process. First, N-methylcyclohexanamine is synthesized via the reductive amination of cyclohexanone. Second, this intermediate is alkylated using a protected 2-aminoethyl halide, followed by deprotection, to yield the final product. Using a protected amine in the second step is crucial to prevent side reactions, such as the formation of piperazine-like dimers and over-alkylation.
Caption: Overall synthetic workflow for N-(2-aminoethyl)-N-methylcyclohexanamine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Reductive Amination of Cyclohexanone
Q1: My reaction shows low conversion of cyclohexanone, even after an extended reaction time. What's going wrong?
A1: Low conversion in reductive amination is a frequent issue stemming from several factors.
-
Inefficient Imine Formation: The reaction proceeds via an imine or enamine intermediate. The formation of this intermediate is often the rate-limiting step and is pH-dependent. Ensure the reaction medium is not overly acidic or basic. For catalytic hydrogenations, the reaction is typically run neat or in an alcohol solvent like methanol.[1]
-
Catalyst Activity: The hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C) may be inactive. Ensure you are using a fresh, high-quality catalyst. If using a previously opened bottle, the catalyst may have been deactivated by air exposure. Some protocols require pre-activation of the catalyst under a hydrogen flow before adding the reactants.[2]
-
Insufficient Hydrogen Pressure: For reactions conducted in a pressure vessel (e.g., a Parr hydrogenator), ensure the hydrogen pressure is adequate and maintained throughout the reaction. Typical pressures range from 50 psi to several hundred psi, depending on the specific protocol and catalyst.[3][4]
-
Water Removal: The formation of the imine intermediate generates water. In some systems, this water can inhibit the reaction. While often not an issue in catalytic hydrogenations, if you are using a chemical reducing agent (e.g., NaBH₃CN), removal of water can be beneficial.
Q2: My NMR/GC-MS analysis shows cyclohexanol as the major byproduct. How can I prevent this?
A2: The formation of cyclohexanol is a classic competing side reaction where the catalyst directly reduces the cyclohexanone starting material before it can form the imine with methylamine.[5]
-
Control Reactant Stoichiometry: Ensure methylamine is present in a sufficient, often slight, excess. This helps to push the equilibrium towards imine formation, making it the dominant reaction pathway.
-
Stepwise Addition: A highly effective strategy is to first mix the cyclohexanone and methylamine (and solvent, if used) and allow them to stir for a period (e.g., 30-60 minutes) to facilitate imine formation before introducing the catalyst and hydrogen.
-
Catalyst Choice: Some catalysts have a higher propensity for ketone reduction over imine reduction. While Pd/C is common, other catalysts like Rh-Ni have been studied for their high selectivity in reductive aminations.[6]
Caption: Competing pathways in the reductive amination of cyclohexanone.
Step 2: N-Alkylation & Deprotection
Q1: The alkylation reaction is very slow, and I'm recovering mostly unreacted N-methylcyclohexanamine.
A1: Low reactivity in the N-alkylation step typically points to issues with the reaction conditions or reagents.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction without interfering.[7]
-
Base Selection: A non-nucleophilic base is required to deprotonate the secondary amine, making it a more potent nucleophile. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA). The base should be strong enough to deprotonate the amine but not cause decomposition of the alkylating agent.
-
Leaving Group: The reactivity of the alkylating agent depends on the leaving group. Generally, reactivity follows the trend I > Br > Cl. If you are using a chloro-derivative and the reaction is slow, switching to the bromo- or iodo-analogue will significantly increase the reaction rate.
-
Temperature: While room temperature is often a good starting point, gently heating the reaction (e.g., to 50-80 °C) can increase the rate. However, be cautious, as higher temperatures can also promote side reactions.
Q2: I'm observing a significant byproduct with a mass corresponding to a piperazine-like dimer.
A2: This is a very common and problematic side reaction when using unprotected 2-halo-N-alkylethanamines. The alkylating agent can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This ion is then attacked by the most abundant nucleophile in the mixture—your starting N-methylcyclohexanamine—leading to a dimer.[7]
-
The Solution: Use a Protecting Group: The most robust solution is to use a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide . The phthalimide group prevents the nitrogen from participating in intramolecular cyclization. After the alkylation is complete, the phthalimide is easily removed with hydrazine (the Ing-Manske procedure) to reveal the desired primary amine.
-
Slow Addition: If you must use an unprotected reagent, adding the alkylating agent very slowly (e.g., via syringe pump) to the solution of the amine and base can help maintain a low concentration of the alkylating agent, minimizing self-reaction.[7]
Q3: My final product is difficult to purify. What are the best methods?
A3: Purification strategies depend on the intermediate and final product properties.
-
Intermediate (N-methylcyclohexanamine): This is a relatively volatile liquid. Fractional distillation under atmospheric or reduced pressure is the most effective method for obtaining high-purity material.[4]
-
Final Product (N-(2-aminoethyl)-N-methylcyclohexanamine): As a diamine, this product is quite polar and may be difficult to purify via distillation.
-
Column Chromatography: Flash chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier (like triethylamine or ammonium hydroxide) is typically effective.
-
Acid-Base Extraction: The basic nature of the amines allows for purification via extraction. The crude product can be dissolved in an organic solvent (e.g., dichloromethane) and washed with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is extracted back into an organic solvent. This process effectively removes non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for this synthesis? A: Handle all reagents in a well-ventilated fume hood. Cyclohexanone and methylamine are irritants. Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly; ensure the system is purged with an inert gas (nitrogen or argon) before introducing hydrogen. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: How can I monitor the reaction progress effectively? A: For both steps, Thin Layer Chromatography (TLC) is an excellent qualitative tool. Use a suitable solvent system (e.g., ethyl acetate/methanol/triethylamine 8:1:1) and visualize with a potassium permanganate stain, which is very effective for amines. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the disappearance of starting materials and the appearance of products.
Q: Can I use sodium borohydride (NaBH₄) instead of catalytic hydrogenation for the first step? A: While NaBH₄ can be used, it is generally more effective at reducing the imine intermediate if the reaction is performed in a stepwise manner. First, form the imine from cyclohexanone and methylamine, and then add the NaBH₄. A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often preferred for one-pot reductive aminations as they are more selective for the imine over the ketone, thus minimizing cyclohexanol formation.[5]
Experimental Protocols
Protocol 1: Synthesis of N-methylcyclohexanamine via Reductive Amination
This protocol is adapted from established procedures for catalytic reductive amination.[1][4]
Materials:
-
Cyclohexanone (98%)
-
Methylamine (40% solution in water or 2.0 M solution in Methanol)
-
Palladium on Carbon (10 wt. % Pd)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
Procedure:
-
To a high-pressure reaction vessel, add cyclohexanone (e.g., 0.1 mol, 9.81 g).
-
Add methanol (100 mL) followed by the methylamine solution (e.g., 0.12 mol, ~9.3 mL of 40% aq. solution).
-
Carefully add 10% Pd/C catalyst (approx. 1-2 mol% Pd relative to cyclohexanone).
-
Seal the reaction vessel. Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting crude product can be purified by fractional distillation to yield pure N-methylcyclohexanamine.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 1-2 mol % | Balances reaction rate with cost; higher loading may be needed for difficult substrates. |
| H₂ Pressure | 50 - 200 psi | Higher pressure increases reaction rate but requires specialized equipment. |
| Solvent | Methanol | Excellent solvent for reactants and does not interfere with the reaction. |
| Temperature | 25 - 50 °C | The reaction is typically exothermic; starting at room temperature is safest. |
Protocol 2: Synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine
This protocol uses a phthalimide-protected alkylating agent to ensure high selectivity.
Materials:
-
N-methylcyclohexanamine (from Protocol 1)
-
N-(2-bromoethyl)phthalimide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
Alkylation:
-
To a round-bottom flask, add N-methylcyclohexanamine (e.g., 0.1 mol, 11.3 g), N-(2-bromoethyl)phthalimide (0.1 mol, 25.4 g), and anhydrous potassium carbonate (0.15 mol, 20.7 g).
-
Add anhydrous acetonitrile (200 mL).
-
Stir the mixture at reflux (approx. 82 °C) for 12-18 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-(N-methylcyclohexylamino)ethyl)phthalimide intermediate.
-
-
Deprotection (Ing-Manske Procedure):
-
Dissolve the crude intermediate in ethanol (250 mL) in a round-bottom flask.
-
Add hydrazine monohydrate (0.2 mol, ~10 mL).
-
Stir the mixture at reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.
-
Stir for 30 minutes, then filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a strong base (e.g., 50% NaOH solution) until the pH is >12, then extract the product with an organic solvent (e.g., 3 x 100 mL of dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography as described in the troubleshooting section.
-
References
- Vertex AI Search. (2025). N Methylcyclohexylamine: An Important Organic Amine Compound.
- ChemicalBook. (n.d.). N-Methylcyclohexylamine synthesis.
- RSC Publishing. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine.
- Google Patents. (n.d.). HU220748B1 - Improved process for producing n,n-dimethyl-cyclohexyl-amine.
- ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
- MDPI. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
- PubChem. (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine.
- Master Organic Chemistry. (2017).
- BenchChem. (2025). Technical Support Center: Purification of N-(2,2-dimethoxyethyl)cyclohexanamine.
Sources
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- 4. CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N,N-Disubstituted Diamines
Welcome to the technical support center for the synthesis of N,N-disubstituted diamines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in these often-nuanced synthetic procedures. Instead of a generic overview, we will directly address specific, frequently encountered problems in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Introduction: The Challenge of Selectivity
The synthesis of N,N-disubstituted diamines is a cornerstone of medicinal chemistry and materials science. However, the inherent nucleophilicity of the nitrogen atoms presents a significant challenge: controlling selectivity. Side reactions such as over-alkylation, incomplete reactions, and elimination are common pitfalls that can drastically reduce yields and complicate purification. This guide provides field-proven insights and validated protocols to diagnose and resolve these issues.
FAQ 1: The Over-alkylation Problem
Question: Why am I getting a mixture of tertiary amines and quaternary ammonium salts instead of my desired N,N'-disubstituted product?
This is the most common side reaction, often referred to as a "runaway reaction."[1]
Root Cause Analysis: The issue stems from a progressive increase in the nucleophilicity of the products. When a primary amine is alkylated to form a secondary amine, the electron-donating alkyl group makes the resulting secondary amine more nucleophilic than the starting primary amine.[2] This product then competes effectively with the starting material for the remaining alkylating agent, leading to the formation of a tertiary amine, which can further react to form a quaternary ammonium salt.[1][2]
Troubleshooting Strategies for Elimination:
-
Reduce Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at room temperature or below can significantly favor the desired SN2 pathway.
-
Change the Base: Switch from a strong, hindered base (like t-BuOK) to a weaker, non-hindered base (like K₂CO₃ or NaHCO₃). The base's primary role should be to neutralize the acid formed, not to actively promote elimination.
-
Modify the Alkylating Agent: If possible, use an alkylating agent that lacks beta-hydrogens (e.g., methyl iodide, benzyl bromide) to completely prevent this side reaction. [3]
Section 3: Advanced Synthetic Strategies to Circumvent Side Reactions
Direct alkylation is often problematic. For robust and scalable syntheses, alternative methods are highly recommended.
The Gold Standard: Reductive Amination
This is one of the most reliable and controllable methods for N-alkylation, avoiding the over-alkylation issue entirely. [2]The process involves two steps, often in a single pot: the formation of an imine/enamine from a diamine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the target amine. [4] Why it Works: The imine intermediate is not nucleophilic, and the reaction conditions are typically mild. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it selectively reduces the imine in the presence of the starting carbonyl. [2]
Protocol: Selective Mono-Alkylation via Reductive Amination
[2]1. Imine Formation: Dissolve the primary amine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). 2. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. 3. Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture. Be cautious of potential gas evolution. 4. Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours). 5. Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 6. Purify the crude product by column chromatography if necessary.
The Control Element: Protecting Group Strategy
For symmetrical diamines where mono-functionalization is desired, or for complex molecules with multiple reactive sites, using a protecting group is an indispensable strategy. [5] Why it Works: A protecting group, such as the tert-butoxycarbonyl (Boc) group, temporarily converts a highly nucleophilic amine into a non-nucleophilic carbamate. [6][7]This allows for the selective alkylation of the unprotected amine. The protecting group is then removed in a final step under conditions that do not affect the rest of the molecule. [7]
Protocol: Mono-Boc Protection of a Symmetrical Diamine
[8]1. Protection: Dissolve the symmetrical diamine (1.0 equiv) in a suitable solvent (e.g., THF, Dioxane, or DCM). 2. Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) in the same solvent dropwise to the amine solution at 0 °C. 3. Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS. 4. Workup: Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. 5. The resulting mono-Boc-protected diamine is often pure enough for the next step but can be purified by chromatography if needed. 6. Alkylation & Deprotection: Proceed with the alkylation on the free amine. The Boc group can be easily removed afterward with a strong acid like trifluoroacetic acid (TFA) in DCM. [7]
For Aryl Amines: Buchwald-Hartwig Amination
When synthesizing N,N'-diaryl or N-aryl-N'-alkyl diamines, classical nucleophilic substitution methods often fail. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides (or triflates) and amines. [9][10] Advantages:
-
Broad Scope: Works with a wide variety of aryl and heteroaryl halides and amines. [11]* High Functional Group Tolerance: Tolerates many functional groups that would not survive harsher methods. [9]* High Selectivity: Generally provides excellent yields of the desired mono-arylated product. [12] This reaction requires careful selection of the palladium catalyst, phosphine ligand, and base, but it has become a go-to method in modern organic synthesis for constructing aryl C-N bonds. [13]
Section 4: Purification Strategies
Question: How can I effectively purify my target diamine from the reaction mixture?
Purification can be challenging due to the similar polarities of the starting materials and products.
| Method | Application | Procedure & Notes |
| Acid-Base Extraction | Exploits the basicity of amines. | 1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). 2. Wash with a dilute acid solution (e.g., 1M HCl). The amines will move to the aqueous layer as ammonium salts. 3. Discard the organic layer containing non-basic impurities. 4. Basify the aqueous layer (e.g., with 2M NaOH) to regenerate the free amines. 5. Extract the product back into an organic solvent. |
| Column Chromatography | General purpose purification. | Use silica gel, but consider deactivating it first by adding 1-2% triethylamine to the eluent. This prevents the basic amines from streaking on the acidic silica. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective. |
| Distillation | For thermally stable, volatile products. | If the desired product and byproducts have sufficiently different boiling points, vacuum distillation can be a highly effective, scalable purification method. [14] |
References
-
Jørgensen, M., & Beier, P. (2010). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters. [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
OpenStax. (n.d.). 24.7 Reactions of Amines. Organic Chemistry: A Tenth Edition. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
JoVE. (2023). Video: Amines to Alkenes: Hofmann Elimination. [Link]
-
Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. [Link]
-
Summers, B. et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]
- Google Patents.
-
Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. jk-sci.com [jk-sci.com]
- 14. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Cyclohexanamine
Welcome to the Technical Support Center for the N-alkylation of cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this important transformation. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying principles for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the N-alkylation of cyclohexanamine.
Q1: What are the primary methods for N-alkylation of cyclohexanamine, and what are their key differences?
A1: There are three primary methods for the N-alkylation of cyclohexanamine: direct alkylation with alkyl halides, reductive amination, and the "borrowing hydrogen" (or hydrogen autotransfer) strategy.
-
Direct Alkylation: This is a classical approach involving the reaction of cyclohexanamine with an alkyl halide.[1] It follows a nucleophilic aliphatic substitution mechanism (SN2).[2] While straightforward, it is often plagued by over-alkylation, where the secondary amine product, being more nucleophilic than the primary, reacts further with the alkyl halide.[1][3]
-
Reductive Amination: This is a highly versatile and often preferred method that involves two main steps: the reaction of cyclohexanamine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the desired N-alkylated amine.[4][5] This method offers excellent control over the degree of alkylation, largely avoiding the over-alkylation issue seen with direct alkylation.[3][6]
-
Borrowing Hydrogen (BH) Strategy: This is a more modern and atom-economical approach that uses alcohols as alkylating agents in the presence of a transition metal catalyst.[7][8] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone in situ, which then undergoes reductive amination with the cyclohexanamine.[9][10] The only byproduct of this process is water, making it an environmentally friendly option.[11]
Q2: Why is over-alkylation a significant problem in the direct N-alkylation of cyclohexanamine, and how can it be minimized?
A2: Over-alkylation is a major challenge because the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine (cyclohexanamine).[2][3][6] This increased nucleophilicity makes the secondary amine more likely to react with the remaining alkylating agent, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.[1][3] This results in a mixture of products that can be difficult to separate.[3]
Several strategies can be employed to minimize over-alkylation:
-
Stoichiometry Control: Using a large excess of cyclohexanamine compared to the alkylating agent can statistically favor mono-alkylation.[6] However, this approach can be wasteful and necessitate challenging purification steps to remove the unreacted starting material.[12]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the alkylating agent in the reaction mixture. This reduces the likelihood of the more reactive secondary amine product reacting further.[6]
-
Use of Protecting Groups: In some cases, a protecting group can be used to temporarily block one of the N-H bonds of the primary amine, preventing further alkylation.[6][12]
-
Alternative Methodologies: The most effective way to avoid over-alkylation is often to use alternative methods like reductive amination or the borrowing hydrogen strategy.[6]
Q3: What are the key considerations when choosing a solvent for the N-alkylation of cyclohexanamine?
A3: The choice of solvent can significantly impact the reaction rate and selectivity. Key considerations include:
-
Solubility of Reactants: The solvent must be able to dissolve both the cyclohexanamine and the alkylating agent to ensure they can react.
-
Reaction Type:
-
For direct alkylation with alkyl halides, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used as they can solvate the cation formed during the SN2 transition state.[13][14]
-
For reductive amination , solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) are commonly employed.[5]
-
For the borrowing hydrogen strategy, toluene is a frequently used solvent.[8]
-
-
Boiling Point and Reaction Temperature: The solvent's boiling point should be compatible with the desired reaction temperature. Some reactions may require refluxing conditions.
-
Green Chemistry Principles: Whenever possible, consider using greener solvents. Water can sometimes be used as a solvent for N-alkylation, especially under microwave irradiation.[7] However, care must be taken with water-miscible alcohols to ensure proper dissolution of all reactants.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of cyclohexanamine.
Issue 1: Low or No Conversion of Cyclohexanamine
Q: My reaction shows very little or no consumption of the starting cyclohexanamine. What are the potential causes and how can I address them?
A: Low or no conversion can be due to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Leaving Group (Direct Alkylation): If you are using an alkyl halide, the reactivity of the leaving group is crucial. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide. The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction of less reactive alkyl halides.[15]
-
Inactive Catalyst (Borrowing Hydrogen or Reductive Amination): If using a catalyst, ensure it is active. Some catalysts may require activation or may have degraded over time. For heterogeneous catalysts like Pd/C, ensure it is properly dispersed in the reaction mixture.
-
Insufficiently Strong Base: A base is often required to neutralize the acid byproduct of the reaction (e.g., HBr in direct alkylation) and to deprotonate the amine, increasing its nucleophilicity.[16] If the reaction is stalling, consider using a stronger or more soluble base. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N).[13][17] For more challenging alkylations, stronger bases like sodium hydride (NaH) may be necessary.[18]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature or refluxing the reaction mixture.[17]
-
Steric Hindrance: Significant steric bulk on either the cyclohexanamine or the alkylating agent can slow down the reaction rate. In such cases, longer reaction times, higher temperatures, or a more reactive alkylating agent may be required.
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a complex mixture of products, including what appears to be the di-alkylated product and other impurities. How can I improve the selectivity?
A: The formation of multiple products is a common issue, particularly with direct alkylation.
Potential Causes & Solutions:
-
Over-alkylation: As discussed in the FAQs, this is the most common side reaction in direct alkylation.[2][3] To mitigate this, use a large excess of cyclohexanamine, add the alkylating agent slowly, or switch to reductive amination.[6]
-
Elimination Reactions: If using a sterically hindered alkyl halide or a strong base, elimination reactions (E2) can compete with the desired substitution reaction (SN2), leading to the formation of alkenes. Using a less hindered alkylating agent or a weaker, non-nucleophilic base can help to minimize this side reaction.
-
Side Reactions of the Alkylating Agent: Some alkylating agents can undergo self-condensation or other side reactions under the reaction conditions. For example, alkyl halides with a ketone group can undergo intramolecular cyclization.[19] In such cases, optimizing the reaction conditions (e.g., temperature, base) or choosing a different alkylating agent may be necessary.
Experimental Protocols and Data
Comparative Table of Reaction Conditions for N-Alkylation
The following table summarizes typical reaction conditions for the different N-alkylation methods.
| Parameter | Direct Alkylation with Alkyl Halides | Reductive Amination | Borrowing Hydrogen Strategy |
| Alkylating Agent | Alkyl bromide, Alkyl iodide | Aldehyde, Ketone | Primary or Secondary Alcohol |
| Catalyst | Often none; phase transfer catalyst or KI can be used | None required for imine formation; reducing agent acts as a reagent | Transition metal catalyst (e.g., Ru, Ir, Mn, Ni complexes)[7][8][20] |
| Base | K₂CO₃, NaHCO₃, Et₃N, CsOH | Often not required for imine formation; sometimes a weak acid is used to catalyze imine formation | KOtBu, K₂CO₃[8][10] |
| Solvent | ACN, DMF, DMSO, Acetone[13] | DCM, DCE, MeOH[5] | Toluene, Water[7][8] |
| Temperature | Room temperature to reflux | Room temperature | Elevated temperatures (e.g., 80-140 °C)[8][10] |
| Key Advantage | Simple setup | High selectivity for mono-alkylation | Atom-economical, environmentally friendly |
| Key Disadvantage | Prone to over-alkylation[1][3] | Requires a stoichiometric reducing agent | Requires a catalyst, often at elevated temperatures |
General Experimental Protocol: Reductive Amination of Cyclohexanamine
This protocol provides a general procedure for the N-alkylation of cyclohexanamine via reductive amination.
Materials:
-
Cyclohexanamine
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve cyclohexanamine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like DCM or DCE.[5]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[5]
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[5]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[5]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired N-alkylated cyclohexanamine.[5]
Visualizations
Reaction Mechanism: Direct N-Alkylation (SN2)
Caption: SN2 mechanism for direct N-alkylation.
Experimental Workflow: N-Alkylation Optimization
Caption: A typical workflow for optimizing N-alkylation reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low conversion.
References
- Ch22: Alkylation of Amines. (n.d.).
- A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. - ResearchGate. (n.d.).
- Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26).
- Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. - ResearchGate. (n.d.).
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019, November 6).
- Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022, March 3).
- Amine alkylation - Wikipedia. (n.d.).
- Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- Using cyclohexanone as the starting material, describe how each o... - Pearson. (n.d.).
- Technical Support Center: N-Alkylation of Aromatic Amines - Benchchem. (n.d.).
- Reductive amination of cyclohexanone with 1,6-diaminohexane over various catalysts. - ResearchGate. (n.d.).
- Electrochemical cyclohexylamine N‐alkylation with formaldehyde over.... - ResearchGate. (n.d.).
- Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine - Benchchem. (n.d.).
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (n.d.).
- Cyclohexylamine: Properties, Reactions, Production And Uses - Chemcess. (2024, August 14).
- Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents - MDPI. (n.d.).
- Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- The optimal conditions of N-alkylation reaction. - ResearchGate. (n.d.).
- Problematic N-Alkylation : r/chemistry - Reddit. (2023, August 12).
- Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate. (n.d.).
- Navigating the Synthesis of N-Isopropylcyclohexylamine: A Comparative Guide to Synthetic Routes - Benchchem. (n.d.).
- Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide | ACS Catalysis - ACS Publications. (2020, February 11).
- Conversion of cyclohexanol into cyclohexylamine over Raney Ni in... | Download Table - ResearchGate. (n.d.).
- Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024, June 4).
- An Overview of Palladium-Catalyzed N- alkylation Reactions - ChemRxiv. (n.d.).
- N-alkylation with cyclomethylbromide : r/Chempros - Reddit. (2022, October 17).
- Experimental procedure for N-alkylation of primary amines - Benchchem. (n.d.).
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (2023, November 30).
- Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing). (n.d.).
- Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews. (2023, September 7).
- N alkylation at sp 3 Carbon Reagent Guide. (n.d.).
- (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols - ResearchGate. (2023, August 7).
- Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine - Biblioteka Nauki. (n.d.).
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.).
- (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7).
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17).
- N-alkylation of secondary amine? - ResearchGate. (2017, March 21).
- Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (2024, October 18).
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Publishing. (2023, November 30).
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC - NIH. (2016, October 6).
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][21]naphthyrin-5(6H)-one - PMC - NIH. (n.d.). Retrieved from
- Temperature dependence of densities, speeds of sound, and derived properties of cyclohexylamine + cyclohexane or benzene in the temperature range 293.15–323.15 K | Request PDF - ResearchGate. (n.d.).
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Technical Support Center: Purification of N-(2-aminoethyl)-N-methylcyclohexanamine
A Note on This Guide: The target compound, N-(2-aminoethyl)-N-methylcyclohexanamine, is a specialized diamine. As direct purification literature is sparse, this guide is built upon established, first-principle methodologies for structurally analogous compounds, including aliphatic diamines and N-alkylated cyclohexylamines. The principles and protocols described herein provide a robust framework for achieving high purity.
Part 1: Initial Assessment & Purity Analysis
Before attempting purification, it is critical to understand the impurity profile of your crude material. A multi-technique approach is recommended to identify starting materials, by-products, and solvent residues.
Frequently Asked Questions (FAQs) - Purity Assessment
Q1: What are the most likely impurities in my crude N-(2-aminoethyl)-N-methylcyclohexanamine?
The impurity profile is dictated by the synthetic route. A common and efficient method for this synthesis is the reductive amination of N-methylcyclohexanamine with aminoacetaldehyde dimethyl acetal, followed by reduction.[1]
Potential impurities include:
-
Unreacted Starting Materials: N-methylcyclohexanamine, aminoacetaldehyde dimethyl acetal.
-
By-products of Imine Formation: Unreduced imine intermediate.
-
By-products from the Reducing Agent: Borate salts (if using NaBH₄) or other reagent-derived impurities.[2]
-
Over-alkylation Products: While less likely in this specific synthesis, direct alkylation routes can lead to quaternization of the amine nitrogens.[3]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., methanol, dichloromethane).
Q2: Which analytical techniques should I use to assess the purity of my crude sample?
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique. Use a fluorescently-tagged plate and visualize under UV light. Staining with ninhydrin (for the primary amine) or permanganate can help identify different spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile amines. It provides quantitative information on purity and can identify impurities by their mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. Comparing the integrals of impurity peaks to your product peaks can give a quantitative purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive amines, HPLC can be used. Derivatization may be necessary as aliphatic amines lack a strong UV chromophore.
| Technique | Information Provided | Key Considerations |
| TLC | Rapid qualitative assessment of mixture complexity. | Co-spot with starting materials. Use multiple solvent systems for better resolution. |
| GC-MS | Quantitative purity (area %), impurity identification. | Compound must be volatile and thermally stable. |
| NMR | Structural confirmation, quantitative purity (by integration). | Requires pure standards for exact quantification if response factors are unknown. |
| HPLC | Quantitative purity for non-volatile compounds. | May require derivatization for UV detection. |
Part 2: Purification Strategy & Troubleshooting
The choice of purification method depends on the scale of your experiment, the physical properties of your compound (boiling point, stability), and the nature of the impurities identified in your initial analysis.
Decision-Making Workflow for Purification
Caption: Decision tree for selecting an appropriate purification method.
Frequently Asked Questions (FAQs) - Purification Methods
Q3: My main impurities are non-basic starting materials. What's the quickest way to remove them?
Acid-base extraction is the most efficient method for separating amines from neutral or acidic impurities.[4][5] The basic amine can be protonated with an acid to form a water-soluble ammonium salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic layer.
Q4: My compound seems to be decomposing when I try to distill it at atmospheric pressure. What should I do?
High-boiling amines are often susceptible to thermal degradation and oxidation.[6] Vacuum distillation is the preferred method as it significantly lowers the boiling point of the compound, allowing for distillation at a lower, safer temperature.[7][8]
Q5: I'm trying to run a silica gel column, but my amine is streaking badly and I'm getting poor recovery. Why is this happening?
Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[9][10] These acidic sites can strongly and sometimes irreversibly adsorb basic compounds like amines, leading to tailing, poor separation, and low recovery.[11]
Troubleshooting this issue:
-
Switch to a different stationary phase: Basic or neutral alumina is often an excellent alternative for purifying amines.[9][12]
-
Modify the mobile phase: If you must use silica, add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in the solvent system will occupy the acidic sites on the silica, allowing your product to elute cleanly.[13][14]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral or acidic organic impurities.
Objective: To isolate the basic diamine from non-basic contaminants.
Principle: The basic nitrogen atoms of the diamine are protonated by aqueous acid to form water-soluble ammonium salts. Neutral impurities remain in the organic phase and are removed. The aqueous phase is then basified to regenerate the free amine, which is then extracted back into an organic solvent.[15][16]
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 5-10% w/v.
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (check with pH paper). The free amine may precipitate or form an oily layer.
-
Back-Extraction: Return the basified mixture to the separatory funnel. Extract the free amine back into a fresh portion of organic solvent (e.g., dichloromethane, 3x the volume of the original organic layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is ideal for thermally sensitive, high-boiling liquid amines.
Objective: To separate the target amine from non-volatile impurities or impurities with significantly different boiling points.
Principle: By reducing the pressure above the liquid, the boiling point is lowered, preventing thermal decomposition.[8][17] A fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, enhancing the separation of liquids with close boiling points.[18]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a Vigreux fractionating column, a condenser, and a receiving flask. Ensure all glassware is free of cracks.[7]
-
Greasing: Lightly grease all ground-glass joints to ensure an airtight seal.
-
Sample and Stirring: Add the crude amine and a magnetic stir bar to the distillation flask. Do not use boiling chips , as they are ineffective under vacuum.[7]
-
Vacuum Application: Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump). Slowly and carefully apply the vacuum.
-
Heating: Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: The temperature at the still head will rise as the first fraction begins to distill. Collect any low-boiling impurities (forerun) in a separate flask.
-
Product Collection: When the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask to collect the pure amine.
-
Shutdown: Once the distillation is complete, remove the heat source first. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
References
- US20060217549A1 - Diamine purification method - Google Patents. (n.d.).
-
Wikipedia. (2023). Acid–base extraction. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 4, 2026, from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved January 4, 2026, from [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Retrieved January 4, 2026, from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved January 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved January 4, 2026, from [Link]
-
Reddit. (2022). r/Chempros - Amine workup. Retrieved January 4, 2026, from [Link]
-
Oreate AI Blog. (2025). Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel. Retrieved January 4, 2026, from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved January 4, 2026, from [Link]
-
Unknown. (n.d.). Liquid/liquid Extraction. Retrieved January 4, 2026, from [Link]
-
Reddit. (2022). r/chemistry - column chromatography - silica gel and alumina differences. Retrieved January 4, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved January 4, 2026, from [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved January 4, 2026, from [Link]
- US3337630A - Process for the purification of amines - Google Patents. (n.d.).
-
Lee, J. W., et al. (2019). Separation and purification of three, four, and five carbon diamines from fermentation broth. Biotechnology and Bioengineering. Retrieved January 4, 2026, from [Link]
- US3347920A - Purification of cyclohexylamine - Google Patents. (n.d.).
- US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine - Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (2023). Vacuum distillation. Retrieved January 4, 2026, from [Link]
-
Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of... | Study Prep. Retrieved January 4, 2026, from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved January 4, 2026, from [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved January 4, 2026, from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved January 4, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved January 4, 2026, from [Link]
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MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2012). (PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved January 4, 2026, from [Link]
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MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). N-Ethyl-N-methylcyclohexanamine. Retrieved January 4, 2026, from [Link]
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Overcoming poor solubility of N-(2-aminoethyl)-N-methylcyclohexanamine in organic solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(2-aminoethyl)-N-methylcyclohexanamine (CAS: 14256-69-0). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. We provide in-depth troubleshooting guides, FAQs, and detailed protocols to help you overcome these issues in your experiments.
Introduction: Understanding the Solubility Challenge
N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine with the molecular formula C₉H₂₀N₂.[1][2] Its structure, featuring a non-polar cyclohexane ring and two polar amine groups (one primary, one tertiary), gives it an amphiphilic character. This duality is the primary reason for its often-unpredictable solubility. The non-polar aliphatic ring favors dissolution in non-polar solvents, while the two amine groups, capable of hydrogen bonding, seek interaction with polar solvents.[1] This guide will walk you through systematic approaches to address poor solubility in your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is my N-(2-aminoethyl)-N-methylcyclohexanamine not dissolving in a common organic solvent like Dichloromethane (DCM) or Hexanes?
A1: The poor solubility in non-polar aprotic solvents like hexanes or even moderately polar ones like DCM stems from the molecule's two highly polar amine functional groups. These groups can form strong intermolecular hydrogen bonds with each other, making the bulk material quite stable and resistant to dissolution by solvents that cannot participate in or disrupt this hydrogen-bonding network. The non-polar cyclohexane portion of the molecule is not sufficient to overcome the energetic penalty of breaking these strong amine-amine interactions.
Q2: I'm observing insolubility in a polar protic solvent like methanol. Isn't that counterintuitive for an amine?
A2: While amines are generally more soluble in polar protic solvents, the bulky and hydrophobic (lipophilic) cyclohexyl group presents a significant non-polar surface area.[3] In highly polar solvents like methanol or water, this non-polar ring can disrupt the solvent's own hydrogen-bonding network, leading to an unfavorable energetic state. Therefore, while the amine groups interact favorably with the solvent, the energy required to accommodate the large non-polar ring can result in overall poor solubility. The compound is caught in a "push-pull" of conflicting structural features.
Q3: Could the physical form or purity of my compound be affecting its solubility?
A3: Absolutely. N-(2-aminoethyl)-N-methylcyclohexanamine can exist as a free base, which is often an oil or low-melting solid, or as a salt (e.g., hydrochloride salt), which is typically a crystalline solid.[2][3] Salt forms are generally insoluble in non-polar organic solvents but show significantly enhanced solubility in polar protic solvents. Furthermore, impurities from synthesis, such as unreacted starting materials or salt byproducts, can dramatically alter the observed solubility and should be considered.
Troubleshooting Guides & Protocols
This section provides actionable strategies to overcome solubility issues. The optimal approach depends on the solvent system and the chemical constraints of your reaction or analysis.
Logical Workflow for Troubleshooting Solubility
Before selecting a specific protocol, use this decision tree to guide your strategy.
Caption: Workflow for selecting a solubility enhancement strategy.
Strategy 1: Co-Solvent Systems
Using a mixture of solvents is often the simplest and most effective first step.[4][5] A co-solvent can bridge the polarity gap between your compound and the primary solvent.
Q: How do I select and test a co-solvent system?
A: The goal is to add a smaller amount of a "bridging" solvent that is miscible with your primary solvent but has a different polarity.
-
If your primary solvent is non-polar (e.g., Toluene): Add a polar aprotic (e.g., THF, Dioxane) or polar protic (e.g., Isopropanol) co-solvent.
-
If your primary solvent is polar (e.g., Methanol): Add a less polar co-solvent like THF or Acetonitrile to help solubilize the cyclohexyl ring.
Protocol 1: Small-Scale Co-Solvent Screening
-
Preparation: In a small vial, place a known amount of N-(2-aminoethyl)-N-methylcyclohexanamine (e.g., 10 mg).
-
Primary Solvent Addition: Add a measured volume of your primary solvent (e.g., 0.5 mL) and stir/vortex vigorously. Observe for dissolution.
-
Co-Solvent Titration: If the compound remains insoluble, add the chosen co-solvent dropwise (e.g., 25 µL at a time), vortexing for 30 seconds after each addition.
-
Observation: Continue adding the co-solvent until the solid fully dissolves. Note the final ratio of primary solvent to co-solvent.
-
Validation: Before scaling up, run a control reaction in the chosen co-solvent mixture to ensure it does not interfere with your desired chemical transformation.
| Solvent Class | Example Solvents | Predicted Solubility of Free Base | Recommended Co-Solvent Strategy |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | Add THF, Isopropanol, or Ethanol. |
| Polar Aprotic | DCM, THF, Ethyl Acetate | Low to Moderate | Add Methanol or Ethanol. |
| Polar Protic | Methanol, Ethanol | Moderate to Soluble | Add THF or Acetonitrile if issues persist. |
| Highly Polar | Water, DMSO | Slightly Soluble to Soluble | Add Methanol or THF. |
Strategy 2: pH Adjustment (for Polar Systems)
For applications in polar protic solvents (including aqueous workups), converting the amine to a salt form dramatically increases solubility.[6][] By protonating the basic amine groups, you create charged species that are much more soluble in polar media.
Q: My reaction is complete, but the compound is stuck in the organic layer during an aqueous extraction. How can I move it to the aqueous layer?
A: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the amine, forming the water-soluble hydrochloride salt, which will then partition into the aqueous layer.[6]
Caption: Protonation of the diamine to form a water-soluble salt.
Protocol 2: Preparation of a Soluble Hydrochloride Salt Stock Solution
-
Suspension: Suspend a known mass of N-(2-aminoethyl)-N-methylcyclohexanamine in a suitable polar solvent (e.g., isopropanol or methanol).
-
Acidification: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol) dropwise. A precipitate of the hydrochloride salt may form initially.
-
Equivalents: Continue adding the acid solution until a slight excess is present (typically 2.0-2.2 equivalents). You can monitor the pH of a small aqueous aliquot, aiming for a pH < 4.
-
Dissolution: If a precipitate formed, add more of the polar solvent (or water, if compatible with your next step) until a clear, homogeneous solution is achieved. This stock solution can now be used for reactions where a soluble form of the amine is required.
Strategy 3: Chemical Derivatization (for Aprotic/Non-Polar Systems)
When pH adjustment is not an option and co-solvents fail, chemically modifying the amine groups can be a powerful strategy.[8] Derivatization, such as acylation, replaces the polar N-H protons with less polar groups, breaking the intermolecular hydrogen bonding and increasing solubility in aprotic and non-polar solvents.[9][10]
Q: When should I consider derivatization?
A: This is an advanced strategy best used when:
-
The free amine is required for a reaction in a non-polar solvent where it is insoluble.
-
The N-H protons are not the reactive site of interest.
-
You need to improve chromatographic behavior for GC analysis.[10][11][12]
Caption: Acylation of the primary amine to increase non-polar solubility.
Protocol 3: General Acylation for Solubility Enhancement
This protocol creates a derivative and is only suitable if the modified compound is acceptable for your workflow.
-
Dissolution: Dissolve/suspend N-(2-aminoethyl)-N-methylcyclohexanamine in an aprotic solvent like DCM or THF.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0 equivalent) dropwise. Note: This will preferentially acylate the more reactive primary amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, wash the reaction mixture with water and brine. The resulting acylated product in the organic layer will be significantly less polar and more soluble in common organic solvents.
References
-
PubChem. (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine. Retrieved January 4, 2026, from [Link]
-
ChemWhat. (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. Retrieved January 4, 2026, from [Link]
-
Solubility of Things. (n.d.). N-Methylcyclohexylamine. Retrieved January 4, 2026, from [Link]
-
Al-lami, M. J., Al-Khatib, K. F., & Al-jilawi, M. H. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. ChemEngineering, 8(1), 2. [Link]
-
Li, Y., et al. (2018). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 8(52), 29849-29858. [Link]
-
McCoy, C. (2023). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 4, 2026, from [Link]
-
Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances, 8(45), 25488-25496. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2023). Drug Discovery. [Link]
-
Yoo, J. J., et al. (2022). Expanding the Solvent Library for Halide Perovskites via Amine Additives. ACS Energy Letters, 7(10), 3512-3521. [Link]
-
N Methylcyclohexylamine: An Important Organic Amine Compound. (2024). Stanford Chemicals. [Link]
-
Płotka-Wasylka, J., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 47(3), 230-251. [Link]
-
Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances, 8(45), 25488-25496. [Link]
-
Quora. (2018). How does branching increase the solubility in amines?[Link]
-
Kamal, M. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8837651. [Link]
-
Kamal, M. M., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved January 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved January 4, 2026, from [Link]
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Technical Support Center: Scale-Up Synthesis of N-Methylcyclohexanamine Derivatives
Welcome to the technical support center for the synthesis of N-methylcyclohexanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up this crucial synthesis from the bench to pilot plant and beyond. The following content, presented in a question-and-answer format, addresses common challenges and provides field-proven insights to ensure a safe, efficient, and reproducible process.
Section 1: Reaction Optimization and Yield Enhancement
The transition from a small-scale, high-yielding reaction to a large-scale production process is often fraught with challenges that can impact yield and purity. This section addresses the most common optimization hurdles.
Question 1: My reductive amination of cyclohexanone with methylamine is showing low conversion at scale. What are the primary factors I should investigate?
Answer: Low conversion during the scale-up of a reductive amination is a frequent issue, often stemming from a combination of factors that are less pronounced at the lab scale. The core of the reaction involves the formation of an imine intermediate, which is then reduced.[1] Each step has its own equilibrium and kinetic profile that can be affected by scale.
Key Areas to Investigate:
-
Water Removal: The initial condensation of cyclohexanone and methylamine to form the imine is a reversible reaction that produces water. In a large reactor, the effective removal of this water is critical to drive the equilibrium towards the imine. Unlike a lab setup with a Dean-Stark trap, a large-scale process may require azeotropic distillation or the use of chemical dehydrating agents, though the latter can complicate downstream processing.[1]
-
Catalyst Activity and Loading: For catalytic hydrogenations (e.g., using Pd/C or Rh-Ni catalysts), catalyst deactivation can occur due to poisoning by impurities in the starting materials or poor heat transfer leading to localized hot spots.[2][3] Ensure your starting materials are of sufficient purity. It may be necessary to increase the catalyst loading (as a percentage of the limiting reagent) at scale, but this should be optimized to balance cost and reactivity.
-
Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to poor contact between the reactants, catalyst (if heterogeneous), and hydrogen (if used). This creates localized "starvation" of one component, slowing the overall reaction rate. The geometry of the reactor and the type/speed of the agitator are critical parameters to consider during scale-up.[4]
-
Temperature Control: Reductive aminations are often exothermic.[5] Poor heat dissipation in a large reactor can cause the temperature to rise, leading to side reactions or catalyst degradation. Conversely, if the reaction is not maintained at its optimal temperature, the rate will decrease significantly. Ensure your reactor's heating/cooling system is adequate for the batch size.
To systematically troubleshoot, it is recommended to monitor the reaction progress by taking regular samples and analyzing them by Gas Chromatography (GC) or 1H NMR to quantify the consumption of starting materials and the formation of the imine intermediate and final product.[6]
Question 2: I'm observing significant formation of cyclohexanol as a by-product. How can I improve selectivity for the desired N-methylcyclohexanamine?
Answer: The formation of cyclohexanol is a classic example of a competing reaction pathway where the starting ketone is directly reduced before it can form the imine with methylamine. Improving selectivity requires favoring the rate of imination over the rate of ketone reduction.
Strategies to Enhance Selectivity:
-
Stepwise Procedure: A highly effective method is to perform the reaction in two distinct steps. First, form the imine intermediate by reacting cyclohexanone and methylamine, often with azeotropic removal of water. Once imine formation is complete (as confirmed by analytics), the reducing agent is added. This approach prevents the reducing agent from coming into contact with a significant concentration of unreacted cyclohexanone.[7]
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): This reagent can readily reduce both the imine and the starting ketone.[1] To improve selectivity, the pH can be controlled. Imine reduction is generally faster at a slightly acidic pH, while ketone reduction is less sensitive to pH. However, NaBH₄ is unstable at low pH. A careful, controlled addition of NaBH₄ might be necessary.
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is a milder and more selective reducing agent for imines in the presence of ketones. It is often the reagent of choice for one-pot reductive aminations due to its enhanced selectivity, though it is more expensive and adds to the mass intensity of the reaction.[1]
-
Catalytic Hydrogenation: This method can be highly selective. The reaction conditions, including catalyst type, hydrogen pressure, and temperature, can be tuned to favor the reduction of the C=N bond over the C=O bond.[2][8]
-
The workflow below illustrates a decision-making process for optimizing selectivity.
Caption: Troubleshooting workflow for reducing cyclohexanol by-product.
Section 2: Impurity Profile and Purification Challenges
At scale, even minor impurities can become significant challenges, affecting product quality and complicating purification.
Question 3: Besides cyclohexanol, what other common process-related impurities should I be aware of, and how can they be controlled?
Answer: A well-defined impurity profile is crucial for any pharmaceutical intermediate. Beyond the starting materials and the cyclohexanol by-product, several other impurities can arise during the synthesis of N-methylcyclohexanamine.
| Impurity Name | Structure | Origin | Mitigation Strategy |
| Dicyclohexylamine | C₆H₁₁-NH-C₆H₁₁ | Reaction of cyclohexylamine (potential impurity in starting material or formed in situ) with cyclohexanone followed by reduction. | Ensure high purity of methylamine. Use a slight excess of methylamine to favor the desired reaction. |
| N,N-dimethylcyclohexylamine | C₆H₁₁-N(CH₃)₂ | Over-methylation if formaldehyde or another methylating agent is used or present as an impurity. Can also occur in some catalytic systems. | Use a defined equivalent of methylamine. Avoid formaldehyde contamination. Screen catalyst systems for selectivity.[9] |
| N-cyclohexylidenecyclohexanamine | C₆H₁₁-N=C₆H₁₀ | Incomplete reduction of the imine formed between cyclohexylamine and cyclohexanone. | Ensure sufficient reducing agent and adequate reaction time. Optimize reduction conditions (temperature, pressure). |
| N-nitroso-N-methylcyclohexylamine | C₆H₁₁-N(NO)CH₃ | Reaction with nitrosating agents (e.g., nitrites) under acidic conditions during work-up. This is a critical impurity due to its potential genotoxicity. | Avoid acidic conditions in the presence of nitrite sources. Use of quenching agents like sulfamic acid or ascorbic acid during work-up can be a protective measure.[10] |
Analytical Monitoring: Developing a robust analytical method, typically GC-MS or LC-MS, is essential for identifying and quantifying these impurities.[10] A well-validated method allows you to track impurity formation and assess the effectiveness of your control strategies.
Question 4: I am struggling with the final purification. Simple distillation is not providing the required purity. What are my options for large-scale purification?
Answer: Purifying N-methylcyclohexanamine, a liquid with a boiling point around 149°C, can be challenging due to the presence of closely boiling impurities.[6][11] If standard distillation fails, more advanced techniques are required.
-
Fractional Vacuum Distillation: This is the most common and cost-effective method for separating liquids with different boiling points. The key to success at scale is using a column with sufficient theoretical plates and carefully controlling the reflux ratio. A patent describes a process where a crude product is heated to 105-110°C to remove residual water, followed by vacuum distillation to obtain the pure product.[12]
-
Aqueous Acid Wash / Base Extraction: As an amine, the product is basic.[13] This property can be exploited for purification.
-
Dissolve the crude product in a water-immiscible organic solvent.
-
Wash with a dilute aqueous acid (e.g., HCl, citric acid). The N-methylcyclohexanamine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer, basify it (e.g., with NaOH) to deprotonate the product, and then extract the free amine back into a fresh organic solvent.
-
Dry and evaporate the solvent. This method is very effective for removing non-basic impurities.
-
-
Crystallization of a Salt: If a highly pure solid is required, the amine can be converted into a salt (e.g., hydrochloride, tartrate). This solid salt can then be purified by recrystallization, which is often a very effective technique for removing even small amounts of impurities. The pure free base can be recovered by treating the salt with a base and extracting.
Sources
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Technical Support Center: Enhancing the Purity of Synthesized Amine Compounds
Welcome to the Technical Support Center for amine purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying synthesized amine compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered in the laboratory, ensuring the highest purity of your target molecules.
Introduction to Amine Purification Challenges
Synthesizing amine compounds is often only half the battle; isolating the desired product in a pure form presents a unique set of challenges. Amines are basic and often nucleophilic, which can lead to a variety of purification-related issues. Their basicity can cause strong interactions with acidic stationary phases like silica gel during chromatography, resulting in poor separation and tailing of peaks.[1][2] Furthermore, many amines are susceptible to oxidation, especially when exposed to air, light, or heat, leading to the formation of colored impurities and N-oxides that can be difficult to remove.[3][4]
This guide provides practical, field-proven insights into overcoming these obstacles, moving from common issues to advanced troubleshooting techniques.
Troubleshooting Guides: A Problem-Solution Approach
This section is dedicated to addressing specific, commonly encountered problems during the purification of amine compounds. Each problem is presented in a question-and-answer format, followed by a detailed explanation of the underlying causes and a step-by-step protocol for its resolution.
Problem 1: My amine is streaking badly or not eluting from a silica gel column.
Q: I'm running a flash column with a standard silica gel, but my amine compound is either streaking, showing very broad peaks, or not coming off the column at all. What's happening and how can I fix it?
A: This is a classic problem arising from the acidic nature of silica gel and the basicity of amines.[1][2] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to irreversible adsorption or slow, uneven elution.
Causality Explained: The lone pair of electrons on the nitrogen atom of the amine interacts with the protons of the silanol groups, forming a strong acid-base interaction. This can lead to peak tailing, and in severe cases, complete retention of the compound on the column.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to the mobile phase to neutralize the acidic sites on the silica.
-
Use of Deactivated or Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent option as the stationary phase is basic, minimizing the undesirable acid-base interactions.[1]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Chromatography: For polar, ionizable amines, reversed-phase chromatography can be effective. By adjusting the mobile phase pH to be two units above the amine's pKa, the amine will be in its free-base form, increasing its retention on a C18 column.[2]
-
Problem 2: My purified amine is turning yellow or brown upon storage.
Q: I successfully purified my amine, and it was a colorless oil/white solid. However, after a few days, it has developed a distinct yellow or brown color. What is causing this discoloration, and how can I prevent it?
A: The discoloration of amines upon storage is most commonly due to oxidation.[3][4] Amines can be sensitive to air and light, leading to the formation of colored byproducts.
Causality Explained: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, including N-oxides and nitrosoamines, which are often colored.[3][4] This process can be accelerated by light and heat.
Solutions:
-
Inert Atmosphere Storage: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Protection from Light: Use amber-colored vials or wrap the storage container in aluminum foil to protect the compound from light.
-
Low-Temperature Storage: Storing the amine at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of oxidation.
-
Antioxidant Addition: For long-term storage of particularly sensitive amines, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial.
Problem 3: I have a mixture of primary, secondary, and tertiary amines that are difficult to separate by chromatography.
Q: My reaction has produced a mixture of primary, secondary, and tertiary amines with similar polarities, and I'm struggling to separate them using column chromatography. Is there a chemical method to isolate the desired amine?
A: Separating mixtures of amines with varying degrees of substitution can be challenging. A buffer-assisted extraction procedure can be an effective alternative to chromatography.[5][6] This method leverages the differences in pKa values and the differential solubility of the amines and their salts in organic and aqueous phases.[5]
Causality Explained: Primary, secondary, and tertiary amines exhibit different basicities (pKa values). By carefully controlling the pH of an aqueous solution, you can selectively protonate and thus solubilize one type of amine into the aqueous phase, leaving the others in the organic phase.
Workflow for Amine Separation via Extraction:
Caption: Workflow for separating tertiary amines from primary and secondary amines.
Further Separation of Primary and Secondary Amines:
The resulting mixture of primary and secondary amines can sometimes be separated by converting the primary amine into a non-basic derivative. For instance, reaction with an aldehyde can form an imine with the primary amine, which can then be separated from the unreacted secondary amine.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized amines?
A: Impurities can arise from various sources during synthesis and storage. Common impurities include:
-
Residual Starting Materials: Unreacted alkyl halides, aryl halides, or carbonyl compounds.[3]
-
Over-alkylation Products: In the synthesis of primary or secondary amines, the formation of more substituted amines is a common side reaction.
-
Oxidation Products: Amines can oxidize to form N-oxides, nitrosoamines, imides, and amides.[3][4]
-
Solvent Residues: Residual solvents from the reaction or workup.[3]
-
Catalyst Residues: Traces of catalysts used in the synthesis.
Q2: When should I consider using a scavenger resin for amine purification?
A: Scavenger resins are an excellent choice for high-throughput synthesis or when you need to remove excess reactants or byproducts without resorting to chromatography or extraction.[8] They are solid-supported reagents that covalently bind to specific functional groups.[8]
-
Use Case: If you have an excess of a primary or secondary amine starting material, you can add an isocyanate or aldehyde resin to selectively bind and remove it from the reaction mixture by simple filtration.[7][9]
| Scavenger Resin Type | Target Impurity |
| Isocyanate Resin | Primary and Secondary Amines[9] |
| Aldehyde Resin | Primary Amines[7] |
| Sulfonic Acid Resin | Most Amines[9] |
Q3: How can I purify an amine that is insoluble in common organic solvents?
A: For amines that are poorly soluble in common organic solvents, forming a salt can be an effective purification strategy.[10]
-
Protocol for Salt Formation and Recrystallization:
-
Dissolve the crude amine in a minimal amount of a suitable solvent.
-
Add an acid (e.g., HCl in ether, acetic acid, or trifluoroacetic acid) to precipitate the amine salt.[10]
-
Collect the salt by filtration.
-
Recrystallize the salt from an appropriate solvent system to remove impurities.
-
To recover the free amine, dissolve the purified salt in water and add a base (e.g., NaOH or NaHCO3) to neutralize the acid.[11]
-
Extract the free amine into an organic solvent.[11]
-
Q4: What is the purpose of using a protecting group for an amine, and how does it impact purification?
A: A protecting group is temporarily attached to the amine to decrease its reactivity, preventing it from undergoing undesired reactions while other parts of the molecule are being modified.[12][13] Common amine protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[14]
Impact on Purification:
-
Protection Step: After introducing the protecting group, the properties of the molecule change significantly. For example, a Boc-protected amine is less basic and more lipophilic, which can simplify purification by standard silica gel chromatography.[13]
-
Deprotection Step: After the desired transformations are complete, the protecting group is removed. The deprotection reaction itself may introduce new impurities that need to be removed in a final purification step. For instance, the deprotection of a Boc group with trifluoroacetic acid (TFA) will yield the amine as a TFA salt, which then needs to be neutralized and extracted.[14][15]
Workflow for Amine Synthesis with a Protecting Group:
Caption: General workflow for using a protecting group in amine synthesis.
Q5: My amine seems to be forming an N-oxide. How can I detect and remove it?
A: Amine N-oxides are compounds with the general formula R₃N⁺-O⁻ and are often formed by the oxidation of tertiary amines.[4]
-
Detection: N-oxides are typically more polar than the corresponding amines and can often be detected by TLC as a more polar spot. They can also be characterized by techniques like NMR and mass spectrometry.
-
Removal: N-oxides can be reduced back to the parent amine using various reducing agents. Common methods include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C).
-
Reaction with phosphorus-based reagents like triphenylphosphine (PPh₃).
-
References
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Amine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]
-
Amine oxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]
-
Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for Column Chromatography of Polar Amine Compounds
Welcome to our dedicated support center for scientists and researchers navigating the complexities of purifying polar amine compounds via column chromatography. The unique chemical nature of polar amines—their basicity, polarity, and potential for strong interactions with stationary phases—presents a distinct set of challenges. This guide is structured to provide not just solutions, but a deeper understanding of the chromatographic principles at play, empowering you to make informed decisions in your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why are my polar amine compounds showing severe peak tailing?
Peak tailing is arguably the most common issue when chromatographing amine compounds, and it typically points to undesirable secondary interactions between the analyte and the stationary phase.[1][2][3]
-
Causality: Standard silica-based stationary phases (like C18) have residual silanol groups (Si-OH) on their surface.[3][4] At typical mobile phase pH values (above 3), these silanols can become ionized (Si-O⁻), creating negatively charged sites.[4] Basic amine compounds, which are protonated and positively charged (R-NH₃⁺) at acidic to neutral pH, can then interact strongly with these ionized silanols through a secondary ion-exchange mechanism.[1][4] This strong, non-hydrophobic interaction leads to a mixed-mode retention mechanism where a portion of the analyte molecules are delayed in their elution, resulting in a "tailing" peak.[1][3]
-
Troubleshooting Workflow:
-
Inject a Neutral Compound: To confirm the issue is chemical and not physical (e.g., a column void), inject a neutral, non-amine compound.[5] If the neutral compound gives a symmetrical peak, the tailing is specific to your basic amine and is likely due to silanol interactions.[5]
-
Mobile Phase Modification:
-
Lower the pH: By reducing the mobile phase pH to below 3, you can suppress the ionization of the silanol groups, minimizing the secondary ionic interactions.[3][4]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase.[6][7][8][9] TEA is a "silanol suppressor"; it will preferentially interact with the active silanol sites, effectively masking them from your amine analyte and improving peak shape.[7][8]
-
-
Consider a Modern Column: Newer generation columns, often labeled as "base-deactivated" or made with high-purity silica, have significantly fewer accessible silanol groups, which greatly reduces peak tailing for basic compounds.[3][5]
-
Q2: My polar amine is not retaining on my C18 column and elutes in the void volume. What should I do?
This is a classic problem for highly polar molecules in reversed-phase chromatography. The nonpolar C18 stationary phase simply doesn't provide enough hydrophobic interaction to retain very polar compounds.[10][11][12][13]
-
Causality: The primary retention mechanism in reversed-phase chromatography is the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Highly polar amines are very soluble in the aqueous mobile phase and have little affinity for the hydrophobic C18 chains, leading to minimal or no retention.
-
Solutions Ranked by Approach:
-
Use a Polar-Compatible Reversed-Phase Column:
-
Switch to an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds.[16][17][18][19] It utilizes a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent.[16][17] This creates a water-enriched layer on the stationary phase surface into which polar analytes can partition, leading to strong retention.
-
Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[20][21][22][23] This allows for dual retention mechanisms, providing excellent and tunable retention for charged polar compounds like amines without the need for ion-pairing reagents.[20][21]
-
-
Modify the Mobile Phase:
-
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase.[10][11][24] The reagent's nonpolar tail interacts with the C18 stationary phase, while its charged head-group forms an ion pair with the charged amine analyte, increasing its retention.[11][24] Note that this technique is often not compatible with mass spectrometry.[21][24]
-
-
Q3: How does mobile phase pH affect the retention and peak shape of my amine compound?
Mobile phase pH is a critical parameter for ionizable compounds like amines and can dramatically alter both retention and peak shape.[25][26][27][28]
-
Mechanism of Action: The pH of the mobile phase determines the ionization state of both the amine analyte and the stationary phase's residual silanol groups.[26][27]
-
Analyte (Amine): At a pH below its pKa, an amine will be protonated (R-NH₃⁺) and thus more polar and water-soluble. At a pH above its pKa, it will be in its neutral, free-base form (R-NH₂) and less polar.
-
Stationary Phase (Silica): As pH increases, silanol groups (pKa ~3.5-4.5) become increasingly deprotonated (Si-O⁻).
-
-
Practical Implications:
-
In Reversed-Phase: To maximize retention, you generally want the amine to be in its less polar, neutral form. This is achieved by using a mobile phase with a pH above the amine's pKa.[25][29] This increases its hydrophobicity and interaction with the C18 phase. Conversely, a lower pH will make the amine more polar (protonated), reducing its retention.[25]
-
Peak Shape: As discussed in Q1, a mid-range pH can be problematic, causing both analyte and silanol ionization, leading to peak tailing. Operating at a low pH (e.g., <3) keeps the silanols neutral, improving peak shape even though the amine is protonated.[3][4] Operating at a high pH (e.g., >8, with a pH-stable column) keeps the amine neutral, also improving peak shape.
-
Visualizing the Effect of pH
The ionization state of a primary amine is directly controlled by the mobile phase pH relative to its pKa. This relationship is fundamental to controlling retention and selectivity.
Caption: Effect of pH on Amine Ionization State.
Troubleshooting Matrix: Common Problems & Step-by-Step Solutions
This table summarizes common issues and provides a structured approach to resolving them.
| Problem | Potential Causes | Recommended Solutions & Experimental Steps |
| Poor Resolution / Co-elution | 1. Inappropriate stationary phase selectivity. 2. Mobile phase is too strong or too weak. 3. pH is not optimized for differential ionization. | 1. Change Selectivity: Switch to a different column chemistry (e.g., from C18 to a polar-embedded or a HILIC column). 2. Optimize Mobile Phase: Perform a gradient elution to determine the optimal organic solvent percentage. 3. Adjust pH: Systematically vary the mobile phase pH. Even small changes can alter the ionization and retention of different amines, improving selectivity.[28] |
| Irreversible Binding / Low Recovery | 1. Very strong ionic interaction with the stationary phase. 2. Chelation with metal impurities in the column or system.[2] 3. Compound degradation on acidic silica.[30] | 1. Use Competing Agents: Add a competing base like TEA to the mobile phase.[6][7] 2. Use a High-Purity Column: Modern, high-purity silica columns have very low metal content.[3] 3. Deactivate Silica: For flash chromatography, consider using deactivated silica or an alternative stationary phase like alumina.[29][30] 4. Switch to a pH-Stable Column: Use a hybrid or polymer-based column that is stable at high pH to work with the neutral form of the amine.[25] |
| Inconsistent Retention Times | 1. Insufficient column equilibration, especially in HILIC.[17] 2. Mobile phase pH is too close to the analyte's pKa. 3. Temperature fluctuations. | 1. Increase Equilibration Time: For HILIC, a minimum of 10-20 column volumes is often required for a stable baseline and reproducible retention.[17] 2. Adjust Buffer pH: Ensure the mobile phase pH is at least 1.5-2 units away from the amine's pKa for robust results.[28] 3. Use a Column Oven: Maintain a constant column temperature to ensure consistent chromatography. |
Experimental Protocols
Protocol 1: Method Development for a Polar Amine Using HILIC
This protocol outlines a starting point for developing a separation method for a highly polar amine that shows poor retention in reversed-phase.
-
Column Selection: Choose a HILIC stationary phase (e.g., unbonded silica, amide, or diol). A bare silica column is a good starting point.[17][31]
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 90:10 Water:Acetonitrile with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).
-
Solvent B (Organic): 90:10 Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).
-
Rationale: A volatile buffer like ammonium formate is MS-compatible. The high organic content of the mobile phase is essential for retention in HILIC.[17]
-
-
Initial Gradient Conditions:
-
Flow Rate: Set according to column diameter (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase conditions (i.e., high organic content). Injecting in a purely aqueous solvent can cause severe peak distortion.[17]
-
Optimization:
Logical Workflow for Troubleshooting
When encountering a problem, a systematic approach is key. The following diagram illustrates a decision-making workflow for troubleshooting common issues with polar amine chromatography.
Caption: Decision tree for troubleshooting polar amine chromatography.
References
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Sagi-Kiss, V. et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
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Sagi-Kiss, V. et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]
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GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
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Wikipedia. (n.d.). Triethylamine. Wikipedia. [Link]
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HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
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ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]
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Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
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SIELC. (n.d.). Evolution of Mixed-Mode Chromatography. SIELC. [Link]
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Sagi-Kiss, V. et al. (2021). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. [Link]
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Sagi-Kiss, V. et al. (2021). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]
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SIELC. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
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Welch, C. J. et al. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
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Restek. (2020). How to Avoid Common Problems with HILIC Methods. Restek. [Link]
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Risley, D. S. et al. (n.d.). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. ACS Publications. [Link]
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Sachok, B. (2014). Polar compounds separation by HPLC - any thoughts?. ResearchGate. [Link]
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Nguyen, N.-V. T. (n.d.). (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
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Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. ACCHROM. [Link]
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Regalado, E. L. et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Waters Corporation. (2022). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]
-
Waters Corporation. (n.d.). What is a good column choice for analysis of a quaternary amine compound?. Waters Corporation. [Link]
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YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]
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Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]
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MBP Inc. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. MBP Inc.. [Link]
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Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
-
Takeda, S. et al. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PMC. [Link]
-
Zulhilmi, H. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate. [Link]
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ResearchGate. (n.d.). Influence of mobile phase pH on the retention factor (k ) of aromatic amines. ResearchGate. [Link]
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Columbia University. (n.d.). Column chromatography. Columbia University. [Link]
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LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
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Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
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Roos, R. W. & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. [Link]
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Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]
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University of Alberta. (n.d.). Column chromatography. University of Alberta. [Link]
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Quora. (2021). How does pH affect the results of HPLC results?. Quora. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Shodex. (n.d.). HPLC Troubleshooting Guide & HILIC Best Practices. Shodex. [Link]
-
Baglietto, M. (2022). How to deal with several HILIC-MS/MS problems?. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of N-(2-aminoethyl)-N-methylcyclohexanamine with Other Diamine Ligands: A Guide for Researchers
This guide provides a detailed comparative analysis of the diamine ligand N-(2-aminoethyl)-N-methylcyclohexanamine against three archetypal diamine ligands: Ethylenediamine (en), N,N'-Dimethylethylenediamine (DMEDA), and trans-1,2-Diaminocyclohexane (DACH). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between ligand architecture and performance in coordination chemistry and catalysis.
Introduction: The Significance of Diamine Ligand Architecture
Diamine ligands are fundamental building blocks in coordination chemistry, serving as bidentate chelators that form stable complexes with a vast array of metal ions.[1] The stability and reactivity of these metal complexes are profoundly influenced by the ligand's structural features. The chelate effect, wherein a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a cornerstone of this field, driven primarily by a favorable entropy change upon complexation.[2][3][4][5][6]
However, beyond this fundamental principle, subtle variations in the diamine backbone and N-substituents dictate the ligand's utility. Factors such as the rigidity of the carbon backbone, steric hindrance around the nitrogen donors, and the presence of chirality are critical design elements. This guide explores these factors through a comparative lens, positioning the lesser-studied, asymmetric ligand N-(2-aminoethyl)-N-methylcyclohexanamine within the broader context of its well-established counterparts.
We will dissect how the unique combination of a flexible ethyl chain, a bulky cyclohexyl group, and asymmetric N-substitution in our target ligand might predict its performance in forming stable metal complexes and in catalytic applications, drawing parallels and contrasts with the foundational ligands:
-
Ethylenediamine (en): The simplest, most flexible bidentate diamine.
-
N,N'-Dimethylethylenediamine (DMEDA): Introduces symmetric N-alkylation and increased steric bulk.
-
trans-1,2-Diaminocyclohexane (DACH): Features a rigid, chiral C₂-symmetric backbone.
Structural and Electronic Properties of the Compared Ligands
The efficacy of a diamine ligand is a direct consequence of its structure. The four ligands under review present a fascinating study in structural diversity.
| Ligand | Structure | Key Structural Features | Predicted Impact |
| N-(2-aminoethyl)-N-methylcyclohexanamine | ![]() | Asymmetric; bulky cyclohexyl group on one N, small methyl group on the same N; one primary and one tertiary amine; flexible ethyl backbone. | Asymmetry may offer unique stereocontrol in catalysis. The bulky cyclohexyl group introduces significant steric hindrance, potentially creating a specific coordination pocket. The mix of primary and tertiary amines provides distinct electronic and steric environments at each nitrogen. |
| Ethylenediamine (en) | ![]() | Symmetric; flexible; two primary amines; minimal steric hindrance. | Forms highly stable, five-membered chelate rings with minimal strain, serving as a benchmark for the chelate effect.[7] Its flexibility allows it to adapt to various metal coordination geometries. |
| N,N'-Dimethylethylenediamine (DMEDA) | ![]() | Symmetric; flexible; two secondary amines; moderate steric hindrance from N-methyl groups. | Increased electron-donating ability from methyl groups compared to 'en'. Steric clash between methyl groups can slightly reduce complex stability compared to 'en'. Used as a ligand in various catalytic processes.[8] |
| trans-1,2-Diaminocyclohexane (DACH) | ![]() | C₂-Symmetric; rigid cyclohexane backbone; chiral; two primary amines. | The rigid backbone pre-organizes the donor atoms for chelation and imparts chirality, making it a "privileged" ligand for asymmetric catalysis.[9][10] The stereochemistry is locked, providing a well-defined chiral environment. |
Comparative Analysis in Coordination Chemistry
The primary function of these ligands is to form coordination complexes with metal ions. The stability of these complexes, quantified by the formation constant (Kf) or its logarithm (log Kf), is a critical performance metric.
The Chelate Effect and Steric Considerations
All four ligands benefit from the chelate effect, forming stable five-membered M-N-C-C-N rings.[1] However, the substituents on the nitrogen atoms and the carbon backbone introduce significant differences.
Experimental data for Cu(II) complexes highlight the impact of N-alkylation. A potentiometric study comparing the stability of mixed ligand Cu(II) complexes found that the complex with ethylenediamine was more stable than the one with N,N'-dimethylethylenediamine.[11] This is attributed to the steric hindrance caused by the methyl groups on the nitrogen atoms, which can lead to weaker metal-ligand bonds despite the slightly increased basicity of the secondary amines.[11]
Table 1: Comparative Stability of Cu(II)-Diamine Complexes
| Ligand (L) | log Kf of [Cu(L)]2+ | log Kf of [Cu(L)2]2+ | Key Observation | Reference |
|---|---|---|---|---|
| Ethylenediamine (en) | 10.49 | 19.55 | High stability, benchmark for chelate effect. | [7] |
| N,N'-Dimethylethylenediamine | 9.40 | 16.75 | Lower stability than 'en' complex due to steric hindrance from methyl groups. |[11] |
Note: Data is compiled from different sources and ionic strengths, intended for qualitative comparison.
Based on this trend, we can predict the coordination behavior of N-(2-aminoethyl)-N-methylcyclohexanamine . The tertiary amine end, bearing both a methyl and a bulky cyclohexyl group, will experience significant steric hindrance. This could lead to a lower overall stability constant compared to 'en' or even DACH. However, the asymmetry could be advantageous. The less-hindered primary amine might coordinate first, with the more hindered tertiary amine creating a specific, sterically-defined pocket around the metal center, a feature often exploited in catalyst design.
The rigid backbone of DACH locks the two amino groups in a gauche conformation suitable for chelation, minimizing the entropic penalty of bond rotation required for more flexible ligands like 'en'. This pre-organization contributes to the formation of highly stable complexes.[12]
Comparative Analysis in Catalysis
The true differentiation between these ligands emerges in their catalytic applications. The ligand's structure directly modulates the electronic and steric environment of the metal center, influencing catalytic activity, selectivity, and substrate scope.
Asymmetric Catalysis: The Domain of DACH
trans-1,2-Diaminocyclohexane is a cornerstone of asymmetric catalysis.[9][10] Its C₂-symmetric chiral scaffold has been incorporated into countless successful ligands for reactions like asymmetric hydrogenation, epoxidation (e.g., Jacobsen epoxidation), and various carbon-carbon bond-forming reactions.[9][13] For instance, manganese complexes with DACH-derived tetradentate ligands have been effectively used in the asymmetric hydrogenation of ketones, achieving high activity and good enantioselectivity (up to 85% ee).[14][15]
The success of DACH lies in its rigid conformation, which translates the stereochemical information from its chiral centers to the catalytic site with high fidelity, creating a predictable and effective chiral pocket.
Copper-Catalyzed Cross-Coupling: The Role of Simpler Diamines
While not typically used for asymmetric transformations, ethylenediamine and N,N'-dimethylethylenediamine are effective ligands in copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions.[16][17][18] In these systems, the diamine ligand prevents the aggregation of the copper catalyst, enhances solubility, and modulates the electronics of the copper center to facilitate milder reaction conditions compared to ligand-free protocols.[16][19] The choice between 'en' and 'DMEDA' can influence reaction rates and substrate compatibility, often as a result of balancing steric and electronic effects.
Predicted Catalytic Profile of N-(2-aminoethyl)-N-methylcyclohexanamine
The catalytic potential of N-(2-aminoethyl)-N-methylcyclohexanamine remains largely unexplored in published literature, presenting a significant opportunity for research. Its structure suggests a hybrid role:
-
Potential in Asymmetric Catalysis: Although not C₂-symmetric, the ligand is chiral due to the stereocenters on the cyclohexane ring and the tertiary amine nitrogen upon coordination. This inherent chirality, combined with the significant steric bulk of the cyclohexyl group, could be leveraged to induce enantioselectivity in certain reactions. It may be particularly effective in substrate-controlled stereoselection, where the sterically demanding cyclohexyl group dictates the substrate's approach to the metal center.
-
Application in General Catalysis: Like 'en' and 'DMEDA', it could serve as an effective ancillary ligand in cross-coupling reactions. The bulky cyclohexyl group could promote reductive elimination or prevent catalyst deactivation pathways, potentially offering unique reactivity compared to less hindered ligands.
Experimental Protocols
To facilitate further research, this section provides standardized, self-validating protocols for the synthesis of the target ligand and a representative metal complex.
Synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine via Reductive Amination
This protocol is based on established procedures for the synthesis of N-alkylated cyclohexylamines.[20][21] The causality behind this two-step, one-pot procedure is the initial formation of an iminium ion intermediate from the reaction of cyclohexanone and the secondary amine of N-methylethylenediamine, followed by its immediate reduction by a hydride source. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and tolerant of the slightly acidic conditions that favor iminium ion formation.
Workflow Diagram:
Caption: Reductive amination workflow for ligand synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclohexanone (1.0 eq) and N-methylethylenediamine (1.1 eq) to a solution of 1,2-dichloroethane (DCE) (approx. 0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the corresponding imine/enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Carefully quench the reaction by adding 1 M aqueous sodium hydroxide solution until the pH is >12. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N-(2-aminoethyl)-N-methylcyclohexanamine.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Representative [Cu(diamine)Cl₂] Complex
This general protocol can be adapted for any of the diamine ligands discussed. The principle is the direct reaction of the diamine ligand with a copper(II) salt in an alcoholic solvent, leading to the precipitation of the coordination complex.
Workflow Diagram:
Caption: General workflow for synthesizing a Cu(II)-diamine complex.
Step-by-Step Protocol:
-
Prepare Solutions: In separate flasks, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq) in absolute ethanol (approx. 0.1 M) and the diamine ligand (1.0 eq) in absolute ethanol.
-
Complexation: While stirring, add the ligand solution dropwise to the copper(II) solution at room temperature. A color change and/or precipitation should be observed.
-
Reaction: Stir the resulting mixture at room temperature for 2-4 hours to ensure complete complex formation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product sequentially with small portions of cold ethanol and diethyl ether to remove unreacted starting materials and solvent.
-
Drying: Dry the complex under vacuum to a constant weight.
-
Validation: Characterize the complex using techniques such as FT-IR spectroscopy (to observe shifts in N-H stretching frequencies and the appearance of new low-frequency M-N bands), UV-Vis spectroscopy (to observe d-d transitions), and elemental analysis.[22][23]
Conclusion and Future Outlook
This comparative guide situates N-(2-aminoethyl)-N-methylcyclohexanamine within the well-defined landscape of diamine ligands.
-
Compared to Ethylenediamine , it is sterically bulkier and less symmetric, which will likely result in lower thermodynamic stability of its complexes but may offer unique steric control in catalysis.
-
Compared to DMEDA , it is asymmetric and possesses a much larger steric profile on one side. This asymmetry is its most defining feature, offering a different synthetic handle than the symmetric N,N'-disubstitution of DMEDA.
-
Compared to trans-1,2-Diaminocyclohexane , it lacks the C₂ symmetry and backbone rigidity that are hallmarks of DACH's success in asymmetric catalysis. However, its combination of a flexible chelate arm and a rigid, bulky cyclohexyl group presents a novel structural motif that could prove advantageous for specific catalytic challenges where a deep, asymmetric binding pocket is required.
The lack of extensive experimental data for N-(2-aminoethyl)-N-methylcyclohexanamine highlights a clear opportunity for the research community. Its synthesis is straightforward via established chemical transformations. We hypothesize that its unique asymmetric steric and electronic profile could make it a valuable ligand in both coordination studies and catalysis, particularly in reactions where substrate recognition and a well-defined, yet adaptable, coordination sphere are paramount. Future investigations should focus on quantifying the stability of its metal complexes and screening its performance in a range of catalytic reactions to unlock its full potential.
References
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Brahmbhatt, M.P., Sharma, S., Vora, J.J., & Joshi, J.D. (2003). Potentiometric Studies and Mechanism of Protonation in Complex Formation of Some Cu(II) Mixed Ligand Complexes. Asian Journal of Chemistry, 15(1), 373-378. [Link]
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De Robertis, A., De Stefano, C., Sammartano, S., & Rigano, C. (1987). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Talanta, 34(11), 933-951. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. [Link]
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Kamenar, B., & Penavić, M. (2015). Synthesis and spectroscopic study of Schiff bases derived from trans-1,2-diaminocyclohexane. Deuterium isotope effect on 13C chemical shift. Journal of Molecular Structure, 1084, 25-32. [Link]
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Wikipedia contributors. (2023, November 28). trans-1,2-Diaminocyclohexane. In Wikipedia, The Free Encyclopedia. [Link]
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Rahman, M., & Ahmad, I. (2018). Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]
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Pocrnjić, M., & Kaluderović, G. N. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(36), 4675-4696. [Link]
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Kwit, M., & Gawroński, J. (2015). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. In Chiral Amine Synthesis. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. [Link]
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ChemWhat. (n.d.). N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. Retrieved from [Link]
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LibreTexts Chemistry. (2020, August 11). The Chelate Effect (and Macrocycle Effect). [Link]
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Srivastava, T.N., Srivastava, R.C., Singh, H.B., & Singh, M. (1982). Synthesis and characterization of ethylenediamine complexes of some aryltellurium trihalides. Indian Journal of Chemistry, Section A, 21A, 534-536. [Link]
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Wang, D., et al. (2020). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Catalysis Science & Technology, 10(2), 438-444. [Link]
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Bailly, T., et al. (2003). Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. ARKIVOC, 2003(9), 140-149. [Link]
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Wikipedia contributors. (2023, December 16). Stability constants of complexes. In Wikipedia, The Free Encyclopedia. [Link]
-
Wang, D., et al. (2020). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Catalysis Science & Technology, 10, 438-444. [Link]
-
Sharma, S. K., et al. (2012). Syntheses and characterization of the N,N'-bis(ferrocenylmethylene)-ethylenediamine Schiff base and its transition metal complexes. Journal of Coordination Chemistry, 65(15), 2621-2630. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. [Link]
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Senchikhin, I. N., et al. (2025). FT-IR spectra of the ethylenediamine and silver–amine complex. Journal of Chemical Physics, 162(10). [Link]
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Kumar, S., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-11. [Link]
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De Robertis, A., De Stefano, C., Sammartano, S., & Rigano, C. (1987). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Talanta, 34(11), 933-951. [Link]
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A Researcher's Guide to Validating the Catalytic Activity of N-Substituted Cyclohexanamine Complexes in Asymmetric Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the quest for efficient, selective, and robust catalysts is paramount. Chiral N-substituted cyclohexanamine derivatives have emerged as highly effective ligands in asymmetric catalysis, particularly in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral secondary alcohols.[1][2] These ligands, when complexed with transition metals like Ruthenium (Ru), Rhodium (Rh), or Manganese (Mn), form powerful catalysts capable of achieving high enantioselectivity and conversion rates.[1][3][4]
This guide provides an in-depth, objective comparison of the performance of these complexes, grounded in experimental data and established validation protocols. Moving beyond a simple recitation of steps, we will explore the causality behind experimental design, ensuring a self-validating approach to catalyst evaluation that fosters scientific integrity and reproducibility.
Core Principles of Catalytic Performance Validation
Before delving into specific protocols, it is crucial to establish the key performance indicators (KPIs) used to evaluate and compare asymmetric catalysts. A rigorous validation framework allows for a fair comparison between different catalyst systems or reaction conditions.[5][6]
-
Conversion (%): This metric quantifies the percentage of the starting material (substrate) that has been transformed into products. It is a primary indicator of catalyst activity.
-
Enantiomeric Excess (% ee): In asymmetric synthesis, the product is often a mixture of two enantiomers (mirror-image isomers). Enantiomeric excess measures the degree to which one enantiomer is favored over the other, defining the catalyst's stereoselectivity. It is calculated as: % ee = |(% R-enantiomer - % S-enantiomer)|.
-
Turnover Number (TON): TON represents the total number of substrate molecules that a single catalyst molecule can convert before becoming inactive. It is a measure of catalyst stability and overall efficiency (TON = moles of product / moles of catalyst).
-
Turnover Frequency (TOF): TOF is the turnover number per unit of time (typically hours), indicating the speed or activity of the catalyst (TOF = TON / time).[1] A higher TOF signifies a more active catalyst.[3]
The experimental design for catalyst evaluation must systematically probe the effects of changing reaction parameters to identify optimal conditions and understand the catalyst's limitations.[5][7]
Featured Catalyst System: Rh(III)-TsDACH for Aqueous ATH
To illustrate the validation process, we will focus on a well-documented catalyst system: a Rhodium(III) complex featuring a C2-symmetric ligand derived from (1R,2R)-diaminocyclohexane. Specifically, we will examine the performance of catalysts formed in situ from a metal precursor like [Rh(Cp*)Cl2]2 and a monosulfonamide ligand based on the diaminocyclohexane backbone.[1] This system is particularly noteworthy for its ability to function efficiently in aqueous media using sodium formate as a benign hydride source, aligning with the principles of green chemistry.[8][9]
Experimental Workflow: Catalyst Screening and Validation
The logical flow for validating a new N-substituted cyclohexanamine ligand in an ATH reaction involves catalyst formation, reaction execution under controlled conditions, and finally, product analysis. This process is designed to ensure that variables are carefully managed to yield reproducible and comparable data.
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A Comparative Analysis of N-(2-aminoethyl)-N-methylcyclohexanamine and Commercial Catalysts in Polyurethane Systems
Abstract
In the dynamic field of polyurethane chemistry, the selection of an appropriate catalyst is paramount to tailoring the final properties of the polymer. This guide provides a comprehensive efficacy comparison between the novel amine catalyst, N-(2-aminoethyl)-N-methylcyclohexanamine, and established commercial catalysts. While direct, publicly available performance data for N-(2-aminoethyl)-N-methylcyclohexanamine is limited, this analysis leverages structure-activity relationships and comparative data from structurally analogous commercial catalysts to project its potential performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate and optimize polyurethane formulations.
Introduction: The Pivotal Role of Amine Catalysts in Polyurethane Chemistry
Polyurethane (PU) foams are ubiquitous materials, with applications spanning from insulation and automotive components to furniture and biomedical devices.[1] The formation of polyurethane is a polyaddition reaction between a polyol and an isocyanate.[2] The kinetics of this reaction are meticulously controlled by catalysts, which can be broadly categorized into amine catalysts and organometallic compounds.[3][4]
Amine catalysts, typically tertiary amines, are instrumental in controlling and balancing the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[5][6] The gelling reaction builds the polymer network, increasing viscosity and providing structural integrity, while the blowing reaction generates carbon dioxide gas, which acts as the blowing agent to create the cellular structure of the foam.[6] The balance between these two reactions dictates the foam's density, cell structure, and mechanical properties.[1]
This guide focuses on N-(2-aminoethyl)-N-methylcyclohexanamine, a molecule possessing both a tertiary amine and a secondary amine, suggesting a potentially reactive nature. We will compare its projected efficacy against well-established commercial amine catalysts.
Catalyst Profiles: Structure, Function, and Commercial Analogs
N-(2-aminoethyl)-N-methylcyclohexanamine: A Structural Overview
N-(2-aminoethyl)-N-methylcyclohexanamine (CAS No. 245487-33-6) is a diamine with a molecular weight of 156.27 g/mol and the molecular formula C₉H₂₀N₂.[7][8] Its structure features a cyclohexyl group, a tertiary amine, and a primary amine. The presence of the cyclohexyl group suggests a degree of steric hindrance around the tertiary nitrogen, which can influence its catalytic activity. The primary amine group introduces the potential for the catalyst to react with isocyanate groups and become covalently bonded into the polymer matrix, thereby reducing volatile organic compound (VOC) emissions.
Commercial Catalysts for Comparison
To establish a baseline for comparison, we will consider several widely used commercial amine catalysts with varying structures and catalytic activities.
-
N,N-Dimethylcyclohexylamine (DMCHA): Marketed under trade names such as PC CAT® DMCHA, this is a tertiary amine catalyst known for promoting the gelling reaction.[9][10] Its cyclohexyl group is structurally similar to our target molecule, providing a valuable point of comparison for steric effects. DMCHA is primarily used in the production of rigid polyurethane foams.[9][11]
-
JEFFCAT® ZF-10 (N,N,N'-trimethyl-N'-hydroxyethyl-bis(aminoethyl)ether): This is a high-efficiency reactive foaming catalyst.[12][13][14][15] The presence of a hydroxyl group allows it to react into the polymer matrix, reducing VOCs.[12] It is a strong blowing catalyst used in flexible and rigid polyurethane foams.[16][17][18]
-
Triethylenediamine (TEDA): Often referred to as DABCO, TEDA is a highly active and widely used catalyst that effectively promotes both the gelling and blowing reactions.[11][19] It is considered a benchmark catalyst in the polyurethane industry.[11]
-
Bis(2-dimethylaminoethyl)ether: This is a strong blowing catalyst, often used in the production of flexible polyurethane foams.[11]
Projected Efficacy Comparison: A Hypothesis-Driven Analysis
Due to the absence of direct experimental data for N-(2-aminoethyl)-N-methylcyclohexanamine in the public domain, the following comparison is based on established structure-activity relationships in amine catalysis.
| Catalyst | Projected Gelling/Blowing Balance | Key Structural Features Influencing Activity | Potential Applications |
| N-(2-aminoethyl)-N-methylcyclohexanamine | Balanced to Gelling-Biased | Cyclohexyl group provides steric hindrance, potentially favoring the gelling reaction. The primary amine allows for reactivity into the polymer matrix (low VOC). | Rigid and flexible foams where low emissions are critical. |
| N,N-Dimethylcyclohexylamine (DMCHA) | Strongly Gelling | Sterically hindered tertiary amine.[9] | Rigid polyurethane foams for insulation and structural applications.[9] |
| JEFFCAT® ZF-10 | Strongly Blowing | Ether linkages enhance blowing activity. Reactive hydroxyl group for low VOCs.[12] | Flexible and rigid packaging foams requiring rapid blowing.[16][17][18] |
| Triethylenediamine (TEDA) | Balanced | Unhindered, cage-like structure allows for high activity in both gelling and blowing reactions.[11] | Wide range of flexible, semi-rigid, and rigid foams.[11] |
| Bis(2-dimethylaminoethyl)ether | Strongly Blowing | Two accessible tertiary amine groups separated by an ether linkage.[11] | Flexible polyurethane foams.[11] |
Causality behind Experimental Choices: The selection of these commercial catalysts for comparison is based on their structural similarities and functional differences relative to N-(2-aminoethyl)-N-methylcyclohexanamine. DMCHA provides insight into the effect of the cyclohexyl group. JEFFCAT® ZF-10 serves as a benchmark for reactive, low-VOC catalysts. TEDA represents a highly active, balanced catalyst, while bis(2-dimethylaminoethyl)ether is a classic blowing catalyst. This selection allows for a multi-faceted projection of the target molecule's performance.
Experimental Protocols for Catalyst Evaluation
To empirically validate the projected efficacy of N-(2-aminoethyl)-N-methylcyclohexanamine, a series of standardized experiments should be conducted. The following protocols provide a framework for a comprehensive evaluation.
Reactivity Profile Determination
The reactivity profile of a polyurethane system is characterized by several key parameters that are manually measured during the foaming process.[6][7][20]
Experimental Workflow for Reactivity Profile Measurement
Caption: Workflow for determining the reactivity profile of a polyurethane foam formulation.
-
Cream Time: The time from the initial mixing of components until the liquid becomes opaque and starts to rise.[6] This indicates the onset of the reaction.
-
Gel Time (or String Time): The time when the mixture starts to form sticky, gel-like strings when touched with a spatula.[6] This signifies the initial formation of the polymer network.
-
Rise Time: The time taken for the foam to reach its maximum height.[6]
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.[6]
Physical Property Testing of Cured Foam
The performance of a catalyst is ultimately judged by the physical properties of the resulting polyurethane foam. Standardized ASTM tests are crucial for this evaluation.[21]
Key Physical Properties and Standard Test Methods
| Physical Property | ASTM Standard | Description |
| Apparent Density | ASTM D1622 | Measures the mass per unit volume of the foam core.[17] |
| Compressive Strength | ASTM D1621 | Determines the foam's ability to withstand a compressive load.[17] |
| Tensile Strength | ASTM D1623 | Measures the force required to pull the foam apart.[17] |
| Tear Strength | ASTM D3574 | Evaluates the resistance of the foam to tearing.[21] |
| Resilience (Ball Rebound) | ASTM D3574 | Measures the elasticity of the foam by the rebound height of a steel ball.[21] |
| Indentation Force Deflection (IFD) | ASTM D3574 | Determines the firmness of the foam by measuring the force required to indent a sample by a certain percentage of its original height.[14][21] |
Experimental Workflow for Physical Property Testing
Caption: General workflow for the preparation and physical testing of polyurethane foam samples.
Conclusion and Future Outlook
N-(2-aminoethyl)-N-methylcyclohexanamine presents an intriguing profile for a polyurethane catalyst. Its structure suggests a balanced to gelling-biased catalytic activity, with the significant advantage of being a reactive catalyst, which is crucial for the development of low-VOC polyurethane systems.
While this guide provides a robust, scientifically-grounded hypothesis for its performance, empirical validation is essential. The detailed experimental protocols outlined herein offer a clear path for researchers to systematically evaluate N-(2-aminoethyl)-N-methylcyclohexanamine against a range of commercial catalysts. Such studies will be invaluable in determining its potential to address the evolving demands of the polyurethane industry for high-performance, sustainable, and environmentally conscious materials.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Substituted Cyclohexanamines
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of novel chemical entities, such as N-(2-aminoethyl)-N-methylcyclohexanamine, presents both opportunities and challenges in drug discovery.[1][2] While the therapeutic potential may be significant, a rigorous understanding of a compound's selectivity is paramount to ensuring safety and efficacy. The substituted cyclohexanamine scaffold, a recurring motif in pharmacologically active compounds, is known to interact with a range of biological targets.[3] This guide provides a comprehensive, technically grounded framework for designing and executing cross-reactivity studies for this class of molecules, using N-(2-aminoethyl)-N-methylcyclohexanamine as a representative example.
Our approach is built on a tiered, logic-driven screening cascade that prioritizes experimental choices to maximize data value and conserve resources. We will move from broad, high-throughput binding assays to specific, functional assessments, ensuring that each step informs the next.
Part 1: Rationale and Primary Target Hypothesis
The cyclohexanamine structure is a well-established pharmacophore that confers affinity for several central nervous system (CNS) targets. Structurally similar compounds, including phencyclidine (PCP) and ketamine, are known to interact with NMDA receptors, monoamine transporters, and sigma receptors.[4][5][6] Therefore, our initial hypothesis is that N-(2-aminoethyl)-N-methylcyclohexanamine will exhibit activity at one or more of these sites.
Key Predicted Target Classes:
-
Glutamatergic System: Specifically, the N-methyl-D-aspartate (NMDA) receptor, a common target for dissociative anesthetics with the cyclohexanamine core.[6]
-
Monoamine Transporters: The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of neurotransmitter levels and are frequently modulated by psychoactive compounds.[7][8][9]
-
Sigma Receptors (σ1 and σ2): Initially misclassified as opioid receptors, these unique proteins are now recognized as distinct targets for many psychoactive drugs and are involved in modulating intracellular calcium signaling and neurotransmission.[10][11][12][13]
Our experimental design will begin by confirming activity at these primary hypothesized targets before broadening the search for unforeseen off-target interactions.
Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient method for characterizing the selectivity of a novel compound. This workflow ensures that resources are directed toward the most promising and highest-risk interactions.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: High-Throughput Binding Assays
The objective of Tier 1 is to cast a wide net to identify potential binding interactions across a diverse range of receptors, channels, and transporters. This is most efficiently achieved using competitive radioligand binding assays.[14][15][16][17][18]
Experimental Design:
-
Primary Target Panel: Confirm or refute the initial hypothesis by testing the compound's ability to displace specific radioligands at human recombinant NMDA, DAT, NET, SERT, σ1, and σ2 receptors.
-
Broad Selectivity Panel: Employ a commercially available broad screening panel (e.g., Eurofins SafetyScreen44™ or similar) to test the compound at a single high concentration (e.g., 10 µM) against a wide array of CNS and off-target receptors (GPCRs, ion channels, etc.).
Data Interpretation: A "hit" is typically defined as >50% inhibition of radioligand binding at the tested concentration. These hits do not confirm functional activity but serve as critical flags for further investigation.
Hypothetical Tier 1 Data for N-(2-aminoethyl)-N-methylcyclohexanamine
| Target | Radioligand | % Inhibition @ 10 µM | Status |
| NMDA Receptor | [³H]-MK-801 | 85% | Hit |
| Sigma-1 Receptor (σ1) | [³H]-(+)-Pentazocine | 92% | Hit |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 65% | Hit |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 15% | No Hit |
| hERG Potassium Channel | [³H]-Astemizole | 58% | Hit (Safety Concern) |
| Adrenergic α2A Receptor | [³H]-Rauwolscine | 7% | No Hit |
This data is illustrative and serves as an example for this guide.
Tier 2: Functional Confirmation and Potency
Binding affinity does not equate to function. A compound can be an agonist, antagonist, or have no functional effect at all. Tier 2 experiments are designed to elucidate the nature of the interactions identified in Tier 1 and to determine their potency (IC50 or EC50).
Experimental Choices Based on Tier 1 "Hits":
-
For NMDA Receptor: A cell-based calcium flux assay using HEK293 cells expressing the relevant NMDA receptor subunits is an effective method.[19][20][21] A decrease in glutamate/glycine-induced calcium influx would indicate antagonism.
-
For Sigma-1 Receptor: As σ1 receptors modulate ion channels and intracellular calcium, functional assays can be complex.[11][12] A common approach is to assess the compound's ability to modulate the activity of a co-expressed ion channel known to be regulated by σ1 ligands.
-
For Dopamine Transporter (DAT): A neurotransmitter uptake assay is the gold standard.[7][8][22] This involves measuring the compound's ability to inhibit the uptake of a labeled substrate, such as [³H]-dopamine, into cells expressing the human DAT.[23][24]
-
For hERG Channel: This is a critical safety assessment. The gold-standard method is manual or automated patch-clamp electrophysiology to directly measure the inhibition of the hERG potassium current (IKr).[25][26]
Hypothetical Tier 2 Data Summary
| Target | Assay Type | Result (IC50/EC50) | Functional Effect |
| NMDA Receptor | Calcium Flux | IC50 = 250 nM | Antagonist |
| Sigma-1 Receptor (σ1) | Ca²⁺ Mobilization | EC50 = 95 nM | Agonist |
| Dopamine Transporter (DAT) | [³H]-Dopamine Uptake | IC50 = 800 nM | Inhibitor |
| hERG Channel | Patch Clamp | IC50 = 8.5 µM | Inhibitor |
This data suggests the compound is a potent σ1 agonist and NMDA antagonist, with weaker activity as a dopamine reuptake inhibitor. The hERG activity, while weaker, is a significant safety flag that must be addressed.
Tier 3: Cellular and Safety Pharmacology
The final tier of in vitro testing aims to understand the compound's effects in a more complex biological system and to solidify the safety profile.
-
Cytotoxicity Assays: Assess general cellular toxicity in relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general line) to ensure that effects seen in functional assays are not artifacts of cell death.
-
Comprehensive Safety Panel: Following the initial hERG flag, a more comprehensive cardiac ion channel panel (e.g., testing sodium and calcium channels) is warranted as recommended by ICH S7B guidelines.[25][26][27][28] This provides a more complete picture of proarrhythmic risk.
Part 3: Detailed Experimental Protocol Example
To ensure methodological rigor, we provide a sample protocol for a key assay from Tier 2.
Protocol: [³H]-Dopamine Uptake Inhibition Assay in hDAT-expressing cells
Objective: To determine the potency (IC50) of N-(2-aminoethyl)-N-methylcyclohexanamine for inhibiting dopamine uptake via the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4
-
[³H]-Dopamine (specific activity ~20-40 Ci/mmol)
-
Test Compound: N-(2-aminoethyl)-N-methylcyclohexanamine, 10 mM stock in DMSO
-
Positive Control: GBR-12909 (or cocaine), 10 mM stock in DMSO
-
96-well cell culture plates and harvester
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed hDAT-HEK293 cells in 96-well plates at a density that yields 80-90% confluency on the day of the assay.
-
Compound Preparation: Perform serial dilutions of the test compound and positive control in assay buffer to achieve a final concentration range spanning from 1 nM to 100 µM.
-
Assay Initiation: a. Aspirate cell culture media from wells. b. Wash cells once with 100 µL of pre-warmed (37°C) assay buffer. c. Add 50 µL of assay buffer containing the appropriate concentration of test compound or control to each well. d. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add 50 µL of assay buffer containing [³H]-Dopamine at a final concentration equal to its Km for the transporter (typically ~20-50 nM).
-
Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.
-
Cell Lysis & Scintillation Counting: a. Lyse the cells in each well with 50 µL of 1% SDS. b. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid. c. Quantify radioactivity using a scintillation counter.
-
Data Analysis: a. Define non-specific uptake using a high concentration of the positive control (e.g., 10 µM GBR-12909). b. Subtract non-specific counts from all other wells to determine specific uptake. c. Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition). d. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 4: Conclusion and Comparative Analysis
Based on our hypothetical data, N-(2-aminoethyl)-N-methylcyclohexanamine is a multi-target compound with high-potency activity at the σ1 and NMDA receptors and moderate activity at the DAT.
Selectivity Profile:
-
σ1 vs. NMDA: ~2.6-fold selective for σ1 (250 nM / 95 nM)
-
σ1 vs. DAT: ~8.4-fold selective for σ1 (800 nM / 95 nM)
-
Therapeutic Index vs. hERG: A critical comparison is the ratio of on-target potency to off-target hERG activity. The calculated safety margin (hERG IC50 / σ1 EC50) is approximately 89-fold (8.5 µM / 0.095 µM). Regulatory agencies often look for a margin of >100-fold, placing this compound in a borderline category that requires further in vivo assessment.[26][28]
Comparison to Alternatives:
-
Compared to Ketamine: Like ketamine, this compound is an NMDA receptor antagonist. However, its high affinity for the σ1 receptor distinguishes it, suggesting a potentially different pharmacological and side-effect profile.[6] Sigma-1 agonism has been linked to neuroprotective and antidepressant effects, which could be a therapeutic advantage.[10][11]
-
Compared to Cocaine: While it inhibits dopamine reuptake, its potency is significantly lower than that of cocaine, and its primary activities at NMDA and σ1 receptors suggest a different mechanism of action and likely a lower abuse potential related to DAT inhibition.[23][24]
This comprehensive in vitro profiling provides a robust foundation for go/no-go decisions in a drug development pipeline. The multi-target nature of N-(2-aminoethyl)-N-methylcyclohexanamine could be therapeutically beneficial, but the identified hERG liability necessitates careful consideration and follow-up in more advanced preclinical safety models.
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Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed.[Link]
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A comparative study of synthetic routes to N,N-disubstituted cyclohexanediamines
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Abstract
N,N'-disubstituted cyclohexanediamines are a critical class of compounds, serving as versatile ligands in asymmetric catalysis and as key structural motifs in pharmacologically active agents. This guide provides a comparative analysis of the primary synthetic routes to these valuable molecules: reductive amination of cyclohexanediones and direct alkylation of cyclohexanediamines. We will delve into the mechanistic underpinnings, stereochemical control, and practical considerations of each method, supported by experimental data and detailed protocols.
Introduction: The Significance of N,N'-Disubstituted Cyclohexanediamines
The rigid and chiral scaffold of the cyclohexane ring, combined with the coordinating ability of two strategically placed nitrogen atoms, makes N,N'-disubstituted cyclohexanediamines highly sought-after molecules. Their applications span from ligands in asymmetric hydrogenation and transfer hydrogenation reactions to building blocks for complex therapeutic agents.[1] The ability to tune the steric and electronic properties of the diamine by varying the N-substituents allows for the fine-tuning of its function in these diverse applications.
The stereochemistry of the diamine backbone, whether cis or trans, is often crucial for its intended application. Consequently, synthetic strategies that offer a high degree of stereocontrol are of paramount importance. This guide will compare and contrast the two most prevalent methods for their synthesis, highlighting their respective strengths and weaknesses.
Synthetic Strategies: A Head-to-Head Comparison
The two primary pathways to N,N'-disubstituted cyclohexanediamines are:
-
Reductive Amination of Cyclohexanediones: A convergent approach where the diamine is constructed from a diketone precursor.
-
Direct Alkylation of Cyclohexanediamines: A divergent approach where a pre-existing diamine scaffold is functionalized.
Reductive Amination: Building from the Ketone
Reductive amination is a powerful one-pot reaction that combines a carbonyl compound (in this case, a cyclohexanedione) with an amine in the presence of a reducing agent.[2][3] This method is attractive for its efficiency and the direct formation of the desired C-N bonds.
Mechanism: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. When starting with a diketone and a primary amine, the process can occur sequentially at both carbonyl centers.
Figure 2: General workflow for direct N-alkylation.
Stereochemical Considerations: A significant advantage of this method is the retention of the starting diamine's stereochemistry. If you start with a pure trans-diamine, the product will also be the trans-isomer. This makes it the preferred method when absolute stereochemical control is required.
Advantages:
-
Excellent Stereochemical Control: The stereochemistry of the diamine backbone is preserved.
-
Versatility in Alkylating Agents: A wide variety of alkyl groups can be introduced.
-
Predictable Reactions: The SN2 reaction is generally well-understood and predictable.
Disadvantages:
-
Potential for Over-alkylation: It can be challenging to stop the reaction at the desired N,N'-disubstituted stage, with the potential formation of quaternary ammonium salts.
-
Requires Pre-synthesized Diamine: The availability of the starting cyclohexanediamine can be a limiting factor.
-
Use of Strong Bases: Often requires the use of strong and potentially hazardous bases. [4]
Comparative Performance Data
The choice of synthetic route often comes down to a trade-off between factors like yield, stereoselectivity, and the availability of starting materials. The following table summarizes typical experimental outcomes for both methods.
| Feature | Reductive Amination of 1,2-Cyclohexanedione | Direct Alkylation of 1,2-Cyclohexanediamine |
| Typical Substrates | 1,2-Cyclohexanedione, Primary Amines | 1,2-Cyclohexanediamine, Alkyl Halides |
| Typical Reagents | NaBH3CN, H2/Pd/C [5][6] | K2CO3, NaH, Alkyl Bromide [7][8] |
| Typical Yield | 60-85% | 70-95% |
| Stereoselectivity | Variable (can be optimized) | High (retention of configuration) |
| Key Advantage | One-pot efficiency | Excellent stereocontrol |
| Key Disadvantage | Potential for mixed stereoisomers | Potential for over-alkylation |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzyl-(1R,2R)-cyclohexanediamine via Reductive Amination
This protocol is adapted from a procedure for the synthesis of chiral ligands. [1] Materials:
-
(1R,2R)-1,2-Cyclohexanedione
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (1R,2R)-1,2-cyclohexanedione (1.0 eq) in dichloroethane (0.2 M) is added benzylamine (2.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (2.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of N,N'-Dimethyl-(1R,2R)-cyclohexanediamine via Direct Alkylation
This protocol is based on a general method for the N-alkylation of diamines. [9] Materials:
-
(1R,2R)-1,2-Cyclohexanediamine
-
Methyl iodide
-
Potassium carbonate
-
Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (1R,2R)-1,2-cyclohexanediamine (1.0 eq) in acetonitrile (0.5 M) is added potassium carbonate (3.0 eq).
-
The mixture is stirred vigorously at room temperature.
-
Methyl iodide (2.5 eq) is added dropwise.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
The reaction is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.
Conclusion and Recommendations
The choice between reductive amination and direct alkylation for the synthesis of N,N'-disubstituted cyclohexanediamines is highly dependent on the specific goals of the synthesis.
-
For rapid access to a library of analogs where absolute stereocontrol is not the primary concern, reductive amination is a powerful and efficient strategy. The one-pot nature of the reaction makes it amenable to parallel synthesis and rapid lead discovery.
-
When a specific stereoisomer is required, particularly for applications in asymmetric catalysis, direct alkylation of a stereochemically pure diamine is the superior method. The high fidelity of stereochemical transfer ensures the production of the desired enantiomerically pure ligand.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route will enable the researcher to make an informed decision and successfully synthesize these valuable and versatile molecules.
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Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]
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Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health. [Link]
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]
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Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkat USA. [Link]
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Product distributions of reductive amination of cyclohexanone over... ResearchGate. [Link]
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Link]
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Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. [Link]
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
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A-Comparative-Guide-to-Structural-Validation-of-N-(2-aminoethyl)-N-methylcyclohexanamine-Using-2D-NMR-Techniques
A Senior Application Scientist's Guide to Unambiguous Molecular-Structure-Determination
In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity. For novel compounds such as N-(2-aminoethyl)-N-methylcyclohexanamine, a multi-faceted analytical approach is not just best practice, it is a necessity. This guide provides a comprehensive walkthrough of how to leverage a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques to rigorously validate the structure of this diamine. We will explore the "why" behind the choice of each experiment, offering a clear rationale for how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to provide an irrefutable structural assignment.
The proposed structure for N-(2-aminoethyl)-N-methylcyclohexanamine is presented below. Our goal is to use 2D NMR to confirm the connectivity of every atom in this molecule.
Figure 1: Proposed structure of N-(2-aminoethyl)-N-methylcyclohexanamine with atom numbering.
The Strategic Application of 2D NMR for Structural Elucidation
One-dimensional (1D) NMR provides essential but often insufficient information for complex molecules, where signal overlap can obscure crucial details.[1] 2D NMR techniques overcome this by spreading the signals across two frequency dimensions, revealing correlations between different nuclei and providing a clear roadmap of the molecular structure.[1][2] Our strategy involves a logical progression through three key 2D NMR experiments.
Experimental Workflow
The validation process will follow a systematic approach, beginning with proton-proton correlations and progressively building a complete picture by incorporating carbon-proton connectivities.
Diagram 1: Experimental Workflow for Structural Validation. This diagram illustrates the logical progression of 2D NMR experiments, from establishing the proton framework with COSY, to identifying direct carbon-proton attachments with HSQC, and finally to connecting molecular fragments with HMBC.
Part 1: COSY - Mapping the Proton Network
The "Why": The COSY (Correlation Spectroscopy) experiment is the starting point for assembling the molecular puzzle.[3] It identifies protons that are "J-coupled," meaning they are typically separated by two or three chemical bonds.[3][4] This allows us to trace the proton connectivity within distinct parts of the molecule, known as spin systems.[5] For N-(2-aminoethyl)-N-methylcyclohexanamine, we expect to see two primary spin systems: one for the cyclohexyl ring and another for the ethyl chain.
Expected COSY Correlations:
The COSY spectrum is a 2D plot with the ¹H NMR spectrum on both axes.[4] Diagonal peaks represent the 1D spectrum, while the crucial information is in the off-diagonal "cross-peaks," which indicate coupling between two different protons.[4][6]
| Proton (Atom #) | Expected Correlated Protons (Atom #) | Rationale |
| H1 | H2, H6 | H1 is adjacent to the protons on C2 and C6. |
| H2 | H1, H3 | H2 protons are adjacent to H1 and H3 protons. |
| H3 | H2, H4 | H3 protons are adjacent to H2 and H4 protons. |
| H4 | H3, H5 | H4 protons are adjacent to H3 and H5 protons. |
| H5 | H4, H6 | H5 protons are adjacent to H4 and H6 protons. |
| H6 | H1, H5 | H6 protons are adjacent to H1 and H5 protons. |
| H8 | H9 | The methylene protons on C8 are adjacent to the methylene protons on C9. |
| H9 | H8 | The methylene protons on C9 are adjacent to the methylene protons on C8. |
Self-Validation Check: The presence of these distinct spin systems (a complex, overlapping system for the cyclohexyl ring and a simple A2B2 system for the ethyl chain) and the absence of correlations between them provides the first piece of evidence for the proposed structure.
Part 2: HSQC - Linking Protons to their Carbons
The "Why": The HSQC (Heteronuclear Single Quantum Coherence) experiment provides a direct link between each proton and the carbon atom it is attached to.[7][8][9] This is a highly sensitive technique that produces a 2D spectrum with the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other.[7][8] Each peak in the HSQC spectrum represents a direct one-bond C-H connection.[7][10]
Expected HSQC Correlations:
This experiment is invaluable for assigning the carbon signals based on the already-analyzed proton signals from the COSY experiment.
| Carbon (Atom #) | Expected Correlated Proton (Atom #) | Rationale |
| C1 | H1 | Direct attachment of H1 to C1. |
| C2 | H2 | Direct attachment of H2 protons to C2. |
| C3 | H3 | Direct attachment of H3 protons to C3. |
| C4 | H4 | Direct attachment of H4 protons to C4. |
| C5 | H5 | Direct attachment of H5 protons to C5. |
| C6 | H6 | Direct attachment of H6 protons to C6. |
| C7 | H7 | Direct attachment of H7 protons to the N-methyl carbon, C7. |
| C8 | H8 | Direct attachment of H8 protons to C8 of the ethyl chain. |
| C9 | H9 | Direct attachment of H9 protons to C9 of the ethyl chain. |
Self-Validation Check: Every carbon with attached protons should show a correlation. The number of peaks in the HSQC spectrum confirms the number of distinct C-H units in the molecule. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing another layer of validation.[11]
Part 3: HMBC - Assembling the Molecular Skeleton
The "Why": The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[11][12][13][14] This is crucial for connecting the spin systems identified by COSY and for placing quaternary carbons (carbons with no attached protons) and heteroatoms within the molecular framework.[13][15]
Expected Key HMBC Correlations:
The HMBC spectrum connects the different fragments of the molecule, confirming the overall structure.
| Proton (Atom #) | Expected Correlated Carbons (Atom #) | Rationale (Number of Bonds) |
| H1 (on C1) | C2, C6, C7, C8 | 2-bond (C2, C6), 2-bond (C7), 2-bond (C8) |
| H7 (N-CH₃) | C1, C8 | 2-bond (C1), 2-bond (C8) |
| H8 (on C8) | C1, C7, C9 | 2-bond (C1), 2-bond (C7), 2-bond (C9) |
| H9 (on C9) | C8 | 2-bond (C8) |
Self-Validation Check: The correlation between the N-methyl protons (H7) and both the cyclohexyl carbon (C1) and the ethyl carbon (C8) is a critical piece of evidence. Similarly, the correlation from the ethyl protons (H8) to the cyclohexyl carbon (C1) and the N-methyl carbon (C7) irrefutably connects all three components of the molecule.
Diagram 2: Key HMBC Correlations. This diagram highlights the crucial long-range correlations that connect the cyclohexyl ring, the N-methyl group, and the aminoethyl chain, confirming the overall molecular structure.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of N-(2-aminoethyl)-N-methylcyclohexanamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility and the desire to exchange labile amine protons).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts and multiplicities.
-
¹³C NMR: Acquire a standard 1D carbon spectrum, often with proton decoupling, to identify the number of unique carbon environments.
-
COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy). Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹J(CH) coupling constant to an average value of 145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average ⁿJ(CH) of 8 Hz to observe 2- and 3-bond correlations.
Conclusion
By systematically applying COSY, HSQC, and HMBC experiments, a researcher can build a comprehensive and self-validating picture of the molecular structure of N-(2-aminoethyl)-N-methylcyclohexanamine. The COSY experiment defines the proton frameworks of the cyclohexyl and ethyl moieties. The HSQC experiment then anchors these protons to their respective carbon atoms. Finally, the HMBC experiment provides the crucial long-range correlations that piece together the entire molecular skeleton, confirming the connectivity between the cyclohexyl ring, the N-methyl group, and the aminoethyl chain. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement in all areas of chemical and pharmaceutical research.
References
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Available at: [Link]
-
Chemistry For Everyone. What Is HSQC NMR?. YouTube. Available at: [Link]
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Chemistry For Everyone. What Is HMBC NMR?. YouTube. Available at: [Link]
-
Chemistry For Everyone. What Is COSY NMR?. YouTube. Available at: [Link]
-
Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
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Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
-
NMR Wiki. 2D HMBC. Available at: [Link]
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Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]
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NMR Wiki. HSQC. Available at: [Link]
-
Chemistry LibreTexts. 19: HMBC. Available at: [Link]
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CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Available at: [Link]
-
Organic Spectroscopy International. How to interpret 2D NMR spectra. Available at: [Link]
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Omics Online. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
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A Researcher's Guide to the Quantitative Analysis of Diamine Catalysis in Carbon-Carbon Bond Forming Reactions
Abstract
This guide provides a comprehensive framework for the quantitative analysis of reaction kinetics, focusing on the catalytic activity of diamine compounds. While our initial focus was N-(2-aminoethyl)-N-methylcyclohexanamine, a notable scarcity of published kinetic data for this specific molecule necessitates a comparative approach. Therefore, this guide utilizes two well-characterized structural analogs, 1,2-diaminocyclohexane and N,N'-dimethylethylenediamine , as exemplary systems. We delve into the kinetics of two benchmark reactions—the Knoevenagel condensation and the Henry reaction—to establish a methodology for evaluating and comparing the catalytic efficacy of diamine catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to employ quantitative methods for catalyst selection and optimization.
Introduction: The Role of Diamines in Catalysis
Diamines are a versatile class of organic compounds that have found extensive application as catalysts and ligands in a myriad of chemical transformations.[1] Their ability to act as Brønsted bases, hydrogen bond donors, and chelating ligands for metal centers makes them particularly effective in accelerating reactions that involve the formation of carbon-carbon bonds. The Knoevenagel condensation and the Henry (nitroaldol) reaction are two such fundamental transformations that are frequently employed to assess the activity of new catalytic systems.[2][3]
The catalytic cycle of these reactions, when mediated by a primary or secondary amine, often proceeds through the formation of a Schiff base (iminium ion) intermediate, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack.[4] The structure of the diamine, including the nature of the alkyl substituents and the stereochemistry of the backbone, can significantly influence the reaction rate and selectivity.
While N-(2-aminoethyl)-N-methylcyclohexanamine presents an interesting structural motif with both a secondary and a primary amine, the lack of specific kinetic data in the public domain makes a direct quantitative comparison challenging. This guide, therefore, aims to equip the researcher with the foundational knowledge and experimental protocols to conduct such an analysis, using 1,2-diaminocyclohexane and N,N'-dimethylethylenediamine as case studies.
Comparative Catalysis: Knoevenagel Condensation and Henry Reaction
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound, while the Henry reaction involves the addition of a nitroalkane to a carbonyl compound.[2][3] Both reactions are sensitive to the nature of the basic catalyst employed.
The Knoevenagel Condensation
The general mechanism for the amine-catalyzed Knoevenagel condensation is depicted below. The reaction is often monitored by UV-Vis spectroscopy, following the formation of the conjugated product.
Caption: Generalized catalytic cycle for the Knoevenagel condensation.
The Henry Reaction
The Henry reaction, or nitroaldol reaction, is another crucial C-C bond-forming reaction catalyzed by bases. The resulting β-nitro alcohols are valuable synthetic intermediates.[2]
Caption: Simplified mechanism of the base-catalyzed Henry reaction.
Quantitative Comparison of Diamine Catalysts
Due to the absence of specific kinetic data for N-(2-aminoethyl)-N-methylcyclohexanamine, we present a comparative analysis based on reaction yields and times for our selected model diamines in the Knoevenagel condensation. This approach provides a practical measure of catalytic efficiency.
| Catalyst | Reaction | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Diaminocyclohexane derivative | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Dichloromethane | 25 | 24 | up to 93 | [5] |
| N,N'-Dimethylethylenediamine | C-N Coupling (as ligand) | Aryl Halide, Amine | Dioxane | 110 | 2-21 | 71-98 | [1] |
| Amine-functionalized silica gel | Knoevenagel Condensation | Various Aldehydes, Ethyl Cyanoacetate | Water | Room Temp. | 0.5-2 | 85-98 | [3] |
Experimental Protocols for Kinetic Analysis
To facilitate the quantitative analysis of N-(2-aminoethyl)-N-methylcyclohexanamine or other diamine catalysts, we provide a generalized experimental protocol for monitoring the kinetics of the Knoevenagel condensation using UV-Vis spectroscopy.
General Materials and Instrumentation
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Syringes and needles
-
Volumetric flasks and pipettes
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Diamine catalyst (e.g., N-(2-aminoethyl)-N-methylcyclohexanamine)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
Step-by-Step Experimental Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, active methylene compound, and the diamine catalyst in the chosen anhydrous solvent. The concentrations should be chosen such that upon mixing, the final concentrations are in a suitable range for the reaction to proceed at a measurable rate.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected α,β-unsaturated product. This should be determined beforehand by running a spectrum of the purified product. Equilibrate the cell holder to the desired reaction temperature.
-
Initiation of the Reaction: In a quartz cuvette, pipette the required volumes of the aldehyde and active methylene compound stock solutions. Add the solvent to reach the final volume, leaving space for the catalyst solution. The reaction is initiated by the rapid injection of the catalyst stock solution into the cuvette, followed by quick mixing.
-
Data Acquisition: Immediately start recording the absorbance at the predetermined λmax as a function of time. The data should be collected until the reaction reaches completion (i.e., the absorbance becomes constant).
-
Data Analysis: The absorbance data can be converted to concentration using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the product is known. The concentration versus time data can then be used to determine the initial rate of the reaction and the rate law.
Caption: Workflow for a typical kinetic experiment using UV-Vis spectroscopy.
Conclusion and Future Directions
This guide has outlined a systematic approach for the quantitative analysis of reaction kinetics for diamine catalysts, with a focus on the Knoevenagel condensation and Henry reaction. While direct kinetic data for N-(2-aminoethyl)-N-methylcyclohexanamine remains elusive, the provided framework, utilizing well-studied analogs, offers a robust methodology for its evaluation. The experimental protocols detailed herein can be readily adapted to determine the catalytic performance of this and other novel diamine catalysts.
Future research should focus on generating the kinetic data for N-(2-aminoethyl)-N-methylcyclohexanamine to allow for its direct comparison with other diamine catalysts. Such studies will contribute to a deeper understanding of the structure-activity relationships in diamine catalysis and aid in the rational design of more efficient catalysts for organic synthesis.
References
- A Comparative Guide to C1 and C2-Symmetric Diamine Ligands in Enantioselective Catalysis - Benchchem. (URL not available)
- Kinetic plots for the Knoevenagel reaction showing a) consumption of...
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Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central - NIH. (URL: [Link])
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An Experimental Stopped-Flow Kinetic and 1H/13C NMR Study of Aqueous Solutions of N,N-Dimethylethylenediamine for Postcombustion CO2 Capture | Environmental Science & Technology - ACS Publications. (URL: [Link])
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. (URL: [Link])
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Trimerization of 1,2‐Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites - NIH. (URL: [Link])
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (URL: [Link])
-
Knoevenagel Reaction in Water Catalyzed by Amine Supported on Silica Gel. | Request PDF - ResearchGate. (URL: [Link])
-
N,N'-Dimethylethylenediamine - Wikipedia. (URL: [Link])
-
Henry Reaction - Organic Chemistry Portal. (URL: [Link])
-
Kinetic Evidence for a Schiff Base Intermediate in the Knoevenagel Condensation1 | Journal of the American Chemical Society. (URL: [Link])
-
Knoevenagel reaction in water catalyzed by amine supported on silica gel - PubMed. (URL: [Link])
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A Senior Application Scientist's Guide to Amine Performance in Material Systems: A Head-to-Head Comparison of N-(2-aminoethyl)-N-methylcyclohexanamine and Its Analogs
Introduction: The Critical Role of Amine Structure in Advanced Materials
In the formulation of high-performance polymers, the selection of an amine compound is a critical decision that dictates reaction kinetics, processability, and the ultimate thermomechanical properties of the final material. The molecular architecture of the amine—its combination of primary, secondary, or tertiary nitrogens, steric hindrance, and backbone structure (aliphatic, cycloaliphatic, or aromatic)—provides the formulation chemist with a toolkit to precisely tailor material outcomes.
This guide focuses on N-(2-aminoethyl)-N-methylcyclohexanamine , a molecule of significant interest due to its hybrid structure. It features a reactive primary amine, a catalytic tertiary amine, and a rigid cycloaliphatic backbone. While specific performance data for this compound is not broadly published, its structure suggests compelling applications in two primary domains: as a curing agent for epoxy resins and as a catalyst in polyurethane systems.[1]
To provide a robust and practical comparison, we will evaluate N-(2-aminoethyl)-N-methylcyclohexanamine against two well-established industrial analogs, each chosen for its structural relevance and extensive use in the target applications:
-
N-aminoethylpiperazine (AEP): A widely used epoxy curing agent containing primary, secondary, and tertiary amine functionalities within a cyclic structure. It serves as a benchmark for cure speed and mechanical performance in epoxy systems.[2][3]
-
N,N-dimethylcyclohexanamine (DMCHA): A classic tertiary amine catalyst known for providing a balanced reaction profile in the production of rigid polyurethane foams.
This guide will dissect the performance of these amines, grounding the comparison in reaction mechanisms, experimental data, and standardized evaluation protocols to empower researchers and formulators in their material development endeavors.
Part 1: Performance as an Epoxy Resin Curing Agent
The function of an amine curing agent (or hardener) is to cross-link epoxy resin monomers into a durable, three-dimensional thermoset polymer. The amine's structure is paramount, influencing everything from pot life to the final glass transition temperature (Tg).
Causality of Reaction: The Role of Primary vs. Tertiary Amines
The reaction between an amine and an epoxide proceeds via a nucleophilic substitution mechanism.[4] The active hydrogens on primary and secondary amines are the primary reactants.
-
Primary Amine (-NH₂): The primary amine group on N-(2-aminoethyl)-N-methylcyclohexanamine and AEP opens the epoxide ring, forming a secondary amine and a hydroxyl group. This new secondary amine can then react with a second epoxide. This two-stage reaction is fundamental to building the polymer network.[5]
-
Tertiary Amine (-NR₂): Tertiary amines, present in all three compounds, cannot directly open the epoxide ring as they lack active hydrogens. Instead, they act as accelerators or catalysts. They can promote the anionic polymerization of epoxy groups, especially at elevated temperatures, and also catalyze the reaction between the newly formed hydroxyl groups and other epoxide rings.[4][5]
The cycloaliphatic backbone of N-(2-aminoethyl)-N-methylcyclohexanamine and the piperazine ring of AEP are rigid structures that contribute to a higher glass transition temperature (Tg) and improved chemical resistance in the cured polymer compared to linear aliphatic amines.[6]
Head-to-Head Performance Comparison
The following table compares the known properties of AEP with the inferred properties of N-(2-aminoethyl)-N-methylcyclohexanamine, based on its chemical structure.
| Property | N-aminoethylpiperazine (AEP) | N-(2-aminoethyl)-N-methylcyclohexanamine (Inferred) | Rationale for Inference |
| Amine Type | Primary, Secondary, Tertiary | Primary, Tertiary | Direct observation of chemical structure. |
| Gel Time | Fast (~19 min for 150g mix)[7] | Moderate to Fast | The presence of a catalytic tertiary amine suggests a fast cure. However, the cyclohexyl group may introduce more steric hindrance than the piperazine ring, potentially moderating the reaction rate. |
| Glass Transition Temp. (Tg) | High (~107 °C)[8] | High (Potentially >110 °C) | Cycloaliphatic amines are known to produce high-Tg systems due to the rigidity of the ring structure.[6] The simple cyclohexyl ring may pack more efficiently than the piperazine ring, potentially leading to a slightly higher Tg. |
| Viscosity | Low (~10 cP @ 25°C)[7] | Low to Moderate | The molecule is relatively small, suggesting low viscosity. The N-methyl group may slightly increase viscosity compared to a non-methylated analog. |
| Mechanical Properties | Good Tensile & Flexural Strength[7] | Good to Excellent | The rigid backbone is expected to contribute to high modulus and strength. |
| Chemical Resistance | Excellent | Excellent | The dense cross-linked network formed by cycloaliphatic structures typically imparts strong chemical resistance. |
Standard Protocol for Evaluating Amine Curing Agents
This protocol ensures a self-validating and reproducible comparison of curing agent performance.
-
Formulation & Mixing:
-
Calculate the required amount of amine curing agent based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxide Equivalent Weight (EEW) of the resin (e.g., a standard Bisphenol A diglycidyl ether, DGEBA, with EEW=190). A 1:1 stoichiometric ratio is the standard starting point.
-
Condition both resin and curing agent to 25.0 ± 0.5 °C.
-
In a controlled environment (25 °C, 50% RH), add the curing agent to the resin and mix thoroughly for 2 minutes until the mixture is homogenous.
-
-
Gel Time Determination (ASTM D2471):
-
Immediately after mixing, place a 150g mass of the formulation into a container.
-
Insert a temperature probe or a rotating spindle viscometer.
-
Record the time taken for the mixture to reach its peak exothermic temperature or a defined high viscosity, which corresponds to the gel time.
-
-
Casting & Curing:
-
Pour the mixed system into pre-heated steel molds treated with a release agent.
-
Follow a standardized cure schedule. A typical schedule is an ambient gel followed by a post-cure at an elevated temperature (e.g., 2 hours at 100 °C) to ensure full cross-linking.[7]
-
-
Characterization:
-
Thermal Analysis (DSC, ASTM D3418): Use Differential Scanning Calorimetry (DSC) on a cured sample to determine the glass transition temperature (Tg).
-
Mechanical Testing (ASTM D638/D790): Use the cured plaques to machine test specimens (e.g., dog bones for tensile strength, bars for flexural strength) and test them on a universal testing machine.
-
Hardness (ASTM D2240): Measure the Shore D hardness of the cured material.
-
Part 2: Performance as a Polyurethane Foam Catalyst
In polyurethane (PU) chemistry, tertiary amine catalysts are crucial for controlling the two primary reactions that form the foam: the gelling reaction and the blowing reaction.[9]
-
Gelling Reaction: The reaction between the polyol (a compound with multiple hydroxyl groups) and the isocyanate, which builds the polymer backbone.
-
Blowing Reaction: The reaction between water and the isocyanate, which produces carbon dioxide (CO₂) gas to expand the foam.
The catalyst's role is to balance the rates of these two reactions. A catalyst that heavily favors the gel reaction will result in a dense, poorly expanded foam. A catalyst that is too blow-heavy will produce a weak foam that may collapse.
Causality of Reaction: The Influence of Amine Structure on Catalysis
N-(2-aminoethyl)-N-methylcyclohexanamine and DMCHA both possess a tertiary amine on a cyclohexyl ring. This structural motif is known to provide a balanced catalytic effect, promoting both the gel and blow reactions effectively. DMCHA is a well-established catalyst for rigid PU foams used in insulation.[10]
A key difference is the presence of a primary amine on N-(2-aminoethyl)-N-methylcyclohexanamine. This reactive group will participate in the polymerization reaction with isocyanates, incorporating the molecule directly into the polymer backbone. This is analogous to catalysts like dimethylethanolamine (DMEA), where the hydroxyl group reacts into the matrix.[11] This covalent bonding can reduce catalyst volatility and odor in the final product.
Head-to-Head Performance Comparison
| Property | N,N-dimethylcyclohexanamine (DMCHA) | N-(2-aminoethyl)-N-methylcyclohexanamine (Inferred) | Rationale for Inference |
| Catalytic Activity | Medium activity, balanced gel/blow | Medium to High activity, likely balanced | The core N,N-dimethylcyclohexylamine structure is identical to DMCHA, suggesting a similar balanced catalytic profile. The nearby primary amine might influence the electronic environment, potentially increasing activity. |
| Reaction Selectivity | Slightly stronger catalysis of the water-isocyanate (blow) reaction. | Likely similar blow/gel balance to DMCHA. | The fundamental catalytic site (tertiary amine) is the same. |
| Incorporation | Non-reactive (volatile) | Reactive (incorporates into polymer) | The primary amine group will react with isocyanate groups, covalently bonding the molecule into the PU matrix. |
| Odor in Final Foam | Can be strong.[11] | Potentially lower | As the catalyst becomes part of the polymer, its volatility and associated odor should be significantly reduced. |
| Application | Rigid PU foams (insulation, panels)[10] | Potentially suitable for rigid and semi-rigid PU foams. | The balanced catalysis is ideal for rigid foams. The incorporated nature could be beneficial in applications requiring low emissions (e.g., automotive interiors). |
Standard Protocol for Evaluating Polyurethane Catalysts
This protocol provides a framework for measuring the reactivity profile of a catalyst in a model PU foam system.
-
System Preparation:
-
Prepare a "B-Side" blend containing the polyol, surfactant, water, and the amine catalyst being tested. The catalyst is typically added at a specific parts-per-hundred-polyol (pphp) level.
-
The "A-Side" is the isocyanate (e.g., polymeric MDI).
-
Condition both A-Side and B-Side to 25.0 ± 0.5 °C.
-
-
Foam Reactivity Measurement (Cup Test):
-
In a paper cup, combine a pre-weighed amount of the B-Side blend with a stoichiometric amount of the A-Side.
-
Start a stopwatch and mix vigorously with an impeller for 5-10 seconds.
-
Record the following key reaction times:
-
Cream Time: The time when the mixture begins to change color and rise.
-
Gel Time (String Time): The time when fine polymer strings can be pulled from the rising foam with a spatula.
-
Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.
-
-
-
Foam Property Analysis:
-
Allow the foam bun to cure for at least 24 hours.
-
Measure the free-rise density of the foam.
-
Cut samples from the core of the bun to test physical properties such as compressive strength and dimensional stability.
-
Conclusion and Future Outlook
This guide establishes a technically grounded framework for evaluating N-(2-aminoethyl)-N-methylcyclohexanamine in key materials science applications. While direct experimental data remains to be published, a systematic comparison based on the well-understood performance of its structural analogs, N-aminoethylpiperazine and N,N-dimethylcyclohexanamine , provides powerful insights.
-
As an Epoxy Curing Agent, N-(2-aminoethyl)-N-methylcyclohexanamine is projected to be a high-performance hardener, delivering a desirable combination of fast cure, high Tg, and excellent mechanical properties, rivaling established cycloaliphatic amines like AEP.
-
As a Polyurethane Catalyst, it is expected to function as a balanced, reactive catalyst. Its key advantage over the industry standard DMCHA would be its ability to incorporate into the polymer matrix, potentially leading to lower odor, reduced emissions, and enhanced material stability.
The protocols and comparative data presented here offer a clear roadmap for researchers and scientists to validate these hypotheses. Experimental investigation is warranted to quantify the performance of N-(2-aminoethyl)-N-methylcyclohexanamine and unlock its potential in the development of next-generation polymers and composites.
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- Huntsman Corporation. Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006).
- BenchChem. Benchmarking N-(2-Aminoethyl)piperazine Performance in Polyamide Synthesis: A Comparative Guide. (2025).
- Flick, E. W. Epoxy resins, curing agents, compounds, and modifiers. (1993).
- NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of N-Methylcyclohexylamine in Industrial Applications.
- Polymer Innovation Blog. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. (2022).
- Parchem. Applications of N-Methylcyclohexylamine in Industry. (2025).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66565701, N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine.
- ChemWhat. N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6.
- ChemScene. N-(2-Aminoethyl)-N-methylcyclohexanamine.
- BenchChem. A Comparative Study of N-(2-Aminoethyl)piperazine as an Epoxy Curing Agent. (2025).
- BenchChem. An In-depth Technical Guide to the Reaction Mechanism of N-(2-Aminoethyl)piperazine with Epoxides. (2025).
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Safety Operating Guide
Personal protective equipment for handling N-(2-aminoethyl)-N-methylcyclohexanamine
Comprehensive Safety & Handling Guide: N-(2-aminoethyl)-N-methylcyclohexanamine
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal for N-(2-aminoethyl)-N-methylcyclohexanamine
This guide provides essential, field-proven safety protocols for handling N-(2-aminoethyl)-N-methylcyclohexanamine (CAS No. 14256-69-0, C₉H₂₀N₂). Given the limited publicly available data for this specific compound, this guidance synthesizes information from its known structural class (diamine, cyclohexylamine derivative) and Safety Data Sheets (SDS) of closely related, hazardous amines to establish a robust safety framework.[1] The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each safety measure.
Hazard Assessment: Understanding the Adversary
N-(2-aminoethyl)-N-methylcyclohexanamine is a corrosive organic amine.[2] Amines of this class pose significant health risks. The primary dangers are severe damage to skin and eyes upon contact, and harm if swallowed or inhaled.[2][3][4] A comprehensive understanding of its hazard profile is the foundation of a proactive safety culture.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | [1][2] |
| Skin Corrosion | Causes severe skin burns and eye damage | H314 | Danger | [2] |
| Serious Eye Damage | Causes serious eye damage | H318 | Danger | [1] |
Note: Data from closely related compounds suggests potential for flammability and toxicity via dermal and inhalation routes. Therefore, a conservative approach assuming these hazards is warranted.[4][5][6]
The Cornerstone of Safety: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final and most personal barrier between you and the chemical. It is not a substitute for robust engineering controls (like a fume hood) and administrative controls (like standard operating procedures). Your PPE selection must be deliberate and based on the specific risks of corrosion, skin absorption, and potential inhalation.
Primary Barrier: Preventing Direct Physical Contact
This layer of PPE is designed to stop the chemical from ever touching your skin or eyes.
Eye and Face Protection: A Non-Negotiable Dual System
Direct contact with corrosive amines can cause irreversible eye damage.[1][2] Therefore, a dual-layer of protection is mandatory.
-
Primary Protection: Wear well-fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[7][8]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles. The face shield protects against splashes to the entire face and provides an additional barrier for the eyes.[2][9]
Hand Protection: Selecting the Right Glove Material
Not all gloves offer the same level of protection. The choice of material is critical for handling corrosive amines. Nitrile gloves, while common in labs, may only provide minimal splash protection and are not suitable for prolonged handling.[10]
Table 2: Glove Material Compatibility for Corrosive Amines
| Glove Material | Recommended Use | Breakthrough Time | Source(s) |
| Butyl Rubber | Excellent: Recommended for extended handling and immersion. | > 8 hours | [11] |
| Viton® | Excellent: High resistance to a broad range of chemicals. | > 8 hours | [11] |
| Neoprene | Good: Suitable for moderate handling and splash protection. | > 4 hours | [11] |
| Nitrile | Poor/Splash Only: Not recommended for immersion or extended use. | Variable, often < 15 mins | [10][12] |
Protocol 1: Glove Usage for N-(2-aminoethyl)-N-methylcyclohexanamine
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: Wear two pairs of gloves. A common practice is to wear a lighter-weight nitrile glove underneath a more robust butyl or Viton® glove. This aids in safe doffing.
-
Donning: Ensure hands are clean and dry before donning gloves. Pull gloves up to cover the cuff of your lab coat.
-
Doffing: Remove the outer, more contaminated glove first. Then, remove the inner glove, turning it inside out to trap any potential contamination.
-
Disposal: Dispose of used gloves immediately in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) lab coat is recommended, especially if flammability is a concern.[10] At a minimum, a chemical-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.
-
Apron: For dispensing larger volumes or tasks with a high splash potential, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[12]
-
Apparel and Footwear: Always wear long pants and fully enclosed, chemical-resistant shoes.[10] Polyester and acrylic clothing should be avoided as they can melt in a fire. Cotton is preferable.[10]
Secondary Barrier: Engineering Controls & Respiratory Protection
Engineering Controls: The Primary Line of Defense All handling of N-(2-aminoethyl)-N-methylcyclohexanamine must be conducted within a certified chemical fume hood to minimize inhalation of vapors and contain any potential spills.[3][13] Ensure the sash is positioned as low as possible while allowing for comfortable work.
Respiratory Protection: For Non-Routine and Emergency Situations Respiratory protection should not be necessary during standard handling within a fume hood.[10] However, it is required if:
-
Engineering controls are not available or fail.
-
You are cleaning up a significant spill.
-
Exposure limits are exceeded.
In such cases, a NIOSH-approved respirator with organic vapor cartridges is required. For high concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[2][9] All respirator use requires prior medical evaluation and fit-testing.[10]
Operational Workflow: From Storage to Use
A systematic workflow minimizes the risk of accidental exposure.
Caption: Standard Operating Workflow for Handling Corrosive Amines.
Emergency Response Protocols
Immediate and correct action following an exposure is critical to minimizing injury.
Protocol 2: First Aid for Exposure
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Caption: Emergency Response Decision Flowchart.
Decontamination and Disposal Plan
Proper disposal prevents harm to others and the environment. All waste generated from handling this material is considered hazardous.
Protocol 3: Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2][15] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Caption: Hazardous Waste Disposal Workflow.
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize caution and treat N-(2-aminoethyl)-N-methylcyclohexanamine with the respect its hazardous properties demand.
References
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Smolecule. N-(2-aminoethyl)-N-methylcyclohexanamine | 14256-69-0. Link
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Sigma-Aldrich. Safety Data Sheet. Link
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ChemWhat. N-(2-aminoethyl)-N-methylcyclohexanamine CAS#: 245487-33-6. Link
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LookChem. N Methylcyclohexylamine: An Important Organic Amine Compound. Link
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Fisher Scientific. Safety Data Sheet. Link
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Thermo Fisher Scientific. Safety Data Sheet. Link
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Fisher Scientific. Safety Data Sheet (N-cyclohexyl-N-methyl-Cyclohexanamine). Link
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PubChem. N-(2-aminoethyl)-N-methylcyclohexanamine. Link
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ChemicalBook. N-Methylcyclohexylamine - Safety Data Sheet. Link
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Apollo Scientific. N-Methylcyclohexylamine Safety Data Sheet. Link
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Chemos GmbH & Co.KG. Safety Data Sheet: N-Methylcyclohexylamine, 98%. Link
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Cheméo. Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Link
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Cole-Parmer. Material Safety Data Sheet - General Disposal Guidance. Link
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University of California, San Francisco. Chemical Safety: Personal Protective Equipment. Link
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ECHEMI. N-(2-Ethylhexyl)cyclohexanamine SDS, 5432-61-1 Safety Data Sheets. Link
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Centers for Disease Control and Prevention (CDC) Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. Link
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Link
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National Institute of Standards and Technology (NIST). Cyclohexanamine, N-methyl-. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




